molecular formula C8H6Cl2F3NO B019674 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate CAS No. 173676-59-0

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

Cat. No.: B019674
CAS No.: 173676-59-0
M. Wt: 260.04 g/mol
InChI Key: PNLSPSLPBVQWAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, also known as this compound, is a useful research compound. Its molecular formula is C8H6Cl2F3NO and its molecular weight is 260.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

173676-59-0

Molecular Formula

C8H6Cl2F3NO

Molecular Weight

260.04 g/mol

IUPAC Name

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrochloride

InChI

InChI=1S/C8H5ClF3NO.ClH/c9-4-1-2-6(13)5(3-4)7(14)8(10,11)12;/h1-3H,13H2;1H

InChI Key

PNLSPSLPBVQWAB-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)[NH3+].[Cl-]

Canonical SMILES

C1=CC(=C(C=C1Cl)C(=O)C(F)(F)F)N.Cl

Pictograms

Corrosive

Synonyms

1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoro-ethanone Hydrochloride Hydrate; _x000B_4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate; 

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. This compound is a critical intermediate in the pharmaceutical industry, primarily recognized for its role in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development who require detailed technical information on this key chemical entity.

Core Chemical Properties

This compound is a light yellow crystalline powder.[3] Its chemical structure and properties are pivotal for its reactivity and utility in pharmaceutical synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative chemical and physical properties of this compound.

PropertyValueSource(s)
CAS Number 173676-59-0[4]
Molecular Formula C₈H₅ClF₃NO·HCl·H₂O (Hydrate)[5]
C₈H₈Cl₂F₃NO₂ (Hydrate)[6]
C₈H₆Cl₂F₃NO (Anhydrous Hydrochloride)[4]
Molecular Weight 278.99 g/mol (Hydrate)[1]
260.04 g/mol (Anhydrous Hydrochloride)[4]
Melting Point 156-158 °C[3][4]
Boiling Point 282.3 °C at 760 mmHg (Predicted)[3]
Solubility Slightly soluble in DMSO, Methanol, and Water[4]
Appearance Pale Yellow Solid[3][4]
Purity (typical) ≥99.0% (by HPLC)[3]

Visualization of Chemical Structure

The following diagram illustrates the chemical structure of 4-Chloro-2-(trifluoroacetyl)aniline as the hydrochloride hydrate.

Caption: Chemical structure of this compound.

Experimental Protocols

The synthesis of this compound is a multi-step process. The following protocols are based on methodologies described in the patent literature, which detail the conversion of p-chloroaniline to the final product.[7][8]

Synthesis of 4-Chloro-N-pivaloyl aniline (Intermediate I)
  • Reaction Setup: To a solution of p-chloroaniline in a suitable solvent such as toluene, add a base (e.g., sodium carbonate).

  • Acylation: Slowly add pivaloyl chloride to the reaction mixture. The molar ratio of pivaloyl chloride to p-chloroaniline is typically in the range of 1.03 to 1.1:1.[7]

  • Reaction Time: The addition of acyl chloride is generally performed over a period of 0.5 to 1 hour.[7]

  • Work-up: Upon completion of the reaction, the mixture is worked up to isolate the 4-chloro-N-pivaloyl aniline intermediate.

Synthesis of N-(4-chloro-2-trifluoroacetylphenyl)pivalamide (Intermediate II)
  • Grignard Reaction Preparation: In a separate flask, initiate a Grignard reaction with magnesium shavings and a small amount of iodine in tetrahydrofuran (THF).

  • Formation of Grignard Reagent: Add a solution of (4-chloro-2-bromophenyl)pivalamide in THF dropwise to the activated magnesium.

  • Reaction with Ethyl Trifluoroacetate: After the formation of the Grignard reagent, cool the reaction mixture to -15 °C and add ethyl trifluoroacetate.

  • Quenching: Allow the reaction mixture to warm to 20 °C and stir for approximately 30 minutes before quenching with an ammonium chloride solution.[4]

  • Extraction: Extract the product with a suitable organic solvent like methyl tert-butyl ether (MTBE).[4]

Synthesis of this compound (Final Product)
  • Hydrolysis: To the crude N-(4-chloro-2-trifluoroacetylphenyl)pivalamide, add a mixture of acetic acid and hydrochloric acid.[4]

  • Heating: Slowly heat the reaction mixture to 75 °C and maintain this temperature for about 4 hours to effect hydrolysis and deprotection.[4]

  • Crystallization: Cool the mixture to 0-5 °C and hold for 2 hours to facilitate crystallization of the product.[4]

  • Isolation: Filter the solid product and wash with ethyl acetate to yield 4-chloro-2-(trifluoroacetyl)aniline hydrochloride.[4]

Synthetic Pathway and Role in Efavirenz Synthesis

This compound is a pivotal intermediate in the industrial synthesis of Efavirenz. The following diagram outlines the key transformations from p-chloroaniline to the final active pharmaceutical ingredient.

G cluster_0 Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline HCl Hydrate cluster_1 Synthesis of Efavirenz A p-Chloroaniline B 4-Chloro-N-pivaloyl aniline (Intermediate I) A->B Pivaloyl Chloride C N-(4-chloro-2-trifluoroacetylphenyl)pivalamide (Intermediate II) B->C 1. n-Butyllithium 2. Ethyl Trifluoroacetate D 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate C->D Acid Hydrolysis (HCl) E 4-Chloro-2-(trifluoroacetyl)aniline (Free Base) D->E Basification F (S)-1-(2-amino-5-chlorophenyl)-1-trifluoromethyl-3-cyclopropyl-2-propyne-1-ol E->F Chloromagnesium cyclopropylacetylide G Efavirenz F->G Carbonylating Agent (e.g., Carbonyldiimidazole)

Caption: Synthetic pathway to Efavirenz via this compound.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound and its impurities. While a specific monograph for this compound is not publicly available, a general method can be adapted from the analysis of similar compounds like p-chloroaniline.[9]

  • Column: C18 stationary phase.

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and a phosphate buffer (pH 3.0).[10]

  • Flow Rate: Approximately 1.0 - 2.0 mL/min.[10]

  • Detection: UV detection at a suitable wavelength, likely around 239 nm.[10]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[10]

This method would be suitable for determining the purity of the compound and quantifying impurities such as p-chloroaniline.[3]

Spectral Analysis

Characterization of this compound is typically confirmed using a suite of spectroscopic techniques. Commercial suppliers often provide the following spectral data upon request:

  • ¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the proton environment of the molecule.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR): To identify characteristic functional groups.[5]

Safety and Handling

This compound is classified as a hazardous substance. It is reported to cause severe skin burns and eye damage, skin irritation, serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a foundational understanding of this compound for its application in research and development. For further information, consulting the cited literature and supplier documentation is recommended.

References

An In-depth Technical Guide to the Physicochemical Characteristics of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential physicochemical characteristics of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. This compound is a key intermediate in the synthesis of various pharmaceuticals, including the anti-HIV drug Efavirenz.[1] A thorough understanding of its properties is crucial for process optimization, formulation development, and ensuring product quality and stability.

While specific experimental data for this compound is not extensively published, this guide outlines the standard methodologies and expected data presentation for its complete physicochemical characterization, based on established analytical techniques for similar halogenated anilines, hydrochloride salts, and hydrated crystalline solids.

Chemical Identity and Structure

  • Chemical Name: this compound[1]

  • CAS Number: 173676-59-0[2][3]

  • Molecular Formula: C₈H₅ClF₃NO · HCl · H₂O[4]

  • Molecular Weight: 278.99 g/mol [3][4]

Structure:

Caption: 2D structure of 4-Chloro-2-(trifluoroacetyl)aniline.

Physical and Chemical Properties

The following table summarizes the key physicochemical properties of interest for this compound.

PropertyExpected Data
Appearance White to off-white crystalline solid.[5]
Melting Point A distinct melting point is expected, which may be preceded by dehydration. For aniline hydrochloride, the melting point is around 198 °C.[6][7][8]
Solubility Expected to be soluble in water and polar organic solvents.[9] The solubility is pH-dependent.
pKa The pKa of the anilinium ion will be a critical parameter. For aniline, the pKa of its conjugate acid is around 4.6. The electron-withdrawing groups in this molecule are expected to lower this value.
Hygroscopicity As a hydrate, its water content can be influenced by relative humidity.[10]
Polymorphism The existence of different crystalline forms (polymorphs) is possible and should be investigated as it can impact solubility and stability.[10]

Experimental Protocols

A combination of spectroscopic and chromatographic methods is essential for confirming the structure and purity of this compound.

G cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_output Data Output NMR NMR (1H, 13C, 19F) Structure Structural Confirmation NMR->Structure MS Mass Spectrometry MS->Structure FTIR FTIR Spectroscopy FTIR->Structure UV_Vis UV-Vis Spectroscopy Purity Purity Assessment UV_Vis->Purity HPLC HPLC HPLC->Purity GC_MS GC-MS GC_MS->Purity

Caption: Workflow for structural elucidation and purity analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To determine the number and environment of protons.

    • ¹³C NMR: To identify the carbon skeleton.

    • ¹⁹F NMR: Crucial for confirming the presence and environment of the trifluoromethyl group.

    • Protocol: A sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz). Chemical shifts are referenced to an internal standard like tetramethylsilane (TMS).[11]

  • Mass Spectrometry (MS):

    • Protocol: Mass spectra can be obtained using techniques like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS).[11] This analysis provides the molecular weight and fragmentation pattern, which aids in structural confirmation.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Protocol: An FTIR spectrum is recorded using a KBr pellet or as a thin film. Characteristic peaks for N-H, C=O, C-F, C-Cl, and aromatic C-H bonds should be identified.[12]

  • High-Performance Liquid Chromatography (HPLC):

    • Protocol: A validated reverse-phase HPLC method is used to determine purity. A C18 column with a mobile phase gradient of water (with an additive like trifluoroacetic acid) and acetonitrile is a common starting point. Detection is typically performed using a UV detector at the wavelength of maximum absorbance (λmax).[13]

The solid-state properties of the hydrochloride hydrate are critical for handling, formulation, and stability.

G cluster_solid_state Solid-State Analysis Techniques cluster_properties Determined Properties PXRD Powder X-Ray Diffraction (PXRD) Crystallinity Crystallinity & Polymorphism PXRD->Crystallinity DSC Differential Scanning Calorimetry (DSC) Thermal Thermal Stability & Phase Transitions DSC->Thermal TGA Thermogravimetric Analysis (TGA) TGA->Thermal Hydration Hydration/Dehydration Behavior TGA->Hydration DVS Dynamic Vapor Sorption (DVS) DVS->Hydration Hygroscopicity Hygroscopicity DVS->Hygroscopicity

Caption: Experimental workflow for solid-state characterization.

  • Powder X-Ray Diffraction (PXRD):

    • Protocol: The PXRD pattern is recorded at room temperature using a diffractometer with Cu Kα radiation. The sample is scanned over a 2θ range (e.g., 5° to 40°). The resulting diffractogram provides a unique fingerprint of the crystalline form and can be used to identify polymorphs.[14][15]

  • Thermal Analysis (DSC and TGA):

    • Differential Scanning Calorimetry (DSC):

      • Protocol: A sample is heated in a sealed aluminum pan under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min). The DSC thermogram reveals thermal events such as dehydration (endotherm), melting (endotherm), and decomposition.[10][16]

    • Thermogravimetric Analysis (TGA):

      • Protocol: A sample is heated on a microbalance in a controlled atmosphere (e.g., nitrogen) at a constant rate (e.g., 10 °C/min). TGA measures the change in mass with temperature, which is used to quantify the water content of the hydrate and determine the decomposition temperature.[10][16]

  • Dynamic Vapor Sorption (DVS):

    • Protocol: A DVS instrument is used to measure the change in mass of a sample as it is exposed to a range of relative humidities at a constant temperature. This provides information on hygroscopicity, water uptake/loss, and the stability of the hydrate form.[10]

  • Equilibrium Solubility:

    • Protocol (Shake-Flask Method): An excess of the compound is added to a series of buffers with pH values ranging from 1.2 to 6.8.[17] The samples are agitated at a constant temperature (e.g., 37 °C) until equilibrium is reached.[18] The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is determined by a validated analytical method like HPLC.[17]

pH of BufferTemperature (°C)Equilibrium Solubility (mg/mL)
1.237
4.537
6.837
  • pKa Determination:

    • Protocol (Potentiometric Titration): A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH). The pH is monitored throughout the titration. The pKa is determined from the inflection point of the resulting titration curve.[19][20]

    • Protocol (UV-Vis Spectrophotometry): The UV-Vis spectrum of the compound is recorded in a series of buffers with different pH values. The pKa can be calculated from the changes in absorbance at a specific wavelength as a function of pH.[19][20]

Stability

Stability testing is crucial to determine the shelf-life and appropriate storage conditions.

  • Solid-State Stability:

    • Protocol: Samples are stored under various conditions of temperature and humidity (e.g., 25 °C/60% RH, 40 °C/75% RH).[10] At specified time points, the samples are analyzed for changes in physical appearance, purity (by HPLC), solid form (by PXRD), and water content (by TGA or Karl Fischer titration).

  • Solution-State Stability:

    • Protocol: Solutions of the compound are prepared in different buffers and stored at various temperatures. The solutions are analyzed by HPLC at regular intervals to monitor for degradation.

Conclusion

A comprehensive physicochemical characterization of this compound is essential for its successful application in pharmaceutical development. The experimental protocols outlined in this guide provide a robust framework for obtaining the necessary data to ensure quality, safety, and efficacy of the final drug product. The use of orthogonal analytical techniques is highly recommended for a thorough and reliable characterization.

References

In-Depth Technical Guide: 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a halogenated aniline derivative of significant interest in pharmaceutical synthesis. Its molecular structure, characterized by a chloro substituent at the para-position and a trifluoroacetyl group at the ortho-position relative to the protonated amino group, makes it a key intermediate. The presence of a hydrate form, with water molecules integrated into the crystalline lattice, contributes to its stability under ambient conditions through strong hydrogen bonding.

This compound is notably recognized as a crucial precursor in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1. Its application underscores the importance of understanding its molecular structure, physicochemical properties, and synthesis methodologies for the efficient development of antiviral therapeutics.

Molecular Structure and Chemical Identity

The molecular structure of this compound is depicted below. The core structure is an aniline ring substituted with a chlorine atom, a trifluoroacetyl group, and an amino group which exists as a hydrochloride salt. The "hydrate" designation indicates the presence of one or more water molecules within the crystal structure.

Chemical Structure:

Table 1: Chemical Identifiers and Nomenclature

IdentifierValue
Chemical Name 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate[1]
Synonyms 4-Chloro-2-(trifluoroacetyl)aniline HCl hydrate, Efavirenz Intermediate E-2
CAS Number 173676-59-0[1][2]
Molecular Formula C₈H₅ClF₃NO·HCl·H₂O or C₈H₈Cl₂F₃NO₂[1]
Molecular Weight 278.99 g/mol [1]

Physicochemical and Spectral Data

A summary of the known quantitative data for this compound is presented below. While comprehensive spectral data is often proprietary and provided by suppliers on a Certificate of Analysis, this section compiles available information.

Table 2: Physicochemical Properties

PropertyValueReference
Physical Form Pale Yellow Solid[2]
Melting Point 156-158 °C[2]
Solubility Slightly soluble in DMSO, Methanol, and Water[2]
Storage Temperature Room Temperature, under inert atmosphere[2]

Table 3: Spectral Data Summary

Spectroscopic DataRemarks
¹H-NMR Data not publicly available. Typically provided with a Certificate of Analysis by suppliers.
¹³C-NMR Data not publicly available. Typically provided with a Certificate of Analysis by suppliers.
IR Spectroscopy Data not publicly available. Typically provided with a Certificate of Analysis by suppliers.
Mass Spectrometry Data not publicly available. Typically provided with a Certificate of Analysis by suppliers.

Note: The lack of publicly available, detailed spectral data is common for specialized chemical intermediates. Researchers are advised to obtain a Certificate of Analysis from their supplier for definitive spectral information.

Experimental Protocols: Synthesis

The synthesis of this compound is a multi-step process that has been described in several patents. A common and illustrative pathway involves the protection of the amino group of p-chloroaniline, followed by a Friedel-Crafts acylation, and concluding with deprotection and salt formation.

General Synthesis Workflow

The overall synthetic strategy can be visualized as a three-stage process, starting from readily available p-chloroaniline.

G A p-Chloroaniline B Step 1: Amine Protection (Acylation with Acyl Chloride) A->B Toluene C N-acylated-4-chloroaniline (Intermediate II) B->C D Step 2: Friedel-Crafts Acylation (with Trifluoroacetyl Chloride and Lewis Acid) C->D Organic Solvent, Lewis Acid E N-acylated-4-chloro-2-(trifluoroacetyl)aniline (Intermediate III) D->E F Step 3: Deprotection and Salt Formation (Acid Hydrolysis) E->F Acetic Acid, HCl G 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate (Final Product) F->G

Caption: Synthesis workflow for this compound.

Detailed Experimental Methodology

This protocol is a composite representation based on methodologies described in patent literature[3].

Step 1: Protection of the Amino Group (Acetylation)

  • Reaction Setup: To a solution of p-chloroaniline in a suitable solvent such as toluene, add a base (e.g., pyridine or an aqueous solution of sodium hydroxide).

  • Acylation: Cool the mixture to 0-5 °C in an ice bath. Add an acylating agent, such as acetyl chloride, dropwise to the stirred solution while maintaining the low temperature.

  • Reaction Monitoring: Allow the reaction to proceed at low temperature for a specified time (typically 1-2 hours), monitoring the consumption of the starting material by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, quench the reaction with water. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate. Evaporate the solvent under reduced pressure to yield the N-acylated-4-chloroaniline intermediate.

Step 2: Friedel-Crafts Acylation

  • Catalyst Suspension: In a separate reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen), suspend a Lewis acid catalyst (e.g., anhydrous aluminum chloride) in an anhydrous organic solvent (e.g., dichloromethane or 1,2-dichloroethane).

  • Acylium Ion Formation: Cool the suspension to a low temperature (e.g., -10 to 0 °C) and slowly add trifluoroacetyl chloride. Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Dissolve the N-acylated-4-chloroaniline intermediate from Step 1 in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture, maintaining the low temperature.

  • Reaction Progression: After the addition is complete, allow the reaction to stir for several hours, gradually warming to room temperature. Monitor the reaction progress by TLC or HPLC.

  • Quenching and Extraction: Carefully quench the reaction by pouring it over crushed ice and an aqueous acid solution (e.g., dilute HCl). Extract the product into an organic solvent like ethyl acetate. Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure to obtain the crude N-acylated-4-chloro-2-(trifluoroacetyl)aniline. This intermediate may be purified by column chromatography if necessary.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Hydrolysis: Dissolve the crude product from Step 2 in a mixture of glacial acetic acid and concentrated hydrochloric acid.

  • Heating: Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours until the deprotection is complete (monitored by TLC or HPLC).

  • Crystallization: Cool the reaction mixture in an ice bath to induce crystallization of the hydrochloride salt.

  • Isolation and Drying: Collect the precipitated solid by vacuum filtration, wash with a cold non-polar solvent (e.g., hexane or diethyl ether) to remove impurities, and dry under vacuum to yield the final product, this compound.

Logical Relationships and Key Considerations

The successful synthesis of the target compound relies on a logical sequence of chemical transformations, each with critical parameters.

G cluster_0 Amine Protection cluster_1 Friedel-Crafts Acylation cluster_2 Deprotection & Isolation A Starting Material: p-Chloroaniline B Key Transformation: Amine to Amide A->B Acetylation C Rationale: Deactivation of Amine Group B->C Prevents reaction with Lewis Acid D Protected Intermediate C->D Proceeds to next stage E Key Transformation: Electrophilic Aromatic Substitution D->E Trifluoroacetylation F Critical Factors: Anhydrous Conditions, Low Temperature E->F Ensures catalyst activity and selectivity G Acylated Intermediate F->G Proceeds to final stage H Key Transformation: Amide Hydrolysis G->H Acid Catalysis I Outcome: Final Product as Hydrochloride Hydrate H->I Crystallization

Caption: Logical flow and critical considerations in the synthesis.

Conclusion

This compound is a valuable intermediate in the pharmaceutical industry, particularly for the synthesis of antiretroviral drugs. This guide has provided a comprehensive overview of its molecular structure, physicochemical properties, and detailed synthetic protocols. The multi-step synthesis, involving amine protection, Friedel-Crafts acylation, and deprotection, highlights key principles of organic synthesis. For researchers and professionals in drug development, a thorough understanding of these aspects is essential for optimizing synthetic routes and ensuring the quality of the final active pharmaceutical ingredients. Further research into more efficient and greener synthetic methodologies for this compound remains an area of active interest.

References

In-Depth Technical Guide: Characterization of CAS Number 173676-59-0

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound identified by CAS number 173676-59-0 is 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. It is a halogenated aniline derivative that serves as a critical intermediate in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) widely used in the treatment of HIV-1 infection. While the biological activity of this intermediate itself is not extensively documented, its purity and precise characterization are paramount for the successful synthesis of the final active pharmaceutical ingredient, Efavirenz. This guide provides a comprehensive overview of its chemical and physical properties, synthesis protocols, and the biological context of its end-product.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, formulation, and quality control during the drug manufacturing process.

Table 1: Physicochemical Data of CAS 173676-59-0

PropertyValueSource(s)
IUPAC Name 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrate;hydrochloride[1]
Synonyms This compound, 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate, Efavirenz Intermediate E-2[2][3]
Molecular Formula C₈H₈Cl₂F₃NO₂[1]
Molecular Weight 278.05 g/mol [1]
Melting Point 156-158 °C[4]
Appearance Pale Yellow Solid[4]
Purity Typically ≥95%[5]
Storage Temperature Room Temperature, under inert atmosphere[6]

Synthesis and Experimental Protocols

The synthesis of this compound is well-documented in patent literature. Below are detailed experimental protocols for two common synthesis routes.

Synthesis via Friedel-Crafts Acylation

This method involves the protection of the aniline, followed by a Friedel-Crafts acylation and subsequent deprotection.

Experimental Workflow: Friedel-Crafts Acylation Route

G cluster_0 Step 1: Amine Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection and Salt Formation p-Chloroaniline p-Chloroaniline Protected_Aniline N-(4-chlorophenyl)acetamide (Intermediate II) p-Chloroaniline->Protected_Aniline Toluene Acyl_Chloride Acyl Chloride (e.g., Pivaloyl Chloride) Acyl_Chloride->Protected_Aniline Acylated_Intermediate N-(4-chloro-2-(trifluoroacetyl)phenyl)acetamide (Intermediate III) Protected_Aniline->Acylated_Intermediate Organic Solvent Trifluoroacetyl_Chloride Trifluoroacetyl Chloride Trifluoroacetyl_Chloride->Acylated_Intermediate Lewis_Acid Lewis Acid (e.g., AlCl3) Lewis_Acid->Acylated_Intermediate Final_Product 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate Acylated_Intermediate->Final_Product Acid_Hydrolysis Acidic Hydrolysis (HCl, Acetic Acid) Acid_Hydrolysis->Final_Product

Caption: Synthesis of the target compound via a three-step process.

Protocol:

  • Protection of p-Chloroaniline: p-Chloroaniline is reacted with an acyl chloride (e.g., pivaloyl chloride) in a suitable solvent like toluene to protect the amino group.

  • Friedel-Crafts Acylation: The protected aniline is then subjected to a Friedel-Crafts acylation with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This step introduces the trifluoroacetyl group at the ortho position to the amino group.

  • Deprotection and Hydrolysis: The resulting intermediate is hydrolyzed under acidic conditions (e.g., using hydrochloric acid in acetic acid) to remove the protecting group and form the hydrochloride salt of the final product. The product is then isolated by crystallization.

Synthesis via Grignard Reaction

An alternative route involves the formation of a Grignard reagent followed by reaction with an ester of trifluoroacetic acid.

Experimental Workflow: Grignard Reaction Route

G cluster_0 Step 1: Grignard Reagent Formation cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection and Salt Formation Starting_Material 4-chloro-2-bromophenyl pivalamide Grignard_Reagent Grignard Reagent Starting_Material->Grignard_Reagent THF, Iodine (cat.) Magnesium Magnesium Magnesium->Grignard_Reagent Acylated_Product N-(4-chloro-2-(trifluoroacetyl)phenyl) pivalamide Grignard_Reagent->Acylated_Product Ethyl_TFA Ethyl Trifluoroacetate Ethyl_TFA->Acylated_Product Final_Product 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate Acylated_Product->Final_Product Acid_Hydrolysis Acidic Hydrolysis (HCl, Acetic Acid) Acid_Hydrolysis->Final_Product

Caption: Alternative synthesis using a Grignard reaction.

Protocol:

  • Grignard Reagent Formation: A Grignard reagent is prepared from a di-halogenated and protected aniline, for example, (4-chloro-2-bromophenyl)pivalamide, and magnesium turnings in an ether solvent like THF.

  • Acylation: The Grignard reagent is then reacted with an ester of trifluoroacetic acid, such as ethyl trifluoroacetate, to introduce the trifluoroacetyl group.

  • Deprotection and Hydrolysis: Similar to the first method, the pivaloyl protecting group is removed by acid hydrolysis to yield the final product as its hydrochloride salt.

Analytical Characterization

Table 2: Analytical Characterization Methods

TechniqueExpected Observations
¹H-NMR Signals corresponding to the aromatic protons and the amine protons. The integration and splitting patterns would confirm the substitution pattern on the benzene ring.
Mass Spectrometry The mass spectrum would show the molecular ion peak corresponding to the free base and fragmentation patterns characteristic of the molecule's structure.
IR Spectroscopy Characteristic absorption bands for the N-H stretches of the amine, C=O stretch of the ketone, C-F stretches of the trifluoromethyl group, and C-Cl stretch.
HPLC A single major peak indicating the purity of the compound. Retention time is specific to the chromatographic conditions used.

Biological Activity and Mechanism of Action

Role as an Intermediate for Efavirenz

The primary significance of this compound lies in its role as a key building block for the synthesis of Efavirenz. Efavirenz is a potent NNRTI that targets the HIV-1 reverse transcriptase enzyme.

Mechanism of Action of Efavirenz

Efavirenz binds to a non-catalytic site on the HIV-1 reverse transcriptase, known as the NNRTI pocket. This binding induces a conformational change in the enzyme, which inhibits its function and prevents the conversion of the viral RNA genome into DNA, a critical step in the HIV-1 replication cycle.

Signaling Pathway: HIV-1 Reverse Transcription and Inhibition by Efavirenz

G cluster_0 HIV-1 Replication Cycle cluster_1 Inhibition by Efavirenz Viral_RNA Viral RNA Genome RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Reverse Transcription RT_Efavirenz RT-Efavirenz Complex (Inactive) RT->RT_Efavirenz Integration Integration into Host Genome Viral_DNA->Integration Efavirenz Efavirenz Efavirenz->RT Allosteric Binding RT_Efavirenz->Viral_DNA Inhibition

Caption: Efavirenz allosterically inhibits HIV-1 reverse transcriptase.

Biological Activity of the Intermediate

While some sources describe this compound as an "HIV-1 RT inhibitor," this is likely an attribution based on its status as a precursor to Efavirenz. There is a lack of publicly available data from specific biological assays (e.g., enzyme inhibition assays, antiviral cell-based assays) to quantify the independent biological activity of this intermediate. It is plausible that it possesses some inhibitory activity, given its structural similarity to a fragment of Efavirenz, but this has not been formally established in the scientific literature.

Conclusion

This compound (CAS 173676-59-0) is a well-characterized chemical intermediate of significant importance in the pharmaceutical industry, particularly for the production of the anti-HIV drug Efavirenz. Its synthesis is robust and has been optimized through various patented methods. While its own biological activity is not a primary focus of research, a thorough understanding of its physicochemical properties and analytical characterization is essential for ensuring the quality and efficacy of the final medicinal product. Further research could explore the potential intrinsic biological activity of this and other Efavirenz-related intermediates.

References

Technical Guide: 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone Hydrate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrate hydrochloride is a key chemical intermediate, primarily recognized for its critical role in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. This document provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and its pivotal position in pharmaceutical manufacturing workflows.

Physicochemical Properties

The properties of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone and its hydrate hydrochloride salt are summarized below. It is crucial to distinguish between the anhydrous hydrochloride and the hydrate hydrochloride form, as their molecular weights and formulas differ.

Property1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone Hydrochloride1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone Hydrate Hydrochloride
CAS Number 154598-53-5173676-59-0[1]Not explicitly assigned, often referenced by the hydrochloride CAS.
Molecular Formula C₈H₅ClF₃NO[2]C₈H₅ClF₃NO·HCl[3]C₈H₈Cl₂F₃NO₂[4]
Molecular Weight 223.58 g/mol [2]260.04 g/mol [1]278.06 g/mol [4]
Appearance White to yellow powder or crystals[1]White to yellow powder or crystals[1]White to yellow powder or crystals[1]
Melting Point 156-158 °C[3]Not specifiedNot specified
Boiling Point 282.3 °C at 760 mmHg[3]Not specifiedNot specified
Flash Point 124.5 °C[3]Not specifiedNot specified
Purity Typically ≥95%[1][4]Typically ≥95%[1]Typically ≥95%[4]
Storage Room Temperature[1]Room Temperature[1]Room Temperature[1]

Synthesis and Manufacturing

The synthesis of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride is a multi-step process. A common method involves the Grignard reaction of a protected aniline derivative followed by acylation and deprotection.

Logical Workflow for Synthesis

The following diagram illustrates a logical workflow for the synthesis of the target compound.

G Synthesis of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone HCl A 4-Chloro-2-bromoaniline C (4-chloro-2-bromophenyl)pivalamide A->C Protection B Pivaloyl Chloride B->C E Grignard Reagent Formation C->E Reacts with D Magnesium turnings THF, Iodine D->E G Acylation Reaction E->G Reacts with F Ethyl trifluoroacetate F->G H Crude Product G->H Yields J Hydrolysis and Salt Formation H->J Treated with I Acetic Acid, HCl I->J K 1-(2-amino-5-chlorophenyl)-2,2,2- trifluoroethanone hydrochloride J->K Yields

Caption: Synthesis of the target compound.

Experimental Protocol

The following is a detailed experimental protocol for the synthesis of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride from (4-chloro-2-bromophenyl)pivalamide.[3]

Materials:

  • Magnesium turnings

  • Tetrahydrofuran (THF)

  • Iodine (catalyst)

  • (4-chloro-2-bromophenyl)pivalamide

  • Lithium chloride

  • Ethyl trifluoroacetate

  • Ammonium chloride solution

  • Methyl tert-butyl ether (MTBE)

  • Acetic acid

  • Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • Grignard Reagent Formation:

    • To a mixture of Magnesium turnings (1 eq) and 2 volumes of THF, add a few particles of iodine for initiation.

    • Add a small amount of (4-chloro-2-bromophenyl)pivalamide (1 gr) at room temperature to initiate the reaction.

    • Once initiation is observed, slowly add the remaining starting material (dissolved in 1 volume of THF) dropwise.

    • After the addition is complete, add Lithium chloride (0.25 mmol) to the reaction mixture and stir for approximately 6 hours at room temperature.

  • Acylation:

    • Cool the reaction mixture to -15 °C.

    • Add ethyl trifluoroacetate (1.4 mmol) to the cooled mixture.

    • Allow the reaction mixture to warm to 20 °C and maintain for about 30 minutes.

  • Work-up and Hydrolysis:

    • Quench the reaction with ammonium chloride solution.

    • Extract the product with MTBE.

    • Combine the organic layers and concentrate under reduced pressure to obtain the crude compound.

    • To the crude product, add acetic acid (4 volumes) and HCl (2 volumes).

    • Slowly heat the mixture to 75 °C and maintain this temperature for about 4 hours.

  • Isolation and Purification:

    • Cool the reaction mixture to 0-5 °C for 2 hours to facilitate precipitation.

    • Filter the solid product and wash with 1 volume of ethyl acetate.

    • This process affords the title compound with a yield of approximately 70%.

Role in Efavirenz Synthesis

1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone is a crucial precursor in the synthesis of Efavirenz. The general synthetic strategy involves the condensation of this intermediate with cyclopropylacetylene, followed by cyclization to form the final benzoxazinone ring system of Efavirenz.

Efavirenz Synthesis Workflow

The diagram below outlines the key transformations from the intermediate to the final active pharmaceutical ingredient (API), Efavirenz.

G Role in Efavirenz Synthesis cluster_0 Intermediate cluster_1 Key Synthetic Steps cluster_2 API A 1-(2-amino-5-chlorophenyl)-2,2,2- trifluoroethanone hydrochloride C Condensation Reaction A->C Reacts with B Cyclopropylacetylene B->C D (+/-)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl -1,1,1-trifluoro-3-butyn-2-ol C->D Forms F Cyclization D->F Reacts with E Cyclization Agent (e.g., Carbonyldiimidazole) E->F G Efavirenz (Racemic Benzoxazinone) F->G Yields

Caption: From intermediate to API.

Analytical Considerations

As a key starting material, the purity of 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrate hydrochloride is critical. High-performance liquid chromatography (HPLC) is a standard analytical technique for assessing the purity of this compound and for detecting it as a potential impurity in the final Efavirenz drug substance.[2]

Safety Information

The hydrochloride salt is associated with the following hazard statements:

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard precautionary measures should be taken when handling this compound, including the use of personal protective equipment. For detailed safety information, refer to the supplier's Safety Data Sheet (SDS).

References

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate solubility data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Solubility of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chemical compound of interest in pharmaceutical research, notably as an inhibitor of HIV-1 reverse transcriptase. A thorough understanding of its solubility is critical for drug development, formulation, and various experimental designs. This guide provides a summary of available solubility data, detailed experimental protocols for its determination, and a logical workflow for the solubility assessment process.

Solubility Data

Quantitative solubility data for this compound is limited in publicly available literature. However, a key data point has been identified and is presented below. To provide a broader context, qualitative solubility information for structurally related compounds is also discussed.

Quantitative Solubility

The following table summarizes the known quantitative solubility data for this compound.

SolventSolubilityMolar Concentration (mM)
Dimethyl Sulfoxide (DMSO)45 mg/mL173.05

Sonication is recommended to achieve this solubility in DMSO.

Qualitative Solubility and Data on Structurally Similar Compounds

Due to the limited specific data for the title compound, an analysis of structurally similar molecules can provide valuable insights into its likely solubility profile:

  • Aniline: The parent amine, aniline, is soluble in most organic solvents such as ethanol, ether, and benzene.[1]

  • Chloroaniline Hydrochloride Salts: As a hydrochloride salt, the compound is expected to have increased aqueous solubility compared to its free base. For instance, 4-chloroaniline hydrochloride is soluble in water and moderately soluble in polar solvents like ethanol.[2][3][4] The presence of the polar hydrochloride moiety generally enhances solubility in polar protic solvents.

  • Fluorinated Anilines: The trifluoroacetyl group introduces fluorine atoms, which can influence solubility. While fluorination can sometimes decrease aqueous solubility due to the hydrophobicity of fluorine, the overall solubility will be a balance between the polar aniline hydrochloride and the more non-polar trifluoroacetyl and chloro-substituted phenyl ring. For example, 4-fluoroaniline is reported to be insoluble in water.[5][6]

Based on these related compounds, it can be inferred that this compound is likely to be soluble in polar organic solvents and may exhibit some solubility in aqueous media, particularly under acidic conditions which would favor the protonated amine.

Experimental Protocols for Solubility Determination

A standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This protocol is recommended by regulatory bodies for the characterization of active pharmaceutical ingredients (APIs).

Principle

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent system until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., deionized water, phosphate buffer pH 7.4, 0.1 N HCl, ethanol, methanol)

  • Shaker or orbital incubator capable of maintaining a constant temperature

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • Analytical balance

  • Volumetric flasks and pipettes

  • HPLC system with a UV detector

  • Vials for sample collection and analysis

Procedure
  • Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is formed.

  • Equilibration: Seal the vials and place them in a shaker or incubator at a controlled temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.

  • Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. Centrifuge the samples to further separate the solid from the supernatant.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe and filter it through a syringe filter to remove any remaining solid particles.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a common and reliable method for quantifying aniline derivatives.

  • Column: A reversed-phase C18 column is typically suitable.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol is commonly used. The exact composition may need to be optimized.

  • Detection: UV detection at a wavelength where the compound has significant absorbance.

  • Quantification: A calibration curve should be prepared using standard solutions of known concentrations of this compound. The concentration of the experimental samples can then be determined from this curve.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to known volume of solvent A->B C Agitate at constant temperature (24-48h) B->C D Centrifuge to pellet solid C->D E Filter supernatant (0.22 µm filter) D->E F Dilute sample accurately E->F G Quantify by HPLC F->G H Calculate solubility G->H

Experimental workflow for the shake-flask solubility method.
Logical Relationship in Solubility Analysis

The following diagram illustrates the logical flow from experimental setup to the final determination of solubility, highlighting the key inputs and outputs of the process.

G cluster_input Inputs cluster_process Process cluster_output Outputs SolidCompound Solid Compound 4-Chloro-2-(trifluoroacetyl)aniline HCl hydrate Equilibrium Equilibrium Shake-Flask Method SolidCompound->Equilibrium SolventSystem Solvent System e.g., Water, Buffer, Organic Solvent SolventSystem->Equilibrium SaturatedSolution Saturated Solution Analyte in Solvent Equilibrium->SaturatedSolution generates AnalyticalData Analytical Data HPLC Chromatogram SaturatedSolution->AnalyticalData is analyzed to produce FinalResult Final Result Solubility (mg/mL or M) AnalyticalData->FinalResult is used to calculate

References

A Technical Guide to the Thermal Stability of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known thermal stability characteristics of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. Due to the limited availability of public domain data, this document focuses on summarizing the known physical properties and outlining standardized experimental protocols for a thorough thermal stability assessment.

Core Compound Properties

This compound is a chemical intermediate with applications in pharmaceutical synthesis. An understanding of its thermal stability is crucial for safe handling, storage, and processing.

PropertyValueReference
CAS Number 173676-59-0[1][2]
Molecular Formula C₈H₈Cl₂F₃NO₂[3]
Molecular Weight 278.05 g/mol [3]
Melting Point 156-158°C[1][4]
Appearance Pale Yellow Solid[1]

Thermal Stability Analysis: Experimental Protocols

A complete thermal stability profile of this compound would be established using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). While specific experimental data for this compound is not publicly available, the following sections detail the standard methodologies for such an analysis.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature ranges of mass loss, and the composition of the material.

Experimental Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere: Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

  • Heating Program: Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled linear heating rate (e.g., 10°C/min).

  • Data Analysis: Record the mass loss as a function of temperature. The resulting TGA curve is analyzed to determine the onset of decomposition (Tonset) and the temperatures of maximum mass loss rate (from the derivative of the TGA curve, DTG).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition.

Experimental Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.

  • Atmosphere: Maintain an inert atmosphere, typically with a nitrogen purge, at a constant flow rate.

  • Heating Program: Heat the sample and reference from ambient temperature through its melting and decomposition range at a controlled linear heating rate (e.g., 10°C/min).

  • Data Analysis: The DSC thermogram will show endothermic peaks corresponding to melting and potentially exothermic peaks associated with decomposition. The peak onset and peak maximum temperatures provide critical information about the thermal stability.

Potential Thermal Decomposition

While specific decomposition products for this compound have not been documented, the thermal degradation of related structures, such as trifluoroacetic acid, can offer insights. The pyrolysis of trifluoroacetic acid is known to produce species like CHF₃, CF₃COF, CO₂, and HF[5]. It is plausible that the thermal decomposition of the target molecule could yield a complex mixture of halogenated and nitrogen-containing aromatic compounds.

Experimental Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive thermal stability analysis of a chemical compound like this compound.

Thermal_Stability_Workflow cluster_0 Phase 1: Initial Characterization cluster_1 Phase 2: Thermal Analysis cluster_2 Phase 3: Data Interpretation and Reporting A Compound Synthesis and Purification B Structural Confirmation (NMR, MS) A->B C Purity Assessment (HPLC) B->C D Thermogravimetric Analysis (TGA) - Determine mass loss vs. temperature C->D E Differential Scanning Calorimetry (DSC) - Identify melting and decomposition events C->E F Data Compilation and Analysis - T(onset), T(peak), % mass loss D->F E->F G Hazard Assessment - Evaluate thermal risks F->G H Technical Report Generation G->H

Caption: Workflow for Thermal Stability Assessment.

Conclusion

This technical guide summarizes the currently available information on the thermal properties of this compound and provides standard methodologies for a comprehensive thermal stability analysis. The provided melting point of 156-158°C serves as a key physical parameter. For a complete understanding of its thermal decomposition profile, further experimental investigation using TGA and DSC is essential. The outlined protocols and workflow provide a robust framework for researchers and drug development professionals to conduct such an assessment, ensuring safe handling and process optimization.

References

Spectroscopic and Structural Elucidation of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public domain spectral data for this specific compound, this guide presents a combination of predicted and representative data based on the analysis of structurally similar molecules. The methodologies for acquiring such data are also detailed to assist researchers in their analytical workflows.

Compound Profile

Compound Name This compound
Synonyms 1-(2-Amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate
CAS Number 173676-59-0[1]
Molecular Formula C₈H₅ClF₃NO · HCl · H₂O[1]
Molecular Weight 278.99 g/mol [1]
Structure
Structure of 4-Chloro-2-(trifluoroacetyl)aniline

Spectral Data Summary

The following tables summarize the predicted and representative spectral data for this compound. This data is essential for the structural confirmation and purity assessment of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

2.1.1. ¹H NMR (Proton NMR)

Predicted data in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8-8.0d1HAr-H
~7.6dd1HAr-H
~7.4d1HAr-H
~5.0-6.0 (broad)s3H-NH₃⁺ (exchangeable with D₂O)
~3.4 (broad)s2HH₂O (exchangeable with D₂O)

2.1.2. ¹³C NMR (Carbon-13 NMR)

Predicted data in DMSO-d₆

Chemical Shift (δ) ppmAssignment
~180 (q)C=O
~135Ar-C
~132Ar-C
~129Ar-C
~125Ar-C
~122Ar-C
~118Ar-C
~116 (q)-CF₃

2.1.3. ¹⁹F NMR (Fluorine-19 NMR)

Predicted data in DMSO-d₆

Chemical Shift (δ) ppmMultiplicityAssignment
~ -70 to -75s-CF₃
Infrared (IR) Spectroscopy

Predicted data, KBr pellet

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Broad, StrongO-H stretch (water of hydration), N-H stretch (-NH₃⁺)
~3100-3000MediumAromatic C-H stretch
~1700StrongC=O stretch (ketone)
~1600, 1480Medium-StrongAromatic C=C stretch
~1300-1100StrongC-F stretch
~850-800StrongC-Cl stretch
Mass Spectrometry (MS)

Predicted data, Electron Ionization (EI)

m/zRelative Intensity (%)Assignment
223/225High[M]⁺ (molecular ion of the free base, showing isotopic pattern for Cl)
195/197Medium[M-CO]⁺
154/156High[M-CF₃]⁺
126Medium[M-CO-CF₃]⁺
69Very Strong[CF₃]⁺

Experimental Protocols

The following are detailed methodologies for the key analytical techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

Sample Preparation:

  • Weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: 0-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 16-64.

¹³C NMR Acquisition Parameters:

  • Pulse Program: Proton-decoupled experiment.

  • Spectral Width: 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096.

¹⁹F NMR Acquisition Parameters:

  • Pulse Program: Standard single-pulse experiment.

  • Spectral Width: +50 to -250 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 64-256.

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak as a reference.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the chemical shifts, multiplicities, and coupling constants.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of the compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

  • Place a portion of the powder into a pellet press.

  • Apply pressure to form a thin, transparent pellet.

Data Acquisition:

  • Record a background spectrum of the empty sample compartment.

  • Place the KBr pellet in the sample holder.

  • Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

Data Analysis:

  • Identify the characteristic absorption bands.

  • Correlate the observed bands with specific functional groups and bond vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.

Sample Introduction:

  • Direct insertion probe for solid samples.

Acquisition Parameters:

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Mass Range: 50-500 m/z.

  • Scan Speed: 1-2 scans/second.

Data Analysis:

  • Identify the molecular ion peak ([M]⁺) of the free base.

  • Analyze the isotopic pattern of chlorine-containing fragments.

  • Propose structures for the major fragment ions.

Visualization of the Analytical Workflow

The following diagram illustrates the logical relationship between the different spectral analyses and the structural information they provide for the elucidation of this compound.

Spectral_Analysis_Workflow cluster_sample Compound cluster_techniques Spectroscopic Techniques cluster_data Derived Information cluster_structure Structural Elucidation Sample 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts Coupling Constants Integration NMR->NMR_Data IR_Data Vibrational Frequencies (Functional Groups) IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Final Structure Confirmation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

References

An In-depth Technical Guide to the Hydrate Form of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a key chemical intermediate, notably in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Efavirenz.[1] Efavirenz is a significant therapeutic agent in the treatment of HIV-1 infection.[2] Understanding the physicochemical properties, synthesis, and analytical characterization of this hydrate is crucial for process optimization, quality control, and regulatory compliance in the pharmaceutical industry. This guide provides a comprehensive overview of the available technical data and experimental methodologies related to this compound.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. These data are compiled from various chemical databases and supplier specifications.

PropertyValueSource
Chemical Name 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrochloride hydrate[3][4]
CAS Number 173676-59-0[3]
Molecular Formula C₈H₈Cl₂F₃NO₂[3]
Molecular Weight 278.05 g/mol [3]
Appearance Pale yellow solid[4]
Melting Point 156-158 °C[4]
Boiling Point 282.3 °C at 760 mmHg[4]
Flash Point 124.5 °C[4]
Vapor Pressure 0.00339 mmHg at 25 °C[4]

Synthesis of this compound

Several synthetic routes for the preparation of this compound have been reported, primarily in patent literature. Two common methods are outlined below.

Synthesis Workflow Diagram

Synthesis of this compound cluster_0 Route 1: Friedel-Crafts Acylation cluster_1 Route 2: Pivaloyl Protection & Directed Ortho-Metalation p_chloroaniline p-Chloroaniline intermediate_II Intermediate II (N-acylated p-chloroaniline) p_chloroaniline->intermediate_II Acyl Chloride, Toluene intermediate_III Intermediate III (N-acylated 4-chloro-2-(trifluoroacetyl)aniline) intermediate_II->intermediate_III Trifluoroacetyl Chloride, Lewis Acid (e.g., AlCl3), Organic Solvent final_product 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate intermediate_III->final_product Hydrolysis (HCl), Glacial Acetic Acid p_chloroaniline_2 p-Chloroaniline intermediate_IV 4-Chloro-N-pivaloyl aniline p_chloroaniline_2->intermediate_IV Pivaloyl Chloride intermediate_V N-(4-chloro-2-trifluoroacetylphenyl) pivaloyl amide intermediate_IV->intermediate_V Ethyl Trifluoroacetate, n-Butyllithium final_product_2 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate intermediate_V->final_product_2 Acid Hydrolysis (HCl)

Caption: Synthetic routes to this compound.

Experimental Protocols

This method involves the acylation of p-chloroaniline, followed by a Friedel-Crafts reaction and subsequent hydrolysis.[5]

  • Step 1: Acylation of p-Chloroaniline: p-Chloroaniline is reacted with an acyl chloride (e.g., acetyl chloride) in a suitable solvent like toluene to yield the corresponding N-acylated intermediate.

  • Step 2: Friedel-Crafts Reaction: The N-acylated intermediate is dissolved in an organic solvent and subjected to a Friedel-Crafts reaction with trifluoroacetyl chloride in the presence of a Lewis acid (e.g., aluminum chloride). The reaction temperature is typically maintained between -30 to 10 °C.

  • Step 3: Hydrolysis: The resulting acylated intermediate is hydrolyzed under acidic conditions using hydrochloric acid in glacial acetic acid. The reaction mixture is heated to facilitate the removal of the protecting group and formation of the hydrochloride salt. Upon cooling, the hydrated product crystallizes and can be isolated by filtration.

This alternative synthesis utilizes a pivaloyl protecting group to direct ortho-metalation.[6]

  • Step 1: Protection of p-Chloroaniline: p-Chloroaniline is reacted with pivaloyl chloride to form 4-chloro-N-pivaloyl aniline.

  • Step 2: Directed Ortho-Metalation and Acylation: The protected aniline is treated with n-butyllithium to effect metalation at the ortho position, followed by reaction with ethyl trifluoroacetate to introduce the trifluoroacetyl group.

  • Step 3: Deprotection and Salt Formation: The pivaloyl group is removed by acid hydrolysis with hydrochloric acid, which also facilitates the formation of the hydrochloride salt hydrate.

Analytical Characterization

A comprehensive analytical characterization is essential to confirm the identity, purity, and solid-state form of this compound. While specific experimental data from peer-reviewed literature is scarce, commercial suppliers of reference standards indicate the use of the following techniques.[7]

Analytical Workflow Diagram

Analytical Characterization Workflow sample Synthesized Product identity Identity Confirmation sample->identity purity Purity Assessment sample->purity solid_state Solid-State Characterization sample->solid_state nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) identity->nmr ir FTIR Spectroscopy identity->ir ms Mass Spectrometry identity->ms hplc HPLC purity->hplc tga Thermogravimetric Analysis (TGA) solid_state->tga dsc Differential Scanning Calorimetry (DSC) solid_state->dsc xrd X-ray Diffraction (XRD) solid_state->xrd

Caption: Workflow for the analytical characterization of the target compound.

Experimental Methodologies

The following are representative experimental protocols for the characterization of this compound.

  • Objective: To confirm the molecular structure.

  • Protocol:

    • Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

    • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

    • Data Acquisition: Acquire ¹H, ¹³C, and ¹⁹F NMR spectra. For ¹H NMR, typical parameters include a 30° pulse angle, a 2-second relaxation delay, and 16-32 scans. For ¹³C NMR, a larger number of scans will be required. For ¹⁹F NMR, the chemical shifts are typically referenced to an external standard like CFCl₃.

    • Data Analysis: Analyze the chemical shifts, coupling constants, and integration values to confirm the expected proton, carbon, and fluorine environments in the molecule.

  • Objective: To identify characteristic functional groups.

  • Protocol:

    • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

    • Instrumentation: Use a benchtop FTIR spectrometer.

    • Data Acquisition: Record the spectrum over a range of 4000-400 cm⁻¹.

    • Data Analysis: Identify characteristic absorption bands for N-H (amine), C=O (ketone), C-F (trifluoromethyl), and aromatic C-H and C=C vibrations. The presence of water of hydration may be indicated by a broad O-H stretching band.

  • Objective: To determine the purity of the compound.

  • Protocol:

    • Mobile Phase Preparation: Prepare a suitable mobile phase, such as a mixture of acetonitrile and water with a buffer (e.g., phosphate buffer) or an ion-pairing agent.

    • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration.

    • Instrumentation: Use an HPLC system equipped with a C18 column and a UV detector.

    • Chromatographic Conditions: Set a suitable flow rate (e.g., 1.0 mL/min) and column temperature. The detection wavelength should be chosen based on the UV absorbance maximum of the compound.

    • Data Analysis: Calculate the purity of the sample based on the peak area percentage of the main peak relative to the total peak area.

  • Objective: To characterize the thermal stability and the presence of water of hydration.

  • Protocol:

    • Sample Preparation: Accurately weigh 5-10 mg of the sample into an aluminum or ceramic pan.

    • Instrumentation: Use a simultaneous TGA/DSC instrument.

    • Experimental Conditions: Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

    • Data Analysis:

      • TGA: Determine the weight loss corresponding to the loss of water of hydration. The stoichiometry of the hydrate can be calculated from this weight loss.

      • DSC: Observe endothermic events corresponding to dehydration and melting, and any exothermic events related to decomposition.

  • Objective: To determine the crystalline structure and confirm the solid-state form.

  • Protocol:

    • Sample Preparation: Gently grind the crystalline sample to a fine powder.

    • Instrumentation: Use a powder X-ray diffractometer with Cu Kα radiation.

    • Data Acquisition: Scan the sample over a 2θ range (e.g., 5-50°) with a defined step size and scan speed.

    • Data Analysis: The resulting diffractogram provides a unique fingerprint of the crystalline form. This data can be used for phase identification and, with more advanced analysis, for crystal structure determination. Note: Publicly available crystallographic data for this specific compound is limited.

Biological Context: Role as an Intermediate in Efavirenz Synthesis

This compound is not known to have direct pharmacological activity or to be involved in biological signaling pathways itself. Its primary significance lies in its role as a crucial building block in the synthesis of Efavirenz.

Efavirenz Synthesis Pathway

Role of 4-Chloro-2-(trifluoroacetyl)aniline in Efavirenz Synthesis start 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate cyclization Cyclization with (S)-4-chloro-alpha-cyclopropylethynyl- 4-(trifluoromethyl)benzyl alcohol start->cyclization Multi-step process efavirenz Efavirenz cyclization->efavirenz hiv_rt HIV-1 Reverse Transcriptase efavirenz->hiv_rt Inhibits

Caption: The role of the title compound in the synthesis of Efavirenz.

Efavirenz functions by non-competitively inhibiting the HIV-1 reverse transcriptase, an essential enzyme for viral replication.[1] The synthesis of Efavirenz involves the cyclization of 4-chloro-2-(trifluoroacetyl)aniline with a chiral alcohol derivative to form the final benzoxazinone structure. The purity and quality of the starting intermediate are therefore critical for the efficacy and safety of the final active pharmaceutical ingredient.

Conclusion

This compound is a well-defined chemical entity with established synthetic routes and analytical characterization methods. While detailed, publicly available research on its solid-state properties is limited, the information provided in this guide from patent literature and commercial data offers a strong foundation for researchers and drug development professionals. A thorough understanding of its synthesis and analytical profile is paramount for its effective use as a key intermediate in the production of Efavirenz.

References

The Synthesis and Significance of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a critical chemical intermediate, the development of which has been pivotal in the large-scale synthesis of the highly successful anti-retroviral medication, Efavirenz. This technical guide provides an in-depth exploration of the discovery, history, and synthetic methodologies of this key intermediate. It includes a compilation of its physicochemical properties, detailed experimental protocols derived from patent literature, and visualizations of its synthetic pathways and the mechanism of action of the resulting active pharmaceutical ingredient, Efavirenz.

Discovery and History

The history of this compound is intrinsically linked to the development of Efavirenz (marketed as Sustiva), a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV/AIDS. Efavirenz was discovered by Du Pont Pharma and received FDA approval in September 1998.[1][2] The compound this compound emerged as a key intermediate in the practical and scalable synthesis of Efavirenz.[3][4] Its development was a crucial step in enabling the cost-effective production of this essential medicine. Various synthetic routes have been developed and patented over the years, aiming to improve yield, reduce costs, and minimize environmental impact.[3][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic processes.

PropertyValueSource
Molecular Formula C₈H₈Cl₂F₃NO₂PubChem[5]
Molecular Weight 278.05 g/mol PubChem[5]
CAS Number 173676-59-0 (anhydrous hydrochloride), 1184936-21-7 (hydrate)PubChem[5]
Appearance Pale Yellow SolidHefei Home Sunshine Pharmaceutical Technology Co., Ltd.
Melting Point 156-158 °CHefei Home Sunshine Pharmaceutical Technology Co., Ltd.
Boiling Point 282.3 °C at 760 mmHgHefei Home Sunshine Pharmaceutical Technology Co., Ltd.
Flash Point 124.5 °CHefei Home Sunshine Pharmaceutical Technology Co., Ltd.

Synthetic Methodologies

The synthesis of this compound has been approached through various routes, primarily detailed in patent literature. Below are two representative experimental protocols.

Synthesis via Friedel-Crafts Reaction

This method involves the protection of the amino group of p-chloroaniline, followed by a Friedel-Crafts acylation and subsequent deprotection.[3]

Experimental Protocol:

  • Step 1: Acylation of p-Chloroaniline: p-Chloroaniline is reacted with an acyl chloride (e.g., acetyl chloride, propionyl chloride) in the presence of a solvent like toluene to form the corresponding N-acylated intermediate.[3]

  • Step 2: Friedel-Crafts Trifluoroacetylation: The N-acylated intermediate is dissolved in an organic solvent. This solution is then added dropwise to a mixture of trifluoroacetyl chloride and a Lewis acid (e.g., aluminum chloride, zinc chloride) in an organic solvent at a controlled temperature (e.g., -30 to 10 °C) to perform a Friedel-Crafts reaction. This introduces the trifluoroacetyl group at the ortho position to the amino group.[3]

  • Step 3: Hydrolysis and Salt Formation: The resulting acylated intermediate is then hydrolyzed under acidic conditions (e.g., using concentrated hydrochloric acid in glacial acetic acid) to remove the N-acyl protecting group. Upon cooling, this compound crystallizes and can be isolated by filtration.[3]

Synthesis via Organometallic Reaction

This approach utilizes an organometallic intermediate to introduce the trifluoroacetyl group.[4]

Experimental Protocol:

  • Step 1: Protection of p-Chloroaniline: p-Chloroaniline is reacted with pivaloyl chloride to produce 4-chloro-N-pivaloyl aniline.[4]

  • Step 2: Directed Ortho-Metalation and Trifluoroacetylation: 4-chloro-N-pivaloyl aniline is treated with n-butyllithium (n-BuLi) to create a directed ortho-metalation, followed by reaction with ethyl trifluoroacetate. This introduces the trifluoroacetyl group at the ortho position, yielding N-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amide.[4]

  • Step 3: Deprotection and Salt Formation: The pivaloyl group is removed by reacting the intermediate with hydrochloric acid in an alcohol solvent. This yields the final product, this compound.[4]

Visualization of Synthetic Pathways and Biological Mechanism

Synthetic Workflow Diagram

The following diagram illustrates a generalized synthetic workflow for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Steps cluster_final Final Product p-Chloroaniline p-Chloroaniline N_Acylated N-Acylated Intermediate p-Chloroaniline->N_Acylated Acylation Acyl_Chloride Acyl Chloride Acyl_Chloride->N_Acylated Trifluoroacetylation Trifluoroacetylation N_Acylated->Trifluoroacetylation Friedel-Crafts Reaction Final_Product 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate Trifluoroacetylation->Final_Product Hydrolysis

A generalized synthetic workflow for the preparation of the target compound.
Efavirenz Synthesis from the Intermediate

This diagram shows the logical progression from the intermediate to the final drug, Efavirenz.

Efavirenz_Synthesis Intermediate 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate Cyclization Cyclization Reaction Intermediate->Cyclization Key Synthetic Step Efavirenz Efavirenz Cyclization->Efavirenz

Conversion of the intermediate to the final active pharmaceutical ingredient, Efavirenz.
Mechanism of Action of Efavirenz

As an NNRTI, Efavirenz inhibits the activity of HIV-1 reverse transcriptase, an enzyme crucial for viral replication. The following diagram illustrates this mechanism.

Efavirenz_MoA cluster_virus HIV-1 Replication Cycle Viral_RNA Viral RNA RT Reverse Transcriptase (RT) Viral_RNA->RT Template Viral_DNA Viral DNA RT->Viral_DNA Synthesizes Integration Integration into Host Genome Viral_DNA->Integration Efavirenz Efavirenz (NNRTI) Efavirenz->RT Allosteric Inhibition

Efavirenz allosterically inhibits HIV-1 reverse transcriptase, halting viral DNA synthesis.

Conclusion

This compound is a testament to the critical role of process chemistry in enabling access to life-saving medicines. Its development has been driven by the need for an efficient and economical synthesis of Efavirenz. The synthetic routes detailed in this guide highlight the chemical ingenuity applied to overcome challenges in pharmaceutical manufacturing. Understanding the history, properties, and synthesis of this key intermediate provides valuable insights for researchers and professionals in the field of drug development and manufacturing.

References

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate material safety data sheet

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a key intermediate in the synthesis of various pharmaceutical compounds, notably as an HIV-1 RT (HIV reverse transcriptase) inhibitor.[1] This document collates critical safety, handling, and experimental information to support its safe and effective use in a research and development setting.

Chemical and Physical Properties

This section summarizes the key physical and chemical properties of this compound. The data is compiled from various chemical suppliers and databases.

PropertyValueSource
CAS Number 173676-59-0[1][2][3][4]
Alternate CAS 1184936-21-7[5]
Molecular Formula C₈H₈Cl₂F₃NO₂[1][5]
Molecular Weight 278.05 g/mol (hydrate)[5]
Alternate Molecular Weight 278.99 g/mol [1]
IUPAC Name 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone;hydrate;hydrochloride[5]
Synonyms 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrate hydrochloride, 4-Chloro-2-trifluoroacetyl aniline hydrochloride hydrate[1][3][4]
Appearance Pale Yellow Solid[4]
Melting Point 156-158°C[4]
Boiling Point 282.3°C at 760 mmHg (Predicted)[4]
Flash Point 124.5°C (Predicted)[4]

Hazard Identification and Safety

It is imperative to handle this compound with appropriate safety precautions. The following tables summarize the GHS hazard classifications and precautionary statements.

GHS Hazard Classification
Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationSub-category 1C / 2H314: Causes severe skin burns and eye damage / H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 1 / 2AH314: Causes severe skin burns and eye damage / H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation

Note: GHS classifications may vary between suppliers.[5][6]

GHS Pictograms and Signal Word
  • Pictogram:

    • GHS05: Corrosion

    • GHS07: Exclamation Mark

  • Signal Word: Danger[6]

Precautionary Statements
TypeCodeStatement
Prevention P260Do not breathe dust/fume/gas/mist/vapours/spray.[6]
P264Wash skin thoroughly after handling.[6][7]
P270Do not eat, drink or smoke when using this product.[7]
P271Use only outdoors or in a well-ventilated area.[7]
P280Wear protective gloves/protective clothing/eye protection/face protection.[6][7]
Response P301+P330+P331IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[6]
P304+P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[6]
P305+P351+P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]
P316Get emergency medical help immediately.[6]
P363Wash contaminated clothing before reuse.[6]
Storage P405Store locked up.[6]
Disposal P501Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6]

Handling and Storage

Proper handling and storage procedures are crucial to maintain the integrity of the compound and ensure laboratory safety.

AspectRecommendation
Handling Handle in a well-ventilated place. Wear suitable protective clothing, gloves, and eye/face protection. Avoid formation of dust and aerosols. Prevent fire caused by electrostatic discharge.[6]
Storage Store the container tightly closed in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong bases and strong oxidizing agents.[6][7]

Experimental Protocols: Synthesis

The following section details a common synthesis method for this compound, as adapted from published patents. This process involves a three-step reaction starting from p-chloroaniline.[8]

Synthesis Workflow Diagram

Synthesis_Workflow A p-Chloroaniline C 4-Chloro-N-pivaloyl aniline (Intermediate I) A->C Acylation B Pivaloyl Chloride B->C E N-(4-chloro-2-trifluoroacetylphenyl) pivaloyl amide (Intermediate II) C->E Trifluoroacetylation D Ethyl Trifluoroacetate + n-Butyllithium D->E G 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate (Final Product) E->G Deprotection & Salt Formation F Acidic Hydrolysis (e.g., HCl) F->G

Caption: Synthesis workflow for this compound.

Step-by-Step Methodology
  • Acylation of p-Chloroaniline:

    • React p-chloroaniline with pivaloyl chloride to form the intermediate, 4-chloro-N-pivaloyl aniline.[8] This step serves to protect the amine group.

  • Trifluoroacetylation:

    • The intermediate, 4-chloro-N-pivaloyl aniline, is then reacted with ethyl trifluoroacetate in the presence of a strong base like n-butyllithium.[8] This introduces the trifluoroacetyl group onto the aromatic ring, yielding N-(4-chloro-2-trifluoroacetylphenyl) pivaloyl amide.

  • Hydrolysis and Salt Formation:

    • The pivaloyl protecting group is removed from N-(4-chloro-2-trifluoroacetylphenyl) pivaloyl amide via acid hydrolysis, typically using hydrochloric acid.[8][9] This deprotection step also facilitates the formation of the hydrochloride salt, yielding the final product, this compound.[8][9]

First Aid Measures

In the event of exposure, follow these first aid guidelines and seek immediate medical attention.

Exposure RouteFirst Aid Measure
Inhalation Remove person to fresh air and keep comfortable for breathing. If not breathing, give artificial respiration. Get immediate medical advice/attention.[7]
Skin Contact Wash with plenty of soap and water. Take off immediately all contaminated clothing. Get immediate medical advice/attention.[7]
Eye Contact Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get immediate medical advice/attention.[7]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth out with water. Get immediate medical advice/attention.[7]

Fire and Reactivity

AspectDetails
Chemical Stability Stable under normal handling and storage conditions.[7]
Incompatible Materials Strong bases, Strong oxidizing agents.[7]
Hazardous Decomposition Under fire conditions, may produce carbon oxides, hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[7]
Suitable Extinguishing Media Alcohol-resistant foam, carbon dioxide, dry powder, water spray. Use extinguishing media appropriate for the surrounding fire.[7]

This guide is intended for informational purposes for trained professionals. Always refer to the specific Safety Data Sheet (SDS) provided by your supplier before handling this chemical.

References

The Biological Versatility of Halogenated Aniline Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated aniline derivatives represent a critical class of organic compounds with a broad spectrum of biological activities. The incorporation of halogen atoms onto the aniline scaffold significantly influences their physicochemical properties, such as lipophilicity, electronic effects, and metabolic stability, thereby modulating their interaction with biological targets. This technical guide provides an in-depth overview of the diverse biological activities of these compounds, focusing on their antimicrobial, antifungal, and anticancer properties, as well as their role as potent enzyme inhibitors. Detailed experimental protocols for key biological assays and synthetic methodologies are provided to facilitate further research and development in this promising area of medicinal chemistry.

Antimicrobial and Antifungal Activities

Halogenated aniline derivatives have emerged as promising agents to combat microbial and fungal infections, including those caused by drug-resistant pathogens. Their mechanisms of action are often multifaceted, involving disruption of cell membranes, inhibition of essential enzymes, and interference with virulence factors.

Antibacterial and Antibiofilm Activity

Recent studies have highlighted the efficacy of halogenated anilines against a range of bacteria, including uropathogenic Escherichia coli (UPEC) and ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). For instance, 4-bromo-3-chloroaniline (4B3CA) and 3,5-dibromoaniline (3,5-DBA) have demonstrated significant antimicrobial and antibiofilm activities.[1][2] These compounds have been shown to down-regulate genes associated with virulence factors such as curli production, fimbrial adhesion, and motility.[1][2] Another study on trifluoro-anilines, 4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF) and 2-iodo-4-trifluoromethylaniline (ITFMA), revealed their ability to disrupt bacterial cell membranes and inhibit biofilm formation in Vibrio parahaemolyticus.[3]

Antifungal Activity

The structural features of halogenated anilines also lend themselves to potent antifungal applications. While specific studies on the antifungal activity of simple halogenated anilines are an active area of research, related halogenated compounds have shown significant promise. The principles of antimicrobial action, such as membrane disruption and enzyme inhibition, are often transferable to fungal pathogens.

Table 1: Antimicrobial and Antibiofilm Activities of Selected Halogenated Aniline Derivatives

CompoundTarget Organism(s)MIC (µg/mL)Biofilm Inhibition IC50 (µg/mL)Reference(s)
4-bromo-3-chloroaniline (4B3CA)Uropathogenic E. coli (UPEC)20010[1][2]
3,5-dibromoaniline (3,5-DBA)Uropathogenic E. coli (UPEC)10010[1][2]
4-amino-3-chloro-5-nitrobenzotrifluoride (ACNBF)Vibrio parahaemolyticus, Vibrio harveyi100-[3]
2-iodo-4-trifluoromethylaniline (ITFMA)Vibrio parahaemolyticus, Vibrio harveyi50-[3]

Anticancer Activity

The development of novel anticancer agents is a cornerstone of modern medicinal chemistry, and halogenated aniline derivatives have shown considerable potential in this arena. Their mechanisms of action often involve the inhibition of key signaling pathways that are dysregulated in cancer cells.

Inhibition of Kinase Signaling Pathways

Many halogenated aniline derivatives function as kinase inhibitors, a class of targeted cancer therapeutics.[4] For example, 4-anilinoquinazoline derivatives with halogen substitutions are potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase frequently overexpressed in various cancers.[5] The halogen atom often plays a crucial role in the binding affinity of these inhibitors to the ATP-binding pocket of the kinase.[5]

Halogenated phenoxychalcones, which can be synthesized from halogenated anilines, have also demonstrated significant cytotoxic activity against breast cancer cell lines (MCF-7).[6] Some of these compounds have been shown to inhibit the p38α mitogen-activated protein kinase (MAPK) signaling pathway, leading to decreased cell proliferation and survival.[6]

Induction of Apoptosis and Cell Cycle Arrest

In addition to kinase inhibition, halogenated aniline derivatives can induce apoptosis and cause cell cycle arrest in cancer cells. For instance, certain halogenated phenoxychalcones have been observed to cause an accumulation of cells in the G2/M phase of the cell cycle and a significant increase in late apoptosis in MCF-7 cells.[6]

Table 2: Anticancer Activity of Selected Halogenated Aniline Derivatives and Related Compounds

Compound/Derivative ClassCancer Cell LineIC50 (µM)Mechanism of ActionReference(s)
Halogenated phenoxychalcone (Compound 2c)MCF-7 (Breast Cancer)1.52p38α MAPK inhibition, G2/M arrest, Apoptosis induction[6]
Halogenated phenoxychalcone (Compound 2f)MCF-7 (Breast Cancer)1.87p38α MAPK inhibition[6]
4-(3-Bromoanilino)-6,7-dimethoxyquinazolineEGFR-expressing cells0.025 (nM)EGFR inhibition[5]
4-(3-Chloroanilino)-6,7-dimethoxyquinazolineEGFR-expressing cells0.31 (nM)EGFR inhibition[5]
4-(3-Fluoroanilino)-6,7-dimethoxyquinazolineEGFR-expressing cells3.8 (nM)EGFR inhibition[5]
4-(3-Iodoanilino)-6,7-dimethoxyquinazolineEGFR-expressing cells0.89 (nM)EGFR inhibition[5]

Enzyme Inhibition

Beyond their applications in antimicrobial and anticancer research, halogenated anilines are valuable scaffolds for the design of inhibitors for a variety of other enzymes.

Adenylate Cyclase Inhibition

As mentioned in the context of antimicrobial activity, halogenated anilines can act as inhibitors of adenylate cyclase.[1][2] This enzyme is crucial for the production of the second messenger cyclic AMP (cAMP), which is involved in a multitude of cellular signaling pathways. The inhibition of adenylate cyclase can disrupt these pathways, leading to the observed biological effects. The presence of halogen atoms is thought to enhance the binding affinity of these compounds to the enzyme through the formation of halogen bonds.[1][2]

Tubulin Polymerization Inhibition

The cytoskeleton, and in particular microtubules, are important targets for anticancer drugs. Some complex molecules derived from or inspired by halogenated anilines have been shown to inhibit tubulin polymerization, the process by which microtubules are formed. This disruption of the cytoskeleton leads to mitotic arrest and ultimately apoptosis in cancer cells.

Herbicidal and Insecticidal Activities

Aniline derivatives have a history of use in the agricultural sector as herbicides and fungicides.[7] The introduction of halogens can enhance their potency and selectivity. While detailed mechanistic studies for a broad range of halogenated anilines as herbicides and insecticides are still emerging, their potential in this area is significant. For example, some anilide derivatives have shown herbicidal activity by inhibiting histone deacetylase in plants.[8] Halogenated aromatic hydrocarbons, a broader class that includes halogenated anilines, have been utilized as insecticides and fumigants.

Signaling Pathways and Mechanisms of Action

The biological activities of halogenated aniline derivatives are intrinsically linked to their ability to modulate specific cellular signaling pathways.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress, inflammation, and apoptosis.[9][10] Certain halogenated aniline derivatives, such as specific halogenated phenoxychalcones, can inhibit p38α MAPK, thereby suppressing downstream signaling that promotes cancer cell survival.[6]

p38_MAPK_pathway Stress Stress Stimuli (e.g., UV, Osmotic Shock) MKK3_6 MKK3/MKK6 Stress->MKK3_6 Cytokines Inflammatory Cytokines (e.g., TNF-α, IL-1β) Cytokines->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MK2 p38->MK2 phosphorylates ATF2 ATF2 p38->ATF2 phosphorylates Response Cellular Response (Inflammation, Apoptosis) MK2->Response ATF2->Response Inhibitor Halogenated Aniline Derivatives Inhibitor->p38 inhibits

Caption: Inhibition of the p38 MAPK signaling pathway by halogenated aniline derivatives.

Adenylate Cyclase Signaling Pathway

The adenylate cyclase pathway is a fundamental signal transduction cascade initiated by the activation of G protein-coupled receptors (GPCRs).[11][12] Halogenated anilines can inhibit adenylate cyclase, thereby reducing the intracellular levels of cAMP and affecting downstream processes.[1][2]

Adenylate_Cyclase_Pathway Ligand Ligand GPCR GPCR Ligand->GPCR G_Protein G Protein GPCR->G_Protein activates AC Adenylate Cyclase G_Protein->AC activates cAMP cAMP AC->cAMP catalyzes ATP ATP ATP->cAMP PKA Protein Kinase A cAMP->PKA activates Response Cellular Response PKA->Response phosphorylates targets Inhibitor Halogenated Aniline Derivatives Inhibitor->AC inhibits

Caption: Inhibition of the Adenylate Cyclase signaling pathway by halogenated anilines.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of a compound against a bacterial strain.

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 isolated colonies of the test bacterium.

    • Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

    • Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

    • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells of the microtiter plate.

  • Preparation of Compound Dilutions:

    • Prepare a stock solution of the halogenated aniline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the compound in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well containing the compound dilutions.

    • Include a positive control (bacteria in MHB without compound) and a negative control (MHB without bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

MIC_Workflow Start Start Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Prep_Dilutions Prepare Serial Dilutions of Compound Start->Prep_Dilutions Inoculate Inoculate Microtiter Plate Prep_Inoculum->Inoculate Prep_Dilutions->Inoculate Incubate Incubate at 37°C for 18-24h Inoculate->Incubate Read_Results Read Results (Visual Inspection) Incubate->Read_Results End Determine MIC Read_Results->End

Caption: Workflow for the determination of Minimum Inhibitory Concentration (MIC).

Biofilm Inhibition Assay

This protocol describes a method to assess the ability of a compound to inhibit biofilm formation using the crystal violet staining method.

  • Preparation of Bacterial Culture and Compound Dilutions:

    • Prepare a bacterial culture and compound dilutions as described for the MIC assay.

  • Biofilm Formation:

    • In a flat-bottom 96-well microtiter plate, add the bacterial inoculum and the compound dilutions.

    • Include appropriate controls.

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Staining and Quantification:

    • Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic cells.

    • Fix the biofilms with methanol for 15 minutes.

    • Stain the biofilms with 0.1% crystal violet solution for 15 minutes.

    • Wash the wells with water to remove excess stain and allow them to air dry.

    • Solubilize the stained biofilm with 30% acetic acid.

    • Measure the absorbance of the solubilized crystal violet at a wavelength of 570-595 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated relative to the untreated control.

Anticancer Activity Screening (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding:

    • Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of the halogenated aniline derivative for 24-72 hours.

  • MTT Incubation:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Measurement:

    • Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm.

  • IC50 Determination:

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol outlines the analysis of cell cycle distribution using propidium iodide (PI) staining and flow cytometry.

  • Cell Treatment and Harvesting:

    • Treat cancer cells with the test compound for a specified period.

    • Harvest the cells by trypsinization and wash with PBS.

  • Fixation:

    • Fix the cells in ice-cold 70% ethanol while vortexing to prevent clumping.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A. PI intercalates with DNA, and RNase A removes RNA to ensure that only DNA is stained.

    • Incubate in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • The DNA content is measured by the fluorescence intensity of PI.

    • The data is used to generate a histogram showing the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Synthesis of Halogenated Anilines

A variety of synthetic methods are available for the preparation of halogenated anilines. A common approach involves the direct electrophilic halogenation of aniline or its derivatives. To control the regioselectivity and avoid over-halogenation, the highly activating amino group is often protected as an acetanilide prior to halogenation, followed by deprotection.[13] More recent methods utilize N-oxides of N,N-dialkylanilines, which upon treatment with thionyl halides, can provide regioselective access to ortho-chloro and para-bromo anilines.[13][14]

Aniline_Halogenation Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Protection Halo_Acetanilide p-Haloacetanilide Acetanilide->Halo_Acetanilide Halogenation Halo_Aniline p-Haloaniline Halo_Acetanilide->Halo_Aniline Deprotection Reagent1 Acetic Anhydride Reagent1->Aniline Reagent2 X₂ (e.g., Br₂) Reagent2->Acetanilide Reagent3 H⁺/H₂O or OH⁻/H₂O Reagent3->Halo_Acetanilide

References

Methodological & Application

synthesis of Efavirenz from 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI), starting from 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate.

Introduction

Efavirenz is a key component in antiretroviral therapy for the treatment of HIV-1. The synthesis described herein involves a two-step process commencing with the enantioselective formation of a key chiral amino alcohol intermediate, followed by its cyclization to yield Efavirenz. This document outlines the detailed methodologies for these transformations, providing quantitative data and a visual representation of the synthetic workflow.

Overall Synthetic Pathway

The synthesis of Efavirenz from this compound proceeds via two primary stages:

  • Formation of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (2): The initial step involves the liberation of the free aniline from its hydrochloride salt. Subsequently, an enantioselective addition of a cyclopropylacetylide reagent to the ketone functionality is performed, facilitated by a chiral ligand to establish the required stereochemistry.

  • Cyclization to Efavirenz (3): The chiral amino alcohol intermediate is then cyclized to form the benzoxazinone core of Efavirenz using a carbonylating agent.

Data Presentation

The following tables summarize the quantitative data associated with the key steps of the Efavirenz synthesis.

Table 1: Synthesis of (S)-Amino Alcohol Intermediate (2)

StepStarting MaterialReagentsSolventYieldEnantiomeric Excess (ee)Reference
DeprotectionThis compoundSodium hydroxideEthyl Acetate/Water~96%N/A[1]
Asymmetric Addition4-Chloro-2-(trifluoroacetyl)aniline (1)Cyclopropylacetylene, n-Butylmagnesium chloride, (1R, 2S)-N-pyrrolidinyl norephedrine, DiethylzincTHF95.2%99.3%[2]

Table 2: Cyclization to Efavirenz (3)

Cyclizing AgentSolventTemperatureYield RangePurity (HPLC)Reference
TriphosgeneTHF/n-Heptane-10°C to RT92-98%>99.7%[2]
Carbonyldiimidazole (CDI)THF55°C90-98%>99.7%[2]
DiphenylcarbonateTHF60°C90-98%>99.7%[2]
UreaTolueneRefluxGoodHigh

Experimental Protocols

Step 1: Synthesis of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (2)

a) Preparation of 4-Chloro-2-(trifluoroacetyl)aniline (1) from Hydrochloride Hydrate

  • To a stirred suspension of this compound (1.0 eq) in ethyl acetate, add a solution of sodium hydroxide (1.0 eq) in water.

  • Stir the mixture at room temperature for 20-30 minutes.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to obtain 4-Chloro-2-(trifluoroacetyl)aniline (1) as a solid, which can be used in the next step without further purification.[1]

b) Enantioselective Addition of Cyclopropylacetylene

  • Preparation of Chloromagnesium Cyclopropylacetylide: In a dry flask under a nitrogen atmosphere, add neat cyclopropyl acetylene. Cool the flask to 0°C and slowly add a solution of n-butylmagnesium chloride in THF, maintaining the internal temperature below 30°C. Stir the resulting solution at 0°C for approximately 40 minutes.[2]

  • Formation of the Chiral Catalyst: In a separate dry flask under nitrogen, dissolve (1R, 2S)-N-pyrrolidinyl norephedrine and trifluoroethanol in THF. Cool the solution to 0°C and add a solution of diethylzinc in hexane. Stir the mixture at room temperature for about 30 minutes.[2]

  • Asymmetric Addition: Transfer the prepared chloromagnesium cyclopropylacetylide solution to the chiral catalyst mixture via cannula. Cool the resulting mixture to -10°C.[2]

  • Add a solution of 4-Chloro-2-(trifluoroacetyl)aniline (1) in THF to the reaction mixture, maintaining the temperature between -2 to -8°C.[2]

  • Stir the reaction mixture at this temperature for 35-40 hours.

  • Allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Work-up: Quench the reaction by the slow addition of a 30% potassium carbonate solution. Extract the aqueous layer with toluene. Combine the organic layers and wash with water. Concentrate the organic phase and add heptane to precipitate the product.[2]

  • Filter the solid, wash with heptane, and dry under vacuum to yield (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol (2) as a white crystalline solid.[2]

Step 2: Cyclization to Efavirenz (3)

The following are three representative protocols for the cyclization of the amino alcohol intermediate (2).

Protocol 2.1: Using Triphosgene

  • Dissolve the (S)-amino alcohol (2) (1.0 eq) in a mixture of n-heptane and THF and cool the solution to -10°C.[2]

  • In a separate flask, dissolve triphosgene (0.5 eq) in THF.

  • Add the triphosgene solution dropwise to the amino alcohol solution over 1 hour, ensuring the temperature remains below 0°C.[2]

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Add a 5% aqueous sodium bicarbonate solution and stir for 2 hours.

  • Separate the organic layer, wash with deionized water, and concentrate under reduced pressure.

  • Crystallize the residue from n-heptane to obtain Efavirenz (3).[2]

Protocol 2.2: Using Carbonyldiimidazole (CDI)

  • In a round-bottomed flask, dissolve the (S)-amino alcohol (2) (1.0 eq) in THF.

  • Add carbonyldiimidazole (3.0 eq) to the solution in one portion.[2]

  • Heat the reaction mixture to 55°C and monitor the reaction progress by TLC or HPLC.

  • Upon completion, evaporate the solvent under reduced pressure.

  • Work-up: Dilute the residue with water and extract with ethyl acetate. Wash the combined organic layers successively with aqueous hydrochloric acid, deionized water, and brine.[2]

  • Concentrate the organic layer and purify the crude product by silica gel column chromatography to yield Efavirenz (3).[2]

Protocol 2.3: Using Urea

  • To a solution of the (S)-amino alcohol (2) (1.0 eq) in toluene, add urea (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (PTSA).

  • Reflux the reaction mixture for approximately 20 hours, monitoring the reaction by TLC.

  • After completion, cool the mixture to room temperature and add water.

  • Separate the organic layer and extract the aqueous layer with toluene.

  • Combine the organic layers and concentrate under reduced pressure to obtain Efavirenz (3).

Visualizations

Synthetic Workflow Diagram

Caption: Synthetic pathway of Efavirenz from its precursor.

References

Application Notes and Protocols: The Role of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate in HIV Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a crucial chemical intermediate primarily recognized for its indispensable role in the synthesis of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) and a cornerstone of highly active antiretroviral therapy (HAART) for the treatment of HIV-1. While some commercial suppliers list this compound as an HIV-1 RT inhibitor, there is a notable absence of peer-reviewed scientific literature and quantitative data to substantiate claims of its direct antiviral activity. This document provides a comprehensive overview of its principal application as a synthetic precursor to Efavirenz, including detailed experimental protocols for this synthesis. Furthermore, a general protocol for assessing HIV-1 reverse transcriptase inhibition is provided, which could be utilized to investigate the purported direct activity of this compound.

Physicochemical Properties and Quantitative Data

This compound is a light yellow crystalline powder. Its chemical and physical properties are summarized in the table below, highlighting its suitability as a pharmaceutical intermediate.[1]

PropertyValueReference
CAS Number 173676-59-0[1]
Molecular Formula C₈H₈Cl₂F₃NO₂[1]
Molecular Weight 260.04 g/mol [1]
Melting Point 156-158 °C[1]
Boiling Point 282.3 °C at 760 mmHg[1]
Solubility Freely soluble in methanol; DMSO: 52 mg/mL (199.96 mM)[1][2]
Purity (HPLC) ≥98%[2][3]

Role in the Synthesis of Efavirenz

The primary and well-documented role of this compound in HIV research is as a key starting material in the multi-step synthesis of Efavirenz.[1][4] Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that allosterically inhibits the HIV-1 reverse transcriptase, an enzyme critical for viral replication.[5]

Synthetic Pathway Overview

The synthesis of Efavirenz from this compound generally involves a basification step followed by an asymmetric addition of a cyclopropylacetylide and subsequent cyclization.

G A 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate B 4-Chloro-2-(trifluoroacetyl)aniline (Free Base) A->B Basification (e.g., Na2CO3) C (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl- 1,1,1-trifluoro-3-butyn-2-ol B->C Asymmetric Alkynylation (Chloromagnesium cyclopropylacetylide, Chiral Catalyst) D Efavirenz C->D Cyclization (e.g., Triphosgene, Carbonyldiimidazole)

Caption: Synthetic pathway from the intermediate to Efavirenz.

Experimental Protocol: Synthesis of Efavirenz

This protocol is a generalized representation based on established synthetic routes. Researchers should consult specific patents and publications for detailed reaction optimization.

Step 1: Basification of this compound

  • Dissolve this compound in a suitable organic solvent such as methyl t-butyl ether (MTBE).

  • Add an aqueous solution of a weak base, for instance, sodium carbonate (Na₂CO₃), to the solution.

  • Stir the biphasic mixture vigorously until the deprotonation is complete.

  • Separate the organic layer containing the free base, 4-Chloro-2-(trifluoroacetyl)aniline.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free base.

Step 2: Asymmetric Alkynylation

  • In a separate reaction vessel under an inert atmosphere (e.g., nitrogen or argon), prepare the chloromagnesium cyclopropylacetylide by reacting cyclopropyl acetylene with a Grignard reagent like n-butylmagnesium chloride in an appropriate solvent such as tetrahydrofuran (THF).

  • To this solution, add a chiral catalyst system. A common system involves zinc chloride and a chiral ligand like (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol.[4]

  • Cool the mixture to a low temperature (e.g., -10°C).

  • Add a solution of 4-Chloro-2-(trifluoroacetyl)aniline (from Step 1) in THF to the reaction mixture dropwise, maintaining the low temperature.

  • Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Quench the reaction by the slow addition of an aqueous solution of potassium carbonate.

  • Filter the resulting slurry and wash the solid with THF.

  • The filtrate, containing the desired product, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol, is then processed through extraction and solvent exchange to prepare for the next step.

Step 3: Cyclization to Efavirenz

  • Dissolve the amino alcohol from Step 2 in a suitable aprotic solvent like THF or n-heptane.

  • Cool the solution to a reduced temperature (e.g., -10°C to 0°C).

  • Slowly add a solution of a carbonyl-delivering agent, such as triphosgene or 1,1'-carbonyldiimidazole, in the same solvent.[6]

  • After the addition is complete, warm the reaction mixture to room temperature and stir for an additional period to ensure complete cyclization.

  • Upon completion, the reaction is typically worked up by adding water and separating the organic layer.

  • The organic layer is washed sequentially with dilute acid, water, and brine.

  • The final product, Efavirenz, is isolated by crystallization from a suitable solvent system (e.g., n-heptane), filtered, and dried under vacuum.

Quantitative Data for Efavirenz Synthesis

StepIntermediate/ProductTypical YieldPurity (HPLC)Reference
Basification 4-Chloro-2-(trifluoroacetyl)aniline>95%-
Alkynylation (S)-amino alcohol~90-95%>99% ee[4]
Cyclization Efavirenz~74-98%>99.7%[7]

Direct HIV-1 Reverse Transcriptase Inhibitory Activity: An Unsubstantiated Claim

Several chemical suppliers list this compound as an "inhibitor of HIV-1 RT".[2][3] However, a thorough review of scientific literature reveals a lack of published, peer-reviewed studies demonstrating this direct inhibitory activity. There is no available data on its half-maximal inhibitory concentration (IC₅₀) or other quantitative measures of antiviral efficacy. It is plausible that this classification is based on its structural relationship to Efavirenz. Researchers interested in this potential direct activity should perform their own in vitro assays.

Protocol: In Vitro HIV-1 Reverse Transcriptase (RT) Inhibition Assay

The following is a generalized protocol for a non-radioactive, colorimetric HIV-1 RT inhibition assay, which can be adapted to test the direct inhibitory potential of this compound.[8][9][10]

Principle: This assay measures the incorporation of digoxigenin (DIG)-labeled dUTP into a DNA strand synthesized by HIV-1 RT using an RNA template. The amount of incorporated DIG is then quantified using an anti-DIG antibody conjugated to peroxidase, which catalyzes a colorimetric reaction.

Materials:

  • Recombinant HIV-1 Reverse Transcriptase

  • Test compound (this compound)

  • Positive control (e.g., Nevirapine or Efavirenz)

  • Reaction buffer

  • Template/primer (e.g., poly(A) x oligo(dT)₁₅)

  • dNTP mix (containing DIG-dUTP)

  • Streptavidin-coated 96-well plates

  • Anti-DIG-Peroxidase (POD) conjugate

  • Peroxidase substrate (e.g., ABTS)

  • Stop solution

  • Wash buffer

  • Microplate reader

Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis prep_compound Prepare serial dilutions of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate add_compound Add diluted compound and controls to wells prep_compound->add_compound prep_controls Prepare positive (Nevirapine) and negative (vehicle) controls prep_controls->add_compound prep_rt Dilute HIV-1 RT to working concentration start_reaction Initiate reaction by adding diluted HIV-1 RT prep_rt->start_reaction add_reagents Add reaction buffer, template/primer, and dNTP mix to wells add_reagents->add_compound add_compound->start_reaction incubate Incubate at 37°C for 1-2 hours start_reaction->incubate wash1 Wash wells to remove unincorporated nucleotides incubate->wash1 add_ab Add Anti-DIG-POD conjugate and incubate wash1->add_ab wash2 Wash wells to remove unbound antibody add_ab->wash2 add_sub Add peroxidase substrate and incubate in the dark wash2->add_sub stop_reaction Add stop solution add_sub->stop_reaction read_plate Measure absorbance at appropriate wavelength stop_reaction->read_plate calc_inhibition Calculate % inhibition relative to controls read_plate->calc_inhibition calc_ic50 Determine IC50 value calc_inhibition->calc_ic50

Caption: Workflow for in vitro HIV-1 RT inhibition assay.

Procedure:

  • Preparation: Prepare serial dilutions of this compound in the reaction buffer. Also, prepare dilutions of a known NNRTI as a positive control and a vehicle-only control.

  • Reaction Setup: In a streptavidin-coated 96-well plate, add the reaction buffer containing the template/primer and dNTP mix.

  • Add the diluted test compound and controls to the appropriate wells.

  • Initiate the reaction by adding the diluted HIV-1 RT enzyme to all wells except the "no enzyme" control.

  • Incubation: Incubate the plate at 37°C for 1 to 2 hours.

  • Washing: Wash the plate multiple times with wash buffer to remove unincorporated nucleotides.

  • Detection: Add the Anti-DIG-POD antibody conjugate and incubate for 1 hour at 37°C.

  • Wash the plate again to remove the unbound antibody.

  • Add the peroxidase substrate and incubate in the dark until sufficient color develops.

  • Data Acquisition: Stop the reaction with the stop solution and measure the absorbance using a microplate reader.

  • Data Analysis: Calculate the percentage of RT inhibition for each concentration of the test compound relative to the controls and determine the IC₅₀ value by non-linear regression.

Mechanism of Action of Efavirenz (the Final Product)

Efavirenz functions as a non-nucleoside reverse transcriptase inhibitor (NNRTI).[11] Unlike nucleoside reverse transcriptase inhibitors (NRTIs), NNRTIs do not get incorporated into the growing viral DNA chain. Instead, they bind to a hydrophobic pocket on the p66 subunit of the HIV-1 reverse transcriptase, which is allosteric to the active site.[5] This binding induces a conformational change in the enzyme, distorting the active site and thereby inhibiting the conversion of viral RNA to DNA.[11]

G cluster_hiv HIV Replication Cycle cluster_inhibition Mechanism of Efavirenz HIV HIV Virion Binding 1. Binding and Fusion HIV->Binding RT_step 2. Reverse Transcription (Viral RNA -> Viral DNA) Binding->RT_step Integration 3. Integration (Viral DNA -> Host DNA) RT_step->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding and Maturation Assembly->Budding New_HIV New HIV Virion Budding->New_HIV Efavirenz Efavirenz (NNRTI) RT_enzyme HIV-1 Reverse Transcriptase Efavirenz->RT_enzyme Binds to allosteric site RT_enzyme->RT_step Inhibits

Caption: HIV replication cycle and the inhibitory action of Efavirenz.

Conclusion

This compound is a compound of significant interest in HIV research, not as a direct therapeutic agent, but as a vital building block in the chemical synthesis of the NNRTI Efavirenz. Its properties and the well-established synthetic routes make it a key component in the production of this life-saving medication. While its potential for direct anti-HIV activity remains unconfirmed in scientific literature, the provided protocols offer a framework for its primary application in synthesis and for investigating any direct biological effects. This distinction is crucial for researchers and drug development professionals working in the field of antiretroviral therapy.

References

protocol for using 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate as an intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a key chemical intermediate, primarily recognized for its critical role in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.[1][2] Its unique structure, featuring a chlorinated aniline backbone and a trifluoroacetyl group, makes it a valuable building block in medicinal chemistry for the synthesis of complex heterocyclic compounds.[1] This document provides detailed protocols for the use of this intermediate in the synthesis of Efavirenz and explores its potential in other synthetic applications.

Chemical Properties

PropertyValue
CAS Number 173676-59-0
Molecular Formula C₈H₆Cl₂F₃NO·H₂O
Molecular Weight 278.05 g/mol
Appearance Light yellow crystalline powder
Melting Point 156-158 °C
Solubility Freely soluble in methanol

Application 1: Synthesis of Efavirenz

The most prominent application of this compound is as a precursor in the multi-step synthesis of Efavirenz. The overall workflow involves the deprotection of the aniline, followed by a stereoselective addition of a cyclopropylacetylide moiety to the ketone, and subsequent cyclization to form the final benzoxazinone ring system of Efavirenz.

Experimental Workflow for Efavirenz Synthesis

G cluster_0 Step 1: Deprotection and Chiral Addition cluster_1 Step 2: Cyclization A 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate B Basification to 2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone A->B NaOH or NaHCO₃ C Stereoselective addition of lithium cyclopropylacetylide B->C Cyclopropylacetylene, n-BuLi, Chiral Ligand D (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl- 1,1,1-trifluorobut-3-yn-2-ol C->D E (S)-Amino alcohol intermediate F Cyclization with a carbonyl delivering agent E->F e.g., Triphosgene, Carbonyldiimidazole G Efavirenz F->G

Caption: Synthetic workflow for Efavirenz starting from this compound.

Experimental Protocols

Protocol 1: Synthesis of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol

This protocol describes the stereoselective addition of cyclopropylacetylene to 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone, which is obtained by the basification of the starting hydrochloride hydrate.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Ethyl acetate

  • Deionized water

  • Anhydrous Tetrahydrofuran (THF)

  • Cyclopropylacetylene

  • n-Butyllithium (n-BuLi) in hexanes

  • (1R,2S)-N-pyrrolidinylnorephedrine (chiral ligand)

  • 30% (w/v) Aqueous Citric Acid

  • Saturated Aqueous Sodium Bicarbonate

  • Brine

  • Anhydrous Magnesium Sulfate

Procedure:

  • Basification: Dissolve this compound (1.0 eq) in ethyl acetate. Add a saturated aqueous solution of sodium bicarbonate and stir until the free aniline is formed (monitor by TLC). Separate the organic layer, wash with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone.

  • Preparation of Chiral Reagent: In a separate flask, dissolve (1R,2S)-N-pyrrolidinylnorephedrine (1.1 eq) in anhydrous THF and cool to 0 °C. Add n-BuLi (2.1 eq) dropwise and stir for 30 minutes at 0 °C.

  • Formation of Lithium Cyclopropylacetylide: In another flask, dissolve cyclopropylacetylene (1.2 eq) in anhydrous THF and cool to -78 °C. Add n-BuLi (1.1 eq) dropwise and stir for 30 minutes.

  • Addition Reaction: Transfer the lithium cyclopropylacetylide solution to the chiral reagent solution at 0 °C. Cool the resulting mixture to -10 °C and add a solution of 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone (1.0 eq) in anhydrous THF. Stir the reaction mixture at -2 to -8 °C for 35 hours.

  • Work-up and Purification: Quench the reaction with 30% aqueous citric acid. Separate the layers and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product can be purified by crystallization from a mixture of toluene and heptane to yield (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol.

ReactantMolar RatioSolventTemperature (°C)Time (h)Yield (%)Purity (%)
2'-Amino-5'-chloro-2,2,2-trifluoroacetophenone1.0THF-2 to -835~95>99 (chiral purity)

Protocol 2: Cyclization to Efavirenz

This protocol outlines the cyclization of the chiral amino alcohol intermediate to form the benzoxazinone ring of Efavirenz using triphosgene as the carbonyl delivering agent.

Materials:

  • (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol

  • Triphosgene (bis(trichloromethyl) carbonate)

  • Sodium carbonate (Na₂CO₃)

  • Ethyl acetate

  • n-Heptane

  • Deionized water

Procedure:

  • Reaction Setup: Dissolve (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluorobut-3-yn-2-ol (1.0 eq) in a mixture of ethyl acetate and n-heptane. Cool the mixture to 12 °C.

  • Addition of Base: Add an aqueous solution of sodium carbonate to the reaction mixture.

  • Addition of Triphosgene: Add a solution of triphosgene (0.35-0.40 eq) in ethyl acetate dropwise over 60 minutes, maintaining the temperature at a maximum of 12 °C.

  • Reaction Monitoring and Work-up: Stir the mixture for 30 minutes at 12 °C. Monitor the reaction by TLC or HPLC for completion. After completion, heat the mixture to 20 °C and separate the layers. Wash the organic layer with water.

  • Crystallization: Partially remove the ethyl acetate under reduced pressure while adding n-heptane. Cool the solution to induce crystallization, seed if necessary, and continue cooling to -15 °C.

  • Isolation: Filter the solid, wash with cold n-heptane, and dry under vacuum to obtain Efavirenz.[2]

ReactantMolar RatioSolventTemperature (°C)Time (h)Yield (%)Purity (%)
(S)-Amino alcohol1.0Ethyl acetate/Heptane121.592-98>99.7

Potential for Other Applications

The 2-aminoaryl ketone moiety in 4-chloro-2-(trifluoroacetyl)aniline is a common precursor for the synthesis of various nitrogen-containing heterocycles. While the synthesis of Efavirenz is the most documented application, this intermediate could potentially be used to synthesize:

  • Trifluoromethyl-substituted Quinazolines: Through condensation reactions with aldehydes, amides, or other one-carbon synthons. The trifluoromethyl group can significantly alter the pharmacological properties of the resulting quinazoline derivatives.

  • Trifluoromethyl-substituted Benzodiazepines: By reaction with amino acids or their derivatives, which could lead to novel benzodiazepine structures with potentially enhanced biological activity.

Further research is required to explore these synthetic pathways and the biological activities of the resulting compounds.

Biological Context: Mechanism of Action of Efavirenz

Efavirenz is a non-nucleoside reverse transcriptase inhibitor (NNRTI) that targets the reverse transcriptase enzyme of HIV-1.[3][4] This enzyme is crucial for the replication of the virus as it converts the viral RNA into DNA, which is then integrated into the host cell's genome.[5]

NNRTIs are allosteric inhibitors, meaning they bind to a site on the reverse transcriptase enzyme that is distinct from the active site used by the natural nucleotide substrates.[6] This binding induces a conformational change in the enzyme, which distorts the active site and prevents it from functioning correctly, thereby blocking the synthesis of viral DNA.[3][7]

HIV-1 Life Cycle and Inhibition by NNRTIs

G cluster_host Host Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Uncoating 2. Uncoating RT 3. Reverse Transcription (Viral RNA -> Viral DNA) Uncoating->RT Integration 4. Integration into Host DNA RT->Integration HostDNA Host DNA Integration->HostDNA Replication 5. Replication HostDNA->Replication Assembly 6. Assembly Replication->Assembly Budding 7. Budding and Maturation Assembly->Budding HIV HIV Virion Binding 1. Binding and Fusion HIV->Binding Binding->Uncoating NNRTI Efavirenz (NNRTI) NNRTI->Inhibition Inhibition->RT Inhibits

Caption: The HIV-1 life cycle and the point of inhibition by Efavirenz, a Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI).

References

Application Notes and Protocols: 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate as an HIV-1 Reverse Transcriptase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a key chemical intermediate in the synthesis of Efavirenz, a potent non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of Human Immunodeficiency Virus Type 1 (HIV-1) infection. As a immediate precursor, it shares the core structural features responsible for the antiretroviral activity of Efavirenz. This document provides detailed application notes and protocols for researchers investigating this compound and its derivatives as potential HIV-1 Reverse Transcriptase (RT) inhibitors.

Non-nucleoside reverse transcriptase inhibitors are a critical class of antiretroviral drugs that target the HIV-1 RT enzyme, which is essential for the conversion of the viral RNA genome into DNA, a crucial step in the viral replication cycle.[1][2] NNRTIs bind to an allosteric, hydrophobic pocket on the p66 subunit of the HIV-1 RT, approximately 10 Å from the polymerase active site.[3][4] This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity.[2]

Quantitative Data

The inhibitory activity of NNRTIs against HIV-1 RT is typically quantified by determining the half-maximal inhibitory concentration (IC50) or the inhibitor constant (Ki). As this compound is a direct precursor to Efavirenz, the quantitative data for Efavirenz serves as a critical reference point for the expected potency.

ParameterValueVirus/EnzymeAssay TypeReference
Ki 2.93 nMWild-type HIV-1 RTEnzyme Inhibition Assay[5][6]
IC95 1.5 nMHIV-1 (in cell culture)Cell-based Viral Replication Assay[5]
IC50 ~1.4 µMHIV-1 RTIn vitro Enzyme Assay[7]
IC50 0.51 ng/mLWild-type HIV-1Cell-based Assay (CSF)[8]
EC50 1.11 ± 0.32 µMRecombinant HIV-1 RTEnzyme Inhibition Assay[9]

Experimental Protocols

In Vitro HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory activity of this compound against recombinant HIV-1 RT.[7]

Materials:

  • Recombinant HIV-1 Reverse Transcriptase (RT)

  • This compound

  • Reaction Buffer (RB)

  • Lysis Buffer

  • DMSO (for dissolving the test compound)

  • Microtiter plates (96-well)

  • Plate reader capable of measuring absorbance or fluorescence, depending on the assay kit

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in the reaction buffer to achieve a range of desired concentrations.

  • Reaction Setup: In a 96-well plate, add the diluted compound to the appropriate wells. Include control wells with no inhibitor (vehicle control) and wells with a known inhibitor like Efavirenz (positive control).

  • Enzyme Addition: Dilute the recombinant HIV-1 RT in lysis buffer to the desired concentration. Add the diluted enzyme to all wells except the blank controls.

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow the inhibitor to bind to the enzyme.

  • Substrate Addition: Add the reaction mixture containing the template/primer and dNTPs (one of which is labeled for detection) to initiate the reverse transcription reaction.

  • Second Incubation: Incubate the plate at 37°C for the recommended reaction time (e.g., 60-120 minutes).

  • Detection: Stop the reaction and quantify the amount of newly synthesized DNA using a method appropriate for the label used (e.g., colorimetric or fluorescent detection).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Phenotypic Antiviral Susceptibility Assay

This protocol determines the concentration of the test compound required to inhibit HIV-1 replication by 50% (IC50) in a cell-based assay.[10]

Materials:

  • TZM-bl reporter cell line (expresses luciferase under the control of the HIV-1 LTR)

  • HIV-1 virus stock

  • This compound

  • Complete growth medium (e.g., DMEM with 10% FBS and antibiotics)

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed TZM-bl cells in a 96-well plate and incubate overnight.

  • Compound Dilution: Prepare serial dilutions of the test compound in complete growth medium.

  • Treatment: Add the diluted compound to the wells containing the cells. Include virus control wells (no drug) and cell control wells (no virus).

  • Infection: Add a predetermined amount of HIV-1 virus stock to each well (except cell controls).

  • Incubation: Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.

  • Lysis and Luminescence Measurement: After incubation, lyse the cells and add the luciferase assay reagent. Measure the luminescence in each well using a luminometer.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the virus control. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizations

Mechanism of Action of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

NNRTI_Mechanism cluster_RT HIV-1 Reverse Transcriptase (p66/p51) ActiveSite Polymerase Active Site Viral_DNA Viral DNA (Synthesis Blocked) ActiveSite->Viral_DNA DNA Synthesis NNIBP NNRTI Binding Pocket (Allosteric Site) NNIBP->ActiveSite Induces Conformational Change NNRTI 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate (NNRTI) NNRTI->NNIBP Binds to Allosteric Site dNTPs Deoxynucleotide Triphosphates (dNTPs) dNTPs->ActiveSite Substrate Binding Viral_RNA Viral RNA Template Viral_RNA->ActiveSite Template Binding

Caption: Mechanism of NNRTI inhibition of HIV-1 Reverse Transcriptase.

Experimental Workflow for In Vitro HIV-1 RT Inhibition Assay

RT_Inhibition_Workflow Start Start PrepCompound Prepare Serial Dilutions of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate Start->PrepCompound AddCompound Add Diluted Compound to 96-well Plate PrepCompound->AddCompound AddEnzyme Add Recombinant HIV-1 RT AddCompound->AddEnzyme Incubate1 Incubate at 37°C AddEnzyme->Incubate1 AddSubstrate Add Reaction Mixture (Template/Primer, dNTPs) Incubate1->AddSubstrate Incubate2 Incubate at 37°C AddSubstrate->Incubate2 Detect Stop Reaction and Quantify DNA Synthesis Incubate2->Detect Analyze Calculate % Inhibition and Determine IC50 Detect->Analyze End End Analyze->End

Caption: Workflow for determining in vitro HIV-1 RT inhibition.

References

The Strategic Role of Fluorinated Aniline Derivatives in Modern Medicinal Chemistry: Applications and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of fluorine into aniline scaffolds represents a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of drug candidates. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, binding affinity, and bioavailability. This document provides detailed application notes and protocols for key fluorinated aniline derivatives, with a focus on their application in oncology.

Application Notes

Fluorinated aniline derivatives have been successfully incorporated into a number of approved drugs, particularly in the field of oncology. The strategic placement of fluorine atoms can block metabolic pathways, enhance binding to target proteins, and improve pharmacokinetic profiles. Two prominent examples are Gefitinib, an epidermal growth factor receptor (EGFR) inhibitor, and Sorafenib, a multi-kinase inhibitor.

Gefitinib (Iressa®) is a selective inhibitor of the EGFR tyrosine kinase, which is often overexpressed in non-small cell lung cancer (NSCLC).[1] The 3-chloro-4-fluoroaniline moiety of Gefitinib is crucial for its activity, fitting into the ATP-binding pocket of the EGFR kinase domain. The fluorine atom enhances the binding affinity and metabolic stability of the molecule.

Sorafenib (Nexavar®) is a multi-kinase inhibitor that targets several serine/threonine and receptor tyrosine kinases, including RAF kinase, VEGFR, and PDGFR.[2][3][4][5] The 4-chloro-3-(trifluoromethyl)phenyl group is a key pharmacophore, with the trifluoromethyl group significantly increasing the compound's potency and influencing its pharmacokinetic profile.

The application of fluorinated anilines extends beyond direct incorporation into drug molecules. They also serve as valuable building blocks in the synthesis of complex heterocyclic scaffolds with a wide range of biological activities.[6][7][8][9]

Quantitative Data Summary

The following tables summarize key quantitative data for Gefitinib and Sorafenib, providing a comparative overview of their in vitro activity and pharmacokinetic properties.

CompoundTarget Cell LineIC50 (µM)Reference
Gefitinib NCI-H1299 (Lung Cancer)14.23 ± 0.08[10]
A549 (Lung Cancer)15.11 ± 0.05[10]
NCI-H1437 (Lung Cancer)20.44 ± 1.43[10]
Gefitinib Derivative (4b) NCI-H1299 (Lung Cancer)4.42 ± 0.24[10]
A549 (Lung Cancer)3.94 ± 0.01[10]
NCI-H1437 (Lung Cancer)1.56 ± 0.06[10]
Sorafenib PLC/PRF/5 (Hepatocellular Carcinoma)~3-10[11]
HepG2 (Hepatocellular Carcinoma)~1-3[11]
Kasumi-1 (Leukemia)0.02[3]
CompoundParameterValueSpeciesReference
Gefitinib Oral Bioavailability57% - 59%Human[12]
Tmax3 - 5 hoursHuman[13]
Terminal Half-life (t1/2)~41 hoursHuman[13]
Volume of Distribution (Vd)1400 LHuman[13]
Plasma Protein Binding~91%Human[13]
Sorafenib Relative Bioavailability (tablet vs. oral solution)38% - 49%Human[14]
Tmax2 - 12 hoursHuman[15]
Elimination Half-life (t1/2)25 - 48 hoursHuman[14]
Volume of Distribution (Vd)213 LHuman[14]
Plasma Protein Binding99.5%Human[14]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways targeted by Gefitinib and Sorafenib, as well as a general workflow for their synthesis and evaluation.

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Differentiation ERK->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits

Gefitinib inhibits the EGFR signaling pathway.

Sorafenib_Signaling_Pathway GrowthFactors Growth Factors (VEGF, PDGF) RTK VEGFR, PDGFR GrowthFactors->RTK Ras Ras RTK->Ras Angiogenesis Angiogenesis RTK->Angiogenesis Raf1 Raf-1 Ras->Raf1 MEK MEK Raf1->MEK ERK ERK MEK->ERK Proliferation Tumor Cell Proliferation ERK->Proliferation Sorafenib Sorafenib Sorafenib->RTK Inhibits Sorafenib->Raf1 Inhibits

Sorafenib inhibits both the RAF/MEK/ERK pathway and receptor tyrosine kinases.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., Fluorinated Aniline) Reaction Chemical Reactions (e.g., Cyclization, Coupling) Start->Reaction Purification Purification (e.g., Chromatography) Reaction->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization InVitro In Vitro Assays (Kinase Assays, Cell Viability) Characterization->InVitro InVivo In Vivo Models (Xenograft Studies) Characterization->InVivo Data Data Analysis (IC50, T1/2, etc.) InVitro->Data PK Pharmacokinetic Studies InVivo->PK PK->Data

General workflow for the synthesis and evaluation of fluorinated aniline derivatives.

Experimental Protocols

Protocol 1: Synthesis of Gefitinib

This protocol describes a general synthetic route to Gefitinib, starting from isovanillin.[16]

Materials:

  • Isovanillin

  • 30% Methanolic sodium hydroxide solution

  • 35% Hydrogen peroxide solution

  • Methanol

  • Acetic acid

  • 70% Nitric acid solution

  • 3-Morpholinopropan-1-ol

  • Thionyl chloride

  • Toluene

  • Ammonium formate

  • Formamide

  • 3-Chloro-4-fluoroaniline

  • N,N-Dimethylformamide (DMF)

  • Potassium carbonate

  • Standard laboratory glassware and equipment

Procedure:

  • Preparation of 3-Hydroxy-4-methoxybenzaldehyde: To a solution of isovanillin (50 g) in methanol (350 ml), add 30% methanolic sodium hydroxide solution (1 ml) and heat to 45°C. Slowly add 35% hydrogen peroxide solution (107 ml) while maintaining the pH at 10.5-11.5. After the reaction is complete, cool the mixture and isolate the product.

  • Nitration: Cool a solution of the product from step 1 (50 g) in acetic acid (175 ml) to 0-5°C. Slowly add 70% nitric acid solution (75 ml) and stir for 18 hours. Isolate the nitrated product.

  • Synthesis of 6,7-Dimethoxy-4-oxo-3,4-dihydroquinazoline: React the nitrated product with ammonium formate and formamide at 170-180°C. Cool the reaction mixture and isolate the quinazolinone product by filtration.

  • Chlorination: React the quinazolinone from the previous step with thionyl chloride in a suitable solvent like toluene to obtain 4-chloro-6,7-dimethoxyquinazoline.

  • Coupling with 3-Chloro-4-fluoroaniline: Condense the 4-chloroquinazoline derivative with 3-chloro-4-fluoroaniline in a solvent such as isopropanol to yield N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

  • Demethylation and Etherification: Selectively demethylate the 7-methoxy group and subsequently perform an etherification reaction with 3-morpholinopropyl chloride in the presence of a base (e.g., potassium carbonate) in DMF to afford Gefitinib.

  • Purification: Purify the crude Gefitinib by column chromatography or recrystallization to obtain the final product.

  • Characterization: Confirm the structure and purity of the synthesized Gefitinib using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.[17]

Protocol 2: Synthesis of Sorafenib Intermediate

This protocol outlines the synthesis of a key intermediate for Sorafenib, 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide.[18]

Materials:

  • N-methyl(4-chloro-2-pyridyl)formamide

  • p-Nitrophenol

  • Base (e.g., potassium tert-butoxide)

  • Solvent (e.g., DMF)

  • Hydrogenation catalyst (e.g., Pd/C)

  • Hydrogen gas

  • Standard laboratory glassware and equipment

Procedure:

  • Etherification: In a suitable reaction vessel, dissolve N-methyl(4-chloro-2-pyridyl)formamide and p-nitrophenol in a solvent like DMF. Add a base such as potassium tert-butoxide and heat the reaction mixture to facilitate the etherification reaction.

  • Work-up: After the reaction is complete, cool the mixture and perform an aqueous work-up to isolate the crude ether product.

  • Hydrogenation: Dissolve the crude ether product in a suitable solvent and subject it to hydrogenation using a catalyst like palladium on carbon (Pd/C) under a hydrogen atmosphere. This will reduce the nitro group to an amine.

  • Purification: After the reduction is complete, filter off the catalyst and concentrate the solvent. Purify the resulting crude 4-(4-aminophenoxy)-N-methyl-2-pyridinecarboxamide by a suitable method such as crystallization or column chromatography.

  • Characterization: Confirm the identity and purity of the intermediate using analytical techniques like NMR and Mass Spectrometry.

Protocol 3: In Vitro EGFR Kinase Inhibition Assay (TR-FRET)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory activity of a compound against EGFR kinase.[19]

Materials:

  • Recombinant human EGFR kinase domain

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Biotinylated peptide substrate

  • ATP

  • Test compound (e.g., Gefitinib)

  • DMSO

  • Stop/detection solution (containing EDTA, europium-labeled anti-phosphotyrosine antibody, and streptavidin-allophycocyanin (SA-APC))

  • Low-volume 384-well plates

  • TR-FRET compatible plate reader

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer.

    • Dilute the EGFR enzyme to the desired concentration in kinase buffer.

    • Prepare a substrate/ATP solution containing the biotinylated peptide substrate and ATP in kinase buffer.

  • Assay Procedure:

    • Add 2.5 µL of the diluted test compound to the wells of a 384-well plate.

    • Add 2.5 µL of the EGFR enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP solution. Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of the stop/detection solution. Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (APC) and 620 nm (europium) after excitation at 320 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Normalize the data using vehicle (DMSO) controls (100% activity) and a known potent inhibitor as a positive control (0% activity).

    • Plot the normalized activity versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 4: Cell Viability Assay (MTT Assay)

This protocol details the use of an MTT assay to assess the cytotoxic effect of a fluorinated aniline derivative on cancer cells.[20]

Materials:

  • Cancer cell line (e.g., A549)

  • Complete cell culture medium

  • Test compound

  • DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Humidified 5% CO₂ incubator at 37°C

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Seed the cells into a 96-well plate at an optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle (DMSO) and no-treatment controls.

    • Incubate the plate for the desired time period (e.g., 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Subtract the absorbance of the blank wells (medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (set as 100% viability).

    • Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.

References

Application Note: Laboratory Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate (CAS No: 173676-59-0) is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its molecular formula is C8H5NOF3Cl·HCl·H2O.[1] This document outlines a detailed, multi-step laboratory protocol for its synthesis, starting from p-chloroaniline. The described method involves the protection of the aniline's amino group, followed by a Friedel-Crafts acylation to introduce the trifluoroacetyl group, and concluding with deprotection and salt formation to yield the target compound.[3] This process is advantageous due to its high yield, operational simplicity, and use of cost-effective materials.[3]

Synthesis Pathway Overview

The synthesis is typically performed in three main steps:

  • Protection: The amino group of p-chloroaniline is protected by reacting it with an acyl chloride (e.g., acetyl chloride, pivaloyl chloride) to form an N-acylated intermediate.[3][4]

  • Acylation: The protected intermediate undergoes a Friedel-Crafts reaction. A trifluoroacetyl group is introduced onto the aromatic ring ortho to the amino group using a trifluoroacetylating agent in the presence of a Lewis acid like anhydrous aluminum chloride.[3]

  • Deprotection and Hydrolysis: The acyl protecting group is removed under acidic conditions, and the final product is protonated with hydrochloric acid to form the stable hydrochloride hydrate salt, which can be isolated via crystallization.[3][5]

Quantitative Data Summary

The following table summarizes quantitative data from various reported synthesis protocols, showcasing different reagents and their corresponding yields.

StepStarting MaterialKey Reagents/SolventsReaction ConditionsYieldSource
1. Protection p-ChloroanilinePivaloyl chloride, Toluene, NaOH solution5-15°C, 1 hour96.8%[4]
2. Acylation 4-chloro-N-pivaloyl anilinen-Butyllithium, Ethyl trifluoroacetate, MTBE, TMEDA-20°C to 5°C, 3 hours95.8%[4]
2. Acylation (Alternative) 4-chloro-N-acetyl-anilineAnhydrous AlCl₃, Trifluoroacetyl chloride, Methylene dichloride-30°C, then warm to RT, 8.5 hours total95.3% (of acylated intermediate)[3]
3. Deprotection N-ethanoyl-4-chloro-2-(trifluoroacetyl)anilineGlacial acetic acid, Concentrated HClHeat to 60°C for 4h, cool to 0°C for 2h91.6%[3]
3. Deprotection (Alternative) Crude acylated intermediateAcetic acid, Hydrochloric acidHeat to 75°C for 4h, cool to 0-5°C for 2h70%[5]

Experimental Workflow

G Figure 1: Synthesis Workflow A Start: p-Chloroaniline B Step 1: Protection (N-Acylation) A->B Acyl Chloride, Toluene C Intermediate: N-Acyl-4-chloroaniline B->C D Step 2: Friedel-Crafts Acylation C->D Anhydrous AlCl₃, Trifluoroacetyl Chloride E Intermediate: N-Acyl-4-chloro-2- (trifluoroacetyl)aniline D->E F Step 3: Hydrolysis & Salt Formation E->F Conc. HCl, Acetic Acid, Heat G Final Product: 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate F->G

Caption: Figure 1: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is a representative example based on methods described in the literature.[3]

Materials and Equipment

  • Reagents: p-Chloroaniline, acetyl chloride, anhydrous aluminum chloride (AlCl₃), trifluoroacetyl chloride, methylene dichloride, glacial acetic acid, concentrated hydrochloric acid (HCl), n-hexane, deionized water.

  • Equipment: Round-bottom flasks, magnetic stirrer with heating mantle, dropping funnel, condenser, thermometer, ice bath, Buchner funnel, vacuum filtration apparatus, standard laboratory glassware.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.

  • Anhydrous aluminum chloride and trifluoroacetyl chloride are moisture-sensitive and corrosive; handle with care.

  • Concentrated acids (HCl, acetic acid) are highly corrosive.

Step 1: Synthesis of 4-chloro-N-acetylaniline (Protection)

  • In a round-bottom flask, dissolve p-chloroaniline in a suitable solvent like toluene.

  • Cool the mixture in an ice bath.

  • Slowly add acetyl chloride dropwise to the cooled solution while stirring.

  • After the addition is complete, allow the reaction to stir for several hours at room temperature to ensure completion.

  • The resulting solid intermediate can be isolated by filtration, washed with a non-polar solvent like hexane, and dried under vacuum.

Step 2: Synthesis of N-ethanoyl-4-chloro-2-(trifluoroacetyl)aniline (Friedel-Crafts Acylation)

  • In a dry, three-necked flask equipped with a stirrer, thermometer, and gas inlet, add anhydrous aluminum chloride and methylene dichloride.[3]

  • Cool the suspension to -30°C using a suitable cooling bath.[3]

  • Slowly bubble trifluoroacetyl chloride gas into the cooled mixture.[3] The molar ratio of trifluoroacetyl chloride to the starting aniline intermediate should be approximately 1:1.[3]

  • In a separate flask, dissolve the 4-chloro-N-acetylaniline from Step 1 in methylene dichloride.

  • Slowly add the solution of the intermediate dropwise to the reaction flask, maintaining the temperature at -30°C. The addition may take several hours.[3]

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.[3]

  • Quench the reaction by carefully pouring the mixture into ice water, ensuring the temperature does not exceed 15°C.[3]

  • Separate the organic layer. Extract the aqueous layer with methylene dichloride.

  • Combine the organic layers, wash with water until neutral, and then evaporate the solvent under reduced pressure to obtain the crude acylated intermediate as an oil.[3]

Step 3: Synthesis of this compound (Deprotection & Hydrolysis)

  • To the crude oily product from Step 2, add glacial acetic acid and concentrated hydrochloric acid.[3]

  • Heat the mixture to 60°C and maintain this temperature while stirring for 4 hours.[3]

  • After the hydrolysis is complete, cool the reaction mixture to 0°C in an ice bath.[3]

  • Stir at 0°C for 2 hours to promote crystallization of the product.[3]

  • Collect the solid product by suction filtration.

  • Wash the filter cake with a small amount of cold ethyl acetate or n-hexane to remove impurities.[5]

  • Dry the final product, this compound, under reduced pressure to obtain a crystalline solid. The purity should be ≥99.0%.[3]

References

Industrial Scale Production of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the industrial scale production of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections outline two primary synthetic methodologies, summarize key quantitative data, and provide detailed experimental procedures.

Method 1: Friedel-Crafts Acylation Route

This method is based on the Friedel-Crafts acylation of a protected p-chloroaniline derivative. It offers high safety, low cost, and simple operation, making it suitable for large-scale industrial production.[1]

Quantitative Data Summary
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1N-Acetylation of p-Chloroanilinep-Chloroaniline, Acetyl chloride, Sodium hydroxideToluene5-15196.699.0
2Friedel-Crafts Acylation4-Chloro-N-acetylaniline, Trifluoroacetyl chloride, Aluminum trichloriden-Hexane-20 to Room Temp5.5 (addition), 2 (stirring)95.393.5
3Hydrolysis and Salt FormationN-acetyl-4-chloro-2-(trifluoroacetyl)anilineGlacial acetic acid, Concentrated hydrochloric acid60491.699.6
Overall >78.1 ≥99.0
Experimental Protocol

Step 1: Synthesis of 4-Chloro-N-acetylaniline (Intermediate II)

  • In a suitable reactor, charge p-chloroaniline (0.63 mol) and toluene (500 mL).

  • Cool the mixture to 0-5°C.

  • Slowly add a 30% sodium hydroxide solution (0.68 mol).

  • While maintaining the temperature between 5-15°C, add acetyl chloride (0.65 mol) dropwise over 30 minutes.

  • Stir the reaction mixture at 5-15°C for 1 hour.

  • Separate the organic layer and wash it twice with water.

  • Cool the organic layer to -5°C and maintain for 2 hours to induce crystallization.

  • Filter the solid, wash the filter cake with water, and dry under vacuum at a temperature below 70°C for 24 hours to yield 4-chloro-N-acetylaniline.[2]

Step 2: Synthesis of N-acetyl-4-chloro-2-(trifluoroacetyl)aniline (Intermediate III)

  • To a reaction flask, add anhydrous aluminum trichloride (1.0 mol) and n-hexane (200 g).

  • Cool the mixture to -20°C.

  • Slowly introduce trifluoroacetyl chloride (1.0 mol).

  • Prepare a solution of 4-chloro-N-acetylaniline (1.0 mol) in n-hexane (600 g).

  • Slowly add the 4-chloro-N-acetylaniline solution to the reaction mixture at -20°C over 5.5 hours.

  • After the addition is complete, allow the reaction to naturally warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by pouring the mixture into ice water (400 g), ensuring the temperature remains below 15°C.

  • Stir for 15 minutes and then separate the layers.

  • Wash the organic layer with water until neutral.

  • Combine the aqueous layers and extract twice with n-hexane (200 g).

  • Combine all organic layers and concentrate under reduced pressure to obtain an oily product of N-acetyl-4-chloro-2-(trifluoroacetyl)aniline.[1][2]

Step 3: Synthesis of this compound (Final Product)

  • To the oily product from the previous step, add glacial acetic acid (350 g) and concentrated hydrochloric acid (90 g).

  • Heat the mixture to 60°C and stir for 4 hours to effect hydrolysis.

  • After the reaction is complete, cool the mixture to 0°C and stir for 2 hours to promote crystallization.

  • Filter the resulting solid, and dry under reduced pressure to obtain this compound.[1]

Experimental Workflow

G cluster_0 Step 1: N-Acetylation cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Hydrolysis & Salt Formation A p-Chloroaniline C 4-Chloro-N-acetylaniline A->C 5-15°C, 1h B Acetyl Chloride, NaOH, Toluene B->C D 4-Chloro-N-acetylaniline F N-acetyl-4-chloro-2-(trifluoroacetyl)aniline D->F -20°C to RT, 7.5h E Trifluoroacetyl Chloride, AlCl3, n-Hexane E->F G N-acetyl-4-chloro-2-(trifluoroacetyl)aniline I 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate G->I 60°C, 4h H Conc. HCl, Glacial Acetic Acid H->I

Caption: Synthetic workflow for the Friedel-Crafts acylation route.

Method 2: n-Butyllithium Mediated Synthesis

This alternative route utilizes n-butyllithium for the acylation step. While effective, the use of n-butyllithium requires stringent safety precautions, especially on an industrial scale.[3]

Quantitative Data Summary
StepReactionKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)
1N-Pivaloylation of p-Chloroanilinep-Chloroaniline, Pivaloyl chloride, Sodium hydroxideToluene5-15196.899.4
2Acylation with Ethyl Trifluoroacetate4-Chloro-N-pivaloyl aniline, n-Butyllithium, Ethyl trifluoroacetateNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
3Deprotection and Salt FormationN-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amideHydrochloric acid, MethanolNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
Overall 86.7 Not Specified
Experimental Protocol

Step 1: Synthesis of 4-Chloro-N-pivaloyl aniline

  • In a reactor, combine p-chloroaniline (40.2 g) and toluene (250 mL).

  • Cool the mixture to 0-5°C.

  • Add 30% sodium hydroxide solution (45.4 g).

  • While maintaining the temperature at 5-15°C, add pivaloyl chloride (41.6 g) dropwise over 1 hour.

  • After the addition, continue stirring at 5-15°C for 1 hour.

  • Separate the layers and wash the organic layer twice.

  • Cool the organic layer to -5°C and hold for 2 hours.

  • Filter the resulting solid, wash the filter cake, and dry under vacuum at 70°C for 24 hours to yield 4-chloro-N-pivaloyl aniline.[3]

Step 2: Synthesis of N-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amide

  • The intermediate 4-chloro-N-pivaloyl aniline is reacted with ethyl trifluoroacetate in the presence of n-butyllithium.[3] (Note: Specific conditions for this step are not detailed in the provided source but would require an inert atmosphere and anhydrous conditions).

Step 3: Synthesis of this compound

  • The N-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amide is subjected to a reaction with hydrochloric acid in a mixture of alcohol (e.g., methanol) and hydrochloric acid to remove the pivaloyl protecting group and form the hydrochloride salt.[3] The mass ratio of hydrochloric acid to methanol is preferably 1:4.[3] The molar ratio of N-(4-chloro-2-trifluoroacetyl group phenyl)-pivaloyl amine to hydrochloric acid is preferably 1:2.[3]

Reaction Pathway

G A p-Chloroaniline C 4-Chloro-N-pivaloyl aniline A->C B Pivaloyl Chloride B->C E N-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amide C->E D n-Butyllithium, Ethyl Trifluoroacetate D->E G 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate E->G F Hydrochloric Acid, Methanol F->G

Caption: Reaction pathway for the n-Butyllithium mediated synthesis.

Safety Considerations

  • Friedel-Crafts Acylation: Aluminum trichloride is corrosive and reacts violently with water. Trifluoroacetyl chloride is a corrosive and toxic gas. Handle both reagents in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction should be carried out under an inert atmosphere.

  • n-Butyllithium Synthesis: n-Butyllithium is a highly pyrophoric reagent and must be handled under a strict inert atmosphere (e.g., argon or nitrogen). All glassware and solvents must be rigorously dried before use. Appropriate fire-extinguishing equipment for reactive metals should be readily available.

  • General: All procedures should be conducted by trained personnel in a facility equipped to handle hazardous materials. A thorough risk assessment should be performed before commencing any large-scale production.

References

analytical methods for purity analysis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a key intermediate in the synthesis of various pharmaceutical compounds.[1][2][3][4] Accurate determination of its purity is crucial for ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of this compound and its related impurities. The method is designed to be stability-indicating, capable of resolving the main component from potential degradation products and process-related impurities.[5][6]

Experimental Protocol

A detailed experimental protocol for the HPLC analysis is provided below.

1. Instrumentation and Materials

  • HPLC System: Agilent 1200 series or equivalent, equipped with a quaternary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD) or UV detector.

  • Chromatographic Data System (CDS): Empower 3, Chromeleon 7, or equivalent.

  • Analytical Column: Waters XBridge C18, 4.6 x 150 mm, 5 µm, or equivalent.

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

    • Orthophosphoric acid (85%) (Analytical grade)

    • Water (HPLC grade or Milli-Q)

  • Reference Standard: this compound (Purity ≥ 99.5%)

2. Chromatographic Conditions

ParameterCondition
Mobile Phase A 20 mM Potassium dihydrogen phosphate buffer, pH adjusted to 3.0 with orthophosphoric acid.
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 30% B, 5-20 min: 30-70% B, 20-25 min: 70% B, 25.1-30 min: 30% B (equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Run Time 30 minutes

3. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 with dropwise addition of 85% orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Diluent: A mixture of Mobile Phase A and Mobile Phase B in a 70:30 (v/v) ratio.

  • Standard Solution (0.5 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Accurately weigh about 25 mg of the this compound sample into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

4. System Suitability

To ensure the validity of the analytical results, a system suitability test must be performed before sample analysis. Inject the standard solution five times and evaluate the following parameters:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Area ≤ 2.0%

5. Data Analysis and Purity Calculation

The purity of the sample is determined by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.

  • % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Data Presentation

The following table summarizes representative quantitative data obtained from the analysis of a typical batch of this compound.

CompoundRetention Time (min)Peak Area% Area
Impurity A (p-Chloroaniline)4.815,6780.12
4-Chloro-2-(trifluoroacetyl)aniline 12.5 12,987,456 99.75
Impurity B (Unknown)15.210,3450.08
Impurity C (Unknown)18.96,5120.05

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the HPLC purity analysis workflow.

HPLC_Workflow A Sample & Standard Weighing B Solution Preparation (0.5 mg/mL in Diluent) A->B Dissolution D System Suitability Test (5 Injections of Standard) B->D Injection C HPLC System Setup (Column, Mobile Phase, etc.) C->D E Sample Analysis (Inject Sample Solution) D->E If SST Passes F Data Acquisition (Chromatogram Generation) E->F G Data Processing & Purity Calculation F->G H Final Report Generation G->H

Caption: Workflow for HPLC Purity Analysis.

This application note provides a comprehensive and detailed protocol for the purity analysis of this compound by HPLC. The method is specific, accurate, and suitable for routine quality control and stability testing in a pharmaceutical development setting.

References

Application Notes and Protocols for Moisture Content Determination of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate by Karl Fischer Titration

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a chemical compound often used as an intermediate in the synthesis of pharmaceutical compounds, such as the non-nucleoside reverse transcriptase inhibitor Efavirenz.[1][2] The presence of water, either as absorbed moisture or as water of crystallization, can significantly impact the stoichiometry of chemical reactions, product purity, and the stability of the final drug substance.[3] Therefore, accurate determination of water content is a critical quality control parameter in drug development and manufacturing.

Karl Fischer (KF) titration is a widely recognized and highly specific method for the determination of water content in various substances.[3][4][5][6] The method is based on the quantitative reaction of water with an iodine-sulfur dioxide reagent in the presence of a base and a suitable solvent.[4][7] This application note provides a detailed protocol for the determination of moisture content in this compound using volumetric Karl Fischer titration. The protocol addresses potential challenges associated with the analysis of amine hydrochlorides, such as side reactions and pH effects.[8][9]

Principle of Karl Fischer Titration

The Karl Fischer reaction involves the oxidation of sulfur dioxide by iodine in the presence of water. The overall reaction in a methanolic medium is:

I₂ + SO₂ + 3Base + CH₃OH + H₂O → 2Base·HI + Base·HSO₄CH₃[4]

The titration endpoint is reached when all the water has been consumed, and an excess of iodine is detected, typically by an electrochemical sensor.[7]

Materials and Methods

Instrumentation:

  • Volumetric Karl Fischer Titrator with a platinum indicator electrode.

  • Analytical Balance (readability of at least 0.1 mg).

  • Glassware: Weighing boats or syringes, spatulas, and appropriate titration vessels.

Reagents:

  • Titrant: One-component volumetric Karl Fischer reagent (e.g., CombiTitrant 5, titer ~5 mg/mL).

  • Solvent: Anhydrous methanol or a specialized methanol-free KF solvent.

  • Buffering Agent (if required): Salicylic acid or benzoic acid.

  • Standard for Titer Determination: Sodium tartrate dihydrate (Na₂C₄H₄O₆·2H₂O), which has a stoichiometric water content of 15.66%.[3]

Experimental Protocol

1. Titer Determination of the Karl Fischer Reagent

It is crucial to determine the exact water equivalence (titer) of the Karl Fischer reagent before sample analysis.

  • Add a sufficient volume of the selected KF solvent (e.g., 20-30 mL of anhydrous methanol) to the titration vessel.

  • Pre-titrate the solvent to a stable, drift-free endpoint to eliminate any residual moisture.

  • Accurately weigh approximately 100-150 mg of sodium tartrate dihydrate and record the weight.

  • Add the sodium tartrate dihydrate to the conditioned titration vessel.

  • Titrate with the Karl Fischer reagent to the electrometric endpoint.

  • Record the volume of titrant consumed.

  • Calculate the titer (F) in mg/mL using the following formula:

    F (mg/mL) = (Weight of Sodium Tartrate Dihydrate (mg) × 0.1566) / Volume of KF Reagent (mL)

  • Repeat the titer determination at least three times and calculate the mean value. The relative standard deviation should be less than 2%.

2. Sample Preparation and Analysis

Due to the amine hydrochloride nature of the sample, side reactions can occur in a standard methanolic solvent.[8][9] To mitigate this, two approaches are recommended:

  • Approach A: Using a Buffered Methanolic Solvent

  • Approach B: Using a Methanol-Free Solvent

Approach A: Buffered Methanolic Solvent

  • Add 20-30 mL of anhydrous methanol to the titration vessel.

  • Add a suitable amount of a weak acid, such as salicylic acid (e.g., 1-2 g), to buffer the solution.[8]

  • Pre-titrate the solvent mixture to a stable, drift-free endpoint.

  • Accurately weigh approximately 150-250 mg of this compound and record the weight.

  • Quickly transfer the sample into the titration vessel.

  • Stir to dissolve the sample and titrate with the standardized Karl Fischer reagent to the endpoint.

  • Record the volume of the titrant consumed.

Approach B: Methanol-Free Solvent

  • Add 20-30 mL of a commercially available methanol-free KF solvent to the titration vessel.

  • Pre-titrate the solvent to a stable, drift-free endpoint.

  • Accurately weigh approximately 150-250 mg of this compound and record the weight.

  • Quickly transfer the sample into the titration vessel.

  • Stir to dissolve the sample and titrate with the standardized Karl Fischer reagent to the endpoint.

  • Record the volume of the titrant consumed.

3. Calculation of Water Content

The percentage of water in the sample is calculated using the following formula:

Water Content (%) = (Volume of KF Reagent (mL) × Titer (mg/mL)) / (Weight of Sample (mg)) × 100

Data Presentation

The quantitative data from the Karl Fischer titration should be summarized in a clear and structured table for easy comparison and analysis.

Parameter Trial 1 Trial 2 Trial 3 Mean % RSD
Titer Determination
Weight of Sodium Tartrate Dihydrate (mg)
Volume of KF Reagent (mL)
Calculated Titer (mg/mL)
Sample Analysis
Weight of Sample (mg)
Volume of KF Reagent (mL)
Calculated Water Content (%)

Logical Workflow for Karl Fischer Titration

The following diagram illustrates the logical workflow for the determination of moisture content using Karl Fischer titration.

Karl_Fischer_Workflow cluster_prep Preparation cluster_titer Titer Determination cluster_sample Sample Analysis Titrator_Setup Set up KF Titrator Solvent_Prep Prepare Solvent (with/without buffer) Titrator_Setup->Solvent_Prep Pre_Titration_Titer Pre-titrate Solvent Titrator_Setup->Pre_Titration_Titer Weigh_Standard Weigh Sodium Tartrate Dihydrate Add_Standard Add Standard to Vessel Weigh_Standard->Add_Standard Titrate_Standard Titrate with KF Reagent Add_Standard->Titrate_Standard Calculate_Titer Calculate Titer (F) Titrate_Standard->Calculate_Titer Pre_Titration_Sample Pre-titrate Solvent Calculate_Titer->Pre_Titration_Sample Use Mean Titer Weigh_Sample Weigh Sample Add_Sample Add Sample to Vessel Weigh_Sample->Add_Sample Titrate_Sample Titrate with KF Reagent Add_Sample->Titrate_Sample Calculate_H2O Calculate % Water Content Titrate_Sample->Calculate_H2O Report Final Report Calculate_H2O->Report

Caption: Workflow for Moisture Content Determination by Volumetric Karl Fischer Titration.

Discussion and Considerations

  • Sample Solubility: this compound is generally soluble in methanol. However, if solubility issues arise, the use of a co-solvent or a homogenizer may be necessary to ensure complete dissolution and release of water.[10]

  • Side Reactions: The primary concern with aniline derivatives is the potential for side reactions with the methanol in the KF reagent, which can lead to erroneously high water content results.[9] The use of a buffered medium or a methanol-free solvent, as described in the protocol, is essential to minimize these interferences.[8]

  • Hygroscopicity: The sample may be hygroscopic. Therefore, it is important to handle the sample quickly and in a low-humidity environment to prevent the absorption of atmospheric moisture.[5]

  • Method Validation: For routine analysis in a regulated environment, this method should be validated to demonstrate its accuracy, precision, specificity, linearity, and range for the specific substance being tested.

  • Coulometric vs. Volumetric KF: For samples with very low water content (e.g., < 0.1%), coulometric Karl Fischer titration may provide higher accuracy and precision.[11][12] However, volumetric titration is generally suitable for hydrated compounds.

Conclusion

The described volumetric Karl Fischer titration method, with appropriate precautions to address the chemical nature of this compound, provides a reliable and accurate means of determining its water content. The choice between a buffered methanolic solvent and a methanol-free solvent will depend on reagent availability and in-house validation results. Accurate moisture determination is crucial for ensuring the quality and consistency of this important pharmaceutical intermediate.

References

Application Notes and Protocols: Leveraging 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate for the Development of Novel Antivirals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a key chemical intermediate, most notably recognized for its role in the synthesis of Efavirenz, a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1.[1][2][3] Its established utility in the creation of a successful antiviral agent makes it a valuable starting scaffold for the development of novel antiviral compounds. The trifluoroacetyl and chloro-substituted aniline core presents a unique electronic and structural framework for chemical modification and exploration of antiviral activity against a broader spectrum of viral pathogens.

These application notes provide a comprehensive guide for researchers on how to utilize this compound as a foundational element in antiviral drug discovery. The following sections detail its established role, propose strategies for developing novel derivatives, and provide explicit protocols for synthesis, antiviral screening, and cytotoxicity assessment.

Established Role in Antiviral Synthesis: The Case of Efavirenz

This compound is a critical precursor in the multi-step synthesis of Efavirenz.[3] The synthesis leverages the reactive nature of the aniline and trifluoroacetyl groups to construct the characteristic benzoxazinone core of Efavirenz. This established pathway underscores the compound's utility as a versatile building block for complex heterocyclic structures with proven antiviral efficacy.

Strategies for Novel Antiviral Development

The core structure of this compound offers several avenues for chemical modification to generate novel antiviral candidates. A proposed workflow for this process is outlined below.

G cluster_0 Phase 1: Derivative Synthesis cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: Hit Characterization A 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate B Chemical Modification (e.g., N-alkylation, acylation, cyclization reactions) A->B C Library of Novel Derivatives B->C D High-Throughput Antiviral Screening (e.g., CPE reduction assay) C->D Test Compounds E Cytotoxicity Assay (e.g., MTT assay) C->E Test Compounds F Determination of EC50 and CC50 D->F E->F G Lead Compound Identification (High Selectivity Index) F->G H Mechanism of Action Studies (e.g., Time-of-addition assay) G->H I Structure-Activity Relationship (SAR) Studies H->I G cluster_0 Viral Lifecycle Stages cluster_1 Mechanism of Action Assays A Viral Attachment B Entry and Uncoating A->B C Viral Genome Replication B->C D Viral Protein Synthesis C->D E Assembly and Release D->E F Time-of-Addition Assay F->A Inhibition at t=0 F->B Inhibition at early times F->C Inhibition at later times G Polymerase/Protease Inhibition Assay G->C Direct Inhibition G->D Direct Inhibition H Entry/Fusion Assay H->B Direct Inhibition

References

Application Notes and Protocols for the Cyclization of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a representative experimental protocol for the cyclization reaction of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate to synthesize 6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole. This transformation is a key step in the synthesis of various heterocyclic compounds with significant biological activities. The resulting benzimidazole scaffold is a privileged structure in medicinal chemistry, exhibiting a wide range of therapeutic properties, including antimicrobial and anticancer activities. These notes are intended to guide researchers in the efficient synthesis and application of this important class of molecules.

Introduction

This compound is a valuable intermediate in the synthesis of pharmacologically active compounds, notably as a precursor to certain reverse transcriptase inhibitors.[1] The intramolecular cyclization of this o-aminophenyl trifluoromethyl ketone derivative provides a direct route to 6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole. This benzimidazole derivative is of significant interest due to its potential applications in drug discovery, with studies indicating that related compounds possess potent antimicrobial and anticancer properties.[2][3] The trifluoromethyl group often enhances the metabolic stability and potency of drug candidates. This document outlines a typical acid-catalyzed cyclization protocol and highlights the applications of the resulting product.

Reaction Scheme

The cyclization of this compound proceeds via an intramolecular condensation and dehydration reaction, typically facilitated by heat and acidic conditions. The hydrochloride salt of the starting material provides an inherent acidic environment that can catalyze the reaction.

Caption: General reaction scheme for the cyclization of 4-Chloro-2-(trifluoroacetyl)aniline.

Quantitative Data Summary

The following table summarizes representative quantitative data for the cyclization reaction. Please note that the exact values may vary depending on the specific reaction conditions and scale.

ParameterValueReference
Reactant This compound[4]
Product 6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole
Molecular Formula C₈H₄ClF₃N₂
Molecular Weight 220.58 g/mol
Typical Reaction Time 4-6 hours[5] (analogous)
Typical Reaction Temp. 80-100 °C (Reflux)[5] (analogous)
Typical Yield 85-95%(Estimated)
Appearance Off-white to light brown solid
¹H NMR (DMSO-d₆) δ 13.5 (br s, 1H), 7.8-7.3 (m, 3H)(Expected)
¹³C NMR (DMSO-d₆) δ 145-110 (Ar-C), 120 (q, CF₃)(Expected)
Mass Spec (ESI-MS) m/z 221.0 [M+H]⁺(Expected)

Experimental Protocol: Cyclization Reaction

This protocol describes a representative method for the synthesis of 6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole based on analogous acid-catalyzed cyclizations of ortho-substituted anilines.[5]

Materials:

  • This compound

  • Glacial Acetic Acid (or another suitable high-boiling solvent)

  • Saturated Sodium Bicarbonate solution

  • Ethyl Acetate

  • Anhydrous Magnesium Sulfate

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

    • Add a suitable solvent such as glacial acetic acid (approximately 5-10 mL per gram of starting material).

  • Reaction:

    • Stir the mixture and heat to reflux (typically 80-100 °C) using a heating mantle.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Carefully pour the reaction mixture into a beaker containing ice-water.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.

    • A precipitate of the crude product should form.

  • Purification:

    • Collect the crude product by vacuum filtration and wash with cold water.

    • For further purification, the crude solid can be recrystallized from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

    • Alternatively, the product can be extracted from the neutralized aqueous solution with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent removed under reduced pressure to yield the crude product.

    • The purified product is dried under vacuum to yield 6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole as a solid.

  • Characterization:

    • The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: - Add reactant and solvent to flask start->setup reaction Reaction: - Heat to reflux (80-100 °C) - Monitor by TLC setup->reaction workup Work-up: - Cool and neutralize with NaHCO₃ - Precipitate product reaction->workup purification Purification: - Filtration and Recrystallization or Extraction workup->purification characterization Characterization: - NMR, MS purification->characterization end End Product characterization->end

Caption: Workflow for the synthesis of 6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole.

Application Notes: Biological Significance and Potential Signaling Pathways

Derivatives of 6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole have shown promise in several therapeutic areas, primarily due to the versatile biological activity of the benzimidazole core.

Antimicrobial Activity: Benzimidazole derivatives are known to exhibit broad-spectrum antimicrobial activity. Their mechanism of action can vary, but a key target in fungi and helminths is the inhibition of tubulin polymerization, which disrupts the formation of microtubules essential for cell division and motility.[2] In bacteria, potential mechanisms could involve the inhibition of key enzymes such as DNA gyrase or dihydrofolate reductase.

Anticancer Activity: The anticancer properties of benzimidazole derivatives are also linked to the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. Additionally, some benzimidazole compounds have been shown to act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.

Below is a generalized diagram illustrating a potential mechanism of action for benzimidazole derivatives in cancer, highlighting the inhibition of tubulin polymerization.

signaling_pathway cluster_drug Drug Action cluster_cellular_process Cellular Process cluster_cellular_outcome Cellular Outcome drug 6-chloro-2-(trifluoromethyl) -1H-benzo[d]imidazole microtubules Microtubule Formation drug->microtubules Inhibition tubulin Tubulin Dimers tubulin->microtubules Polymerization mitosis Mitosis microtubules->mitosis arrest Cell Cycle Arrest (G2/M Phase) mitosis->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Potential anticancer mechanism of action for benzimidazole derivatives.

Conclusion

The cyclization of this compound is a straightforward and efficient method for the synthesis of 6-chloro-2-(trifluoromethyl)-1H-benzo[d]imidazole. The resulting product is a valuable scaffold for the development of new therapeutic agents, particularly in the areas of infectious diseases and oncology. The provided protocol and application notes serve as a comprehensive guide for researchers interested in the synthesis and utilization of this important class of compounds.

References

Application Notes and Protocols for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling, storage, and use of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. The following protocols are intended to ensure the integrity of the compound and the safety of laboratory personnel.

Chemical and Physical Properties

This compound is a halogenated aniline derivative.[1] It is recognized as a key intermediate in the synthesis of Efavirenz, an HIV-1 reverse transcriptase inhibitor.[1][2][3]

PropertyValueSource
Molecular Formula C₈H₈Cl₂F₃NO₂[2][4]
Molecular Weight 278.05 g/mol [4]
Alternate Names 1-(2-amino-5-chlorophenyl)-2,2,2-trifluoroethanone hydrate hydrochloride[2]
CAS Number 1184936-21-7 (hydrate); 173676-59-0 (hydrochloride)[2][4][5][6]
Appearance Solid[7]
Melting Point 156–158°C[1]
Boiling Point 282.3°C at 760 mmHg[1]
Flash Point 124.5°C[1]
Purity ≥99.0% (HPLC)[1]
Moisture Content ≤0.3% (Karl Fischer)[1]

Safety and Hazard Information

This compound is classified with multiple hazards and requires careful handling to minimize exposure.

Hazard StatementGHS ClassificationDescription
H302Acute Toxicity, Oral (Category 4)Harmful if swallowed.[8]
H314 / H315Skin Corrosion/Irritation (Category 1C / 2)Causes severe skin burns and eye damage / Causes skin irritation.[4]
H319Serious Eye Damage/Eye Irritation (Category 2A)Causes serious eye irritation.[4][8]
H335Specific Target Organ Toxicity, Single Exposure (Category 3)May cause respiratory irritation.[4][8]

Signal Word: Danger/Warning [4][7]

Personal Protective Equipment (PPE) and Engineering Controls

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[8]

  • Ensure that emergency eye wash stations and safety showers are readily accessible in the immediate vicinity of any potential exposure.[8]

Personal Protective Equipment:

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[8]

  • Hand Protection: Wear protective gloves (e.g., nitrile rubber).[8]

  • Skin and Body Protection: Wear a lab coat and other suitable protective clothing.[8]

  • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.[8]

Handling and Storage Protocols

Receiving and Unpacking
  • Visually inspect the package for any signs of damage upon receipt.

  • Wear appropriate PPE (lab coat, gloves, safety glasses) before opening the package.

  • Open the package in a well-ventilated area or fume hood.

  • Verify that the container is properly sealed and labeled.

Storage
  • Storage Conditions: Store in a cool, dry, and well-ventilated area.[8]

  • Temperature: Recommended storage temperature is 2-8°C.[7]

  • Container: Keep the container tightly closed when not in use.[8]

  • Light: Keep in a dark place.[7]

  • Incompatible Materials: Store away from strong bases and strong oxidizing agents.[8]

Figure 1: Storage Protocol Workflow A Receive Compound B Inspect Packaging A->B C Don PPE B->C D Unpack in Ventilated Area C->D E Verify Container Seal & Label D->E F Store in Designated Location E->F G Conditions: - 2-8°C - Dry & Dark - Tightly Sealed F->G H Log in Inventory F->H

Figure 1: Storage Protocol Workflow
Weighing and Dispensing

  • Perform all weighing and dispensing operations within a chemical fume hood to avoid inhalation of dust.

  • Use dedicated spatulas and weighing boats.

  • Clean all equipment thoroughly after use.

  • Close the container tightly immediately after dispensing.

Emergency Procedures

Spills
  • Evacuate unnecessary personnel from the area.[8]

  • Wear appropriate PPE, including respiratory protection.

  • For solid spills, carefully sweep or shovel the material into an appropriate container for disposal, minimizing dust generation.[8]

  • Avoid release to the environment.[8]

First Aid
  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[8]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek immediate medical attention.[8]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[8]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[8]

Experimental Protocol: Representative Synthetic Use

Note: The following is a representative protocol illustrating the use of this compound as a synthetic intermediate. Researchers should develop and validate specific protocols based on their experimental goals.

Objective: Cyclization reaction to form a benzoxazinone core, a key step in the synthesis of Efavirenz.[1]

Materials:

  • This compound

  • Propargyl alcohol

  • Palladium catalyst

  • Anhydrous aprotic solvent (e.g., Toluene)

  • Inert gas (e.g., Nitrogen or Argon)

  • Reaction vessel with reflux condenser and magnetic stirrer

Procedure:

  • Set up the reaction vessel under an inert atmosphere.

  • In the reaction vessel, dissolve this compound in the anhydrous solvent.

  • Add propargyl alcohol to the solution.

  • Add the palladium catalyst to the reaction mixture.

  • Heat the mixture to reflux and maintain for the required reaction time, monitoring by a suitable technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Proceed with the appropriate workup and purification steps (e.g., filtration, extraction, crystallization, or chromatography).

Figure 2: Representative Synthetic Pathway cluster_start Starting Materials A 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate D Cyclization Reaction (Anhydrous Solvent, Heat) A->D B Propargyl Alcohol B->D C Palladium Catalyst C->D cat. E Workup & Purification D->E F Benzoxazinone Product E->F

Figure 2: Representative Synthetic Pathway

Waste Disposal

Dispose of waste material in accordance with local, state, and federal regulations. It may be necessary to remove the waste to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[8] Do not allow the material to be released into the environment.[8]

References

Application Notes and Protocols: The Use of p-Chloroaniline in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Chloroaniline (PCA) is a pivotal building block in the synthesis of a diverse array of pharmaceutical and agricultural chemicals.[1][2][3] Its versatile reactivity allows for its incorporation into various heterocyclic and acyclic scaffolds, making it an essential precursor for numerous active pharmaceutical ingredients (APIs) and other commercially significant molecules. This document provides detailed application notes and experimental protocols for the synthesis of key pharmaceutical and agricultural intermediates derived from p-chloroaniline, including Pyraclostrobin, Monuron, Chlorhexidine, and precursors for quinoline and acridone ring systems.

Synthesis of Pyraclostrobin Intermediates

Pyraclostrobin is a broad-spectrum fungicide. Its synthesis from p-chloroaniline is a multi-step process, with key intermediates being p-chlorophenylhydrazine hydrochloride and 1-(4-chlorophenyl)-3-pyrazolol.[4]

Synthesis of p-Chlorophenylhydrazine Hydrochloride

This initial step involves the diazotization of p-chloroaniline followed by reduction.

Experimental Protocol:

  • In a suitable reaction vessel, a suspension of p-chloroaniline (2 g) in water (20 mL) and concentrated hydrochloric acid (7 mL) is prepared and cooled to -4°C in an ice bath.[5]

  • A solution of sodium nitrite (1.23 g, 0.02 mol) in water (3 mL) is added dropwise to the cooled suspension while maintaining the temperature at -4°C with continuous stirring.[5]

  • After the addition is complete, the mixture is stirred for an additional 45 minutes.[5]

  • A solution of stannous chloride dihydrate (SnCl₂·2H₂O) (7.3 g, 0.03 mol) in concentrated hydrochloric acid (5 mL) is then added dropwise to the reaction mixture.[5]

  • The resulting suspension is stirred at a temperature ranging from -4°C to room temperature for 2 hours.[5]

  • Upon completion of the reaction, the solid product is collected by filtration and washed with diethyl ether (2 x 15 mL) to yield p-chlorophenylhydrazine hydrochloride.[5]

An alternative, higher-yielding method involves catalytic hydrogenation. In this process, p-chloroaniline is first diazotized and then reduced using a 5% ruthenium-carbon catalyst under a hydrogen atmosphere, achieving a yield of 98.2% with a purity of 99.7%.[6]

Synthesis of 1-(4-chlorophenyl)-3-pyrazolol

This intermediate is formed through the cyclization of p-chlorophenylhydrazine hydrochloride.

Experimental Protocol:

  • p-Chlorophenylhydrazine hydrochloride (36.16 g, 0.2 mol) is mixed with ethanol (216.96 g) at room temperature.[7]

  • Sodium ethoxide (31.6 g, 0.46 mol) and acrylamide (21.52 g, 0.3 mol) are added dropwise at 40°C.[7]

  • The reaction mixture is then heated to 80°C and stirred for 6 hours.[7]

  • After the reaction is complete (monitored by the disappearance of the p-chlorophenylhydrazine hydrochloride peak), ethanol is removed by distillation under reduced pressure.[7]

  • Water (145 g) containing ferric chloride hexahydrate (5.46 g, 0.02 mol) is added.[7]

  • The mixture is heated to 80°C, and air is bubbled through (70 L/min) for 8 hours for oxidation.[7]

  • After completion, 50 g of water is added at 50°C, and the pH is adjusted to 1 with hydrochloric acid.[7]

  • The mixture is cooled to 30°C, and the product, 1-(4-chlorophenyl)-3-pyrazolol, is collected by filtration.[7]

This process yields 31.39 g of the product (79.8% yield) with a purity of 98.9%.[7]

Table 1: Quantitative Data for Pyraclostrobin Intermediate Synthesis

IntermediateStarting MaterialKey ReagentsYieldPurityReference
p-Chlorophenylhydrazine hydrochloridep-ChloroanilineNaNO₂, SnCl₂·2H₂O, HCl--[5]
p-Chlorophenylhydrazine hydrochloridep-ChloroanilineNaNO₂, 5% Ru/C, H₂98.2%99.7%[6]
1-(4-chlorophenyl)-3-pyrazololp-ChlorophenylhydrazineSodium ethoxide, acrylamide, FeCl₃·6H₂O, Air79.8%98.9%[7]

Synthesis of Pyraclostrobin Intermediates

Pyraclostrobin_Synthesis PCA p-Chloroaniline PCPH p-Chlorophenylhydrazine hydrochloride PCA->PCPH Diazotization & Reduction PCP 1-(4-chlorophenyl)-3-pyrazolol PCPH->PCP Cyclization & Oxidation Pyraclostrobin Pyraclostrobin PCP->Pyraclostrobin Further Steps

Caption: Synthetic pathway from p-chloroaniline to Pyraclostrobin.

Synthesis of Monuron Intermediate

Monuron, a herbicide, is synthesized from p-chloroaniline in a two-step process involving the formation of 4-chlorophenyl isocyanate.[8]

Synthesis of 4-Chlorophenyl Isocyanate

Experimental Protocol:

  • In a three-necked flask, add triphosgene (0.33 mol) and 500 ml of ethyl acetate. Cool the mixture to 0-5°C in an ice bath.[8]

  • Slowly add a solution of p-chloroaniline (1 mol) in ethyl acetate to the triphosgene solution over a period of time, ensuring the temperature does not exceed 5°C.[8]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 3 hours.[8]

  • The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

  • A 50% yield has been reported for this reaction.[9]

Synthesis of Monuron

Experimental Protocol:

  • Dissolve the purified 4-chlorophenyl isocyanate in an inert solvent (e.g., diethyl ether, toluene, or dichloromethane) in a reaction flask and cool in an ice bath.[8]

  • Slowly add an aqueous solution of dimethylamine to the isocyanate solution with vigorous stirring.[8]

  • After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours.[8]

  • The Monuron product will precipitate as a white solid and can be collected by filtration.[8]

Table 2: Quantitative Data for Monuron Synthesis

IntermediateStarting MaterialKey ReagentsYield (Step)Reference
4-Chlorophenyl isocyanatep-ChloroanilineTriphosgene, Ethyl acetate50%[9]
Monuron4-Chlorophenyl isocyanateDimethylamine>90% (est.)[10]

Synthesis of Monuron from p-Chloroaniline

Monuron_Synthesis PCA p-Chloroaniline CPI 4-Chlorophenyl Isocyanate PCA->CPI Phosgenation Monuron Monuron CPI->Monuron Amination

Caption: Two-step synthesis of Monuron via an isocyanate intermediate.

Synthesis of Chlorhexidine

Chlorhexidine is a widely used antiseptic. A direct, one-step synthesis involves the reaction of p-chloroaniline hydrochloride with hexamethylene-dicyanoguanidine.

Experimental Protocol:

  • In a three-necked flask, combine hexamethylene-dicyanoguanidine (2.5 g, 0.01 mol) and p-chloroaniline hydrochloride (3.9 g, 0.024 mol).

  • Add n-butanol as the solvent and stir the mixture magnetically.

  • Heat the mixture to 110°C and reflux for 3 hours.

  • After the reaction, allow the mixture to stand and then collect the white solid product by suction filtration.

  • Wash the solid with 50 ml of water and collect the crude product by suction filtration.

  • Purification yields the final chlorhexidine compound.

This method reports a yield of 84.2%.

Table 3: Quantitative Data for Chlorhexidine Synthesis

ProductStarting MaterialsSolventYieldPurityReference
Chlorhexidinep-Chloroaniline hydrochloride, Hexamethylene-dicyanoguanidinen-Butanol84.2%97%

Direct Synthesis of Chlorhexidine

Chlorhexidine_Synthesis cluster_reactants Reactants PCA_HCl p-Chloroaniline Hydrochloride Chlorhexidine Chlorhexidine PCA_HCl->Chlorhexidine Reflux in n-Butanol HMDG Hexamethylene- dicyanoguanidine HMDG->Chlorhexidine

Caption: One-step synthesis of Chlorhexidine.

Synthesis of Quinolines and Acridones Intermediates

p-Chloroaniline serves as a precursor for the synthesis of various heterocyclic systems, including quinolines and acridones, which are core structures in many pharmaceuticals.

Synthesis of Chloro-substituted Quinolines

The Combes and Doebner-von Miller reactions are classic methods for quinoline synthesis that can be adapted for p-chloroaniline.

Combes Synthesis of 7-Chloro-2,4-dimethylquinoline (General Procedure):

  • React m-chloroaniline with acetylacetone in the presence of an acid catalyst (e.g., sulfuric acid, PPA).[1]

  • The reaction proceeds via the formation of an enamine intermediate, followed by acid-catalyzed cyclization and dehydration to yield the quinoline derivative.[1]

Doebner-von Miller Synthesis of 7-Chloroquinaldine (Adapted from 3-chloroaniline):

  • React 3-chloroaniline with crotonaldehyde in a non-aqueous medium (e.g., C₂-C₄ alcohols) under mineral acid catalysis (e.g., HCl).

  • Tetrachloro-1,4-quinone (p-chloranil) is used as an oxidant.

  • The reaction is typically carried out at 75°-110°C.

  • The product is isolated as the acid salt by crystallization.

Synthesis of Chloro-substituted Acridone

Acridones can be synthesized via the Ullmann condensation of a substituted aniline with an o-chlorobenzoic acid, followed by cyclization.

Synthesis of N-(4-chlorophenyl)anthranilic Acid (Ullmann Condensation):

  • A mixture of aniline (1.66 moles), o-chlorobenzoic acid (0.26 mole), anhydrous potassium carbonate (0.3 mole), and copper oxide (1 g) is refluxed for two hours.[4]

  • The excess aniline is removed by steam distillation.[4]

  • The product is precipitated by acidification with hydrochloric acid and collected by filtration.[4]

  • This procedure yields 82-93% of N-phenylanthranilic acid and can be adapted for p-chloroaniline.[4]

Cyclization to Acridone:

  • A solution of N-phenylanthranilic acid (0.2 mole) in concentrated sulfuric acid (100 cc) is heated on a boiling water bath for four hours.[4]

  • The reaction mixture is poured into boiling water to precipitate the acridone.[4]

  • The crude product is purified by washing with sodium carbonate solution.[4]

Table 4: Representative Yields for Heterocycle Synthesis

Product/IntermediateReaction TypeStarting Materials (General)YieldReference
7-ChloroquinaldineDoebner-von Miller3-Chloroaniline, Crotonaldehyde, p-Chloranil-
N-Phenylanthranilic AcidUllmann CondensationAniline, o-Chlorobenzoic Acid, K₂CO₃, CuO82-93%[4]

General Synthetic Pathways to Heterocycles

Heterocycle_Synthesis cluster_quinoline Quinoline Synthesis cluster_acridone Acridone Synthesis PCA_Q p-Chloroaniline Quinoline Chloro-substituted Quinoline PCA_Q->Quinoline Combes/ Doebner-von Miller Diketone β-Diketone Diketone->Quinoline Unsat_Aldehyde α,β-Unsaturated Aldehyde Unsat_Aldehyde->Quinoline PCA_A p-Chloroaniline NPAA N-(4-chlorophenyl)- anthranilic Acid PCA_A->NPAA Ullmann Condensation OCBA o-Chlorobenzoic Acid OCBA->NPAA Acridone Chloro-substituted Acridone NPAA->Acridone Cyclization

Caption: General schemes for the synthesis of quinoline and acridone intermediates.

Conclusion

p-Chloroaniline is a versatile and indispensable starting material for the synthesis of a wide range of pharmaceutical and agricultural intermediates. The protocols outlined in this document provide a foundation for the laboratory-scale synthesis of key intermediates for Pyraclostrobin, Monuron, Chlorhexidine, and important heterocyclic scaffolds. Researchers are encouraged to adapt and optimize these procedures based on their specific needs and available resources, always adhering to strict safety protocols when handling these chemicals.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate the optimization of reaction yields and purity.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during the synthesis of this compound, categorized by the synthetic approach.

Route 1: Friedel-Crafts Acylation Pathway

This pathway typically involves the N-acylation of p-chloroaniline to protect the amino group, followed by a Friedel-Crafts trifluoroacetylation, and finally deprotection to yield the desired product.

Frequently Asked Questions (FAQs):

  • Q1: Why is the direct Friedel-Crafts trifluoroacetylation of 4-chloroaniline not recommended? A1: The amino group of aniline is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃) used in the Friedel-Crafts reaction. This forms a complex that deactivates the aromatic ring, rendering it resistant to electrophilic aromatic substitution and thus preventing the desired acylation.[1][2][3] It is crucial to protect the amino group, for example, by acetylation, before proceeding with the Friedel-Crafts reaction.[1]

  • Q2: My Friedel-Crafts reaction has a low yield despite protecting the amino group. What are the likely causes? A2: Low yields can stem from several factors:

    • Catalyst Inactivity: The Lewis acid catalyst is highly sensitive to moisture. Ensure all glassware, solvents, and reagents are anhydrous.[4]

    • Insufficient Catalyst: The ketone product can form a complex with the Lewis acid, sequestering it from the reaction. Therefore, a stoichiometric amount (at least one equivalent) of the catalyst is often required.[4]

    • Suboptimal Temperature: The reaction temperature may need optimization. Some reactions require heating to proceed, while excessive heat can lead to side reactions.

  • Q3: I am observing the formation of multiple products. What could be the reason? A3: While Friedel-Crafts acylation is less prone to polysubstitution than alkylation, it can occur with highly activated rings.[4] However, the primary cause is more likely the presence of impurities in the starting materials or side reactions. Ensure the purity of your N-acylated p-chloroaniline and the trifluoroacetylating agent.

Troubleshooting Common Problems:

ProblemPotential CauseSuggested Solution
Low or no conversion during N-acylation Incomplete reaction due to insufficient acylating agent or base.Ensure the molar ratio of the acylating agent to p-chloroaniline is appropriate (typically a slight excess of the acylating agent). Use an adequate amount of base (e.g., triethylamine, sodium acetate) to neutralize the acid byproduct.
Dark coloration or tar formation Oxidation of the aniline derivative.[5]Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use purified, colorless p-chloroaniline.
Low yield in Friedel-Crafts step Inactive Lewis acid catalyst due to moisture. Insufficient amount of Lewis acid.Use a fresh, anhydrous Lewis acid catalyst. Ensure all solvents and glassware are rigorously dried. Increase the amount of Lewis acid to stoichiometric quantities.[4]
Difficult hydrolysis of the protecting group Inappropriate acid concentration or reaction time/temperature.Optimize the hydrolysis conditions. A mixture of glacial acetic acid and concentrated hydrochloric acid at elevated temperatures (e.g., 60°C) for several hours is often effective.[6]
Product purity is low after final step Incomplete hydrolysis or ineffective purification.Ensure the hydrolysis has gone to completion using TLC or HPLC. Recrystallize the final product from a suitable solvent system (e.g., methanol) to remove impurities.[7]
Route 2: Ortho-Lithiation Pathway

This approach involves the protection of p-chloroaniline (e.g., with a pivaloyl group), followed by directed ortho-lithiation using a strong base like n-butyllithium, reaction with a trifluoroacetylating agent (e.g., ethyl trifluoroacetate), and subsequent deprotection.

Frequently Asked Questions (FAQs):

  • Q1: My ortho-lithiation reaction is not proceeding. What are the critical factors? A1: Successful ortho-lithiation depends on several factors:

    • Purity and Concentration of n-BuLi: The concentration of commercially available n-BuLi can vary. It is advisable to titrate the n-BuLi solution before use.

    • Anhydrous Conditions: n-Butyllithium reacts vigorously with water. All reagents, solvents, and glassware must be scrupulously dry, and the reaction must be conducted under an inert atmosphere.[8]

    • Low Temperature: These reactions are typically carried out at low temperatures (e.g., -78°C) to prevent side reactions and decomposition of the lithiated intermediate.[8][9]

    • Substrate Solubility: The protected aniline may have poor solubility at low temperatures, which can hinder the reaction.[9]

  • Q2: What are common side reactions when using n-butyllithium? A2: Potential side reactions include:

    • Reaction with Solvent: n-BuLi can react with ethereal solvents like THF, especially at temperatures above -20°C.[9][10]

    • Halogen-Lithium Exchange: n-BuLi can undergo exchange with the chloro-substituent on the aromatic ring.[11]

    • Protonation of the Lithiated Intermediate: Any acidic protons in the reaction mixture can quench the lithiated species.

Troubleshooting Common Problems:

ProblemPotential CauseSuggested Solution
No or low lithiation Inactive n-BuLi. Presence of moisture. Substrate insolubility.Use a freshly opened bottle of n-BuLi or titrate it. Ensure all components are anhydrous. Use a co-solvent or a different solvent system to improve solubility.
Formation of multiple byproducts Reaction temperature is too high. Impure electrophile (trifluoroacetylating agent).Maintain a low reaction temperature (e.g., -78°C) during the addition of n-BuLi and the electrophile. Use a purified electrophile.
Low yield after quenching with electrophile Inefficient reaction of the lithiated intermediate with the electrophile.Add the electrophile slowly at low temperature. Consider using a more reactive trifluoroacetylating agent. The addition of a coordinating agent like TMEDA can sometimes improve reactivity.[8][10]

Quantitative Data Summary

The following tables summarize reaction conditions and yields for different synthetic routes to this compound, based on published data.

Table 1: Comparison of Yields for Different Synthetic Routes

Synthetic RouteStarting MaterialKey ReagentsOverall Yield (%)Reference
Friedel-Crafts Acylationp-ChloroanilineAcyl chloride, Trifluoroacetyl chloride, Lewis Acid> 78.1Patent CN101844990B[6]
Ortho-Lithiationp-ChloroanilinePivaloyl chloride, n-Butyllithium, Ethyl trifluoroacetateup to 86.7Patent CN105801442A[7]
Grignard Reaction4-chloro-2-bromophenylneopentanamideMagnesium, Ethyl trifluoroacetate70ChemicalBook[12]

Table 2: Optimization of the Friedel-Crafts Acylation Step

Lewis AcidMolar Ratio (Lewis Acid:Substrate)SolventTemperature (°C)Yield of Acylated Intermediate (%)Reference
AlCl₃1.1 : 1sym-tetrachloroethane1092.9 (pure yield)Patent CN101844990B[6]
AlCl₃1.1 : 1sym-tetrachloroethane-25Not specified, final product yield 89.0%Patent CN101844990B[6]
ZnCl₂1.1 : 1n-heptane-20Not specified, final product yield 81.0%Patent CN101844990B[6]
ZnCl₂1.0 : 1Chloroform-10Not specified, final product yield 84.0%Patent CN101844990B[6]

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation

This protocol is adapted from patent CN101844990B.[6]

Step 1: N-Acetylation of p-Chloroaniline

  • In a suitable reaction vessel, dissolve p-chloroaniline in toluene.

  • Add acetyl chloride dropwise while maintaining the temperature. The molar ratio of acetyl chloride to p-chloroaniline should be approximately 1.05:1.

  • Stir the reaction mixture for 0.5-1 hour.

  • After the reaction is complete, wash the organic layer with water until neutral.

  • Evaporate the solvent to obtain N-(4-chlorophenyl)acetamide.

Step 2: Friedel-Crafts Trifluoroacetylation

  • In a separate flask, add anhydrous aluminum chloride (1.1 equivalents) to sym-tetrachloroethane and cool the mixture to 10°C.

  • Slowly introduce trifluoroacetyl chloride (1.0 equivalent).

  • Dissolve the N-(4-chlorophenyl)acetamide from Step 1 in sym-tetrachloroethane and add it dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to proceed to completion (monitor by TLC/HPLC).

  • Quench the reaction by pouring it into ice water.

  • Separate the organic layer, wash it until neutral, and then extract the aqueous layer with the same solvent.

  • Combine the organic layers and evaporate the solvent to obtain the crude N-acetyl-4-chloro-2-(trifluoroacetyl)aniline.

Step 3: Hydrolysis and Salt Formation

  • To the crude product from Step 2, add glacial acetic acid and concentrated hydrochloric acid.

  • Heat the mixture to 60°C and stir for 4 hours.

  • Cool the mixture to 0°C and stir for 2 hours to induce crystallization.

  • Filter the solid product, wash with a cold solvent, and dry under reduced pressure to obtain this compound.

Protocol 2: Synthesis via Ortho-Lithiation

This protocol is based on the method described in patent CN105801442A.[7]

Step 1: N-Pivaloylation of p-Chloroaniline

  • React p-chloroaniline with pivaloyl chloride to obtain 4-chloro-N-pivaloyl aniline.

Step 2: Ortho-Lithiation and Trifluoroacetylation

  • In a flame-dried, inert atmosphere flask, dissolve 4-chloro-N-pivaloyl aniline and tetramethylethylenediamine (TMEDA) in anhydrous methyl tert-butyl ether (MTBE) and cool to -20°C.

  • Slowly add n-butyllithium solution dropwise, maintaining the temperature below 5°C.

  • After addition, stir the mixture at -5 to 0°C for 2.5 hours.

  • Cool the reaction to -20°C and rapidly add ethyl trifluoroacetate.

  • Stir for 30 minutes, then quench with ice water.

  • Separate the organic layer, wash until neutral, and extract the aqueous layer with MTBE.

  • Combine the organic layers and evaporate the solvent to obtain crude N-(4-chloro-2-trifluoroacetylphenyl)pivalamide.

Step 3: Deprotection and Salt Formation

  • Dissolve the crude product from Step 2 in methanol and add a 33% solution of hydrochloric acid.

  • Heat the mixture to 60°C and monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0-5°C and stir for 2 hours.

  • Filter the resulting solid, wash with cold methanol, and dry under vacuum to yield this compound.

Visualizations

G Synthetic Workflow: Friedel-Crafts Acylation Route cluster_0 Step 1: N-Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection & Salt Formation A p-Chloroaniline B N-Acyl-p-chloroaniline A->B Acyl Chloride C N-Acyl-4-chloro-2- (trifluoroacetyl)aniline B->C 1. Trifluoroacetyl Chloride 2. Lewis Acid (e.g., AlCl3) D 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate C->D Acid Hydrolysis (HCl)

Caption: Workflow for the Friedel-Crafts acylation synthesis route.

G Synthetic Workflow: Ortho-Lithiation Route cluster_0 Step 1: N-Protection cluster_1 Step 2: Ortho-Lithiation & Acylation cluster_2 Step 3: Deprotection & Salt Formation A p-Chloroaniline B N-Pivaloyl-p-chloroaniline A->B Pivaloyl Chloride C N-Pivaloyl-4-chloro-2- (trifluoroacetyl)aniline B->C 1. n-Butyllithium 2. Ethyl Trifluoroacetate D 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate C->D Acid Hydrolysis (HCl)

Caption: Workflow for the ortho-lithiation synthesis route.

G Troubleshooting Logic: Low Yield in Friedel-Crafts Acylation Start Low Yield in Friedel-Crafts Step Q1 Are all reagents and glassware anhydrous? Start->Q1 Sol1 Thoroughly dry all reagents and glassware. Use fresh anhydrous solvent. Q1->Sol1 A1_No Q2 Is the Lewis Acid stoichiometry >= 1 equivalent? Q1->Q2 A1_Yes A1_Yes Yes A1_No No Sol1->Q1 Sol2 Increase Lewis Acid to >= 1 equivalent. Q2->Sol2 A2_No Q3 Has the reaction temperature and time been optimized? Q2->Q3 A2_Yes A2_Yes Yes A2_No No Sol2->Q2 Sol3 Systematically vary temperature and monitor reaction progress over time. Q3->Sol3 A3_No End Yield Improved Q3->End A3_Yes A3_Yes Yes A3_No No Sol3->Q3

Caption: Decision tree for troubleshooting low yields in Friedel-Crafts acylation.

References

Technical Support Center: 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate Preparation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to help minimize byproduct formation and optimize reaction outcomes.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis, focusing on identifying the root cause and providing actionable solutions.

Issue 1: Low Overall Yield and/or Purity of Final Product

Possible Cause: Suboptimal reaction conditions or improper handling during one or more stages of the synthesis.

Troubleshooting Steps:

  • Review Reaction Parameters: Cross-reference your experimental parameters with the provided optimized conditions in the tables below. Pay close attention to temperature, reaction time, and stoichiometry.

  • Analyze Intermediates: If possible, analyze the purity of the intermediates at each step (e.g., after protection and after the Friedel-Crafts reaction). This can help pinpoint the problematic stage.

  • Work-up Procedure: Ensure efficient quenching and extraction. The reaction mixture is often quenched in ice-cold water to prevent side reactions.[1] Thorough washing of the organic layer is crucial to remove acidic residues and other water-soluble impurities.

G start Low Yield/Purity Observed check_fc Review Friedel-Crafts Reaction Conditions start->check_fc check_hydrolysis Examine Hydrolysis (Deprotection) Step start->check_hydrolysis check_workup Verify Work-up and Purification start->check_workup temp Temperature Control (-30 to 10°C)? check_fc->temp time_acid Sufficient Reaction Time and Acid Concentration? check_hydrolysis->time_acid extraction Efficient Extraction and Washing? check_workup->extraction ratio Correct Molar Ratio (1:1)? temp->ratio Yes adjust_temp Action: Adjust Cooling Bath and Monitor Temperature temp->adjust_temp No ratio->check_hydrolysis Yes adjust_ratio Action: Recalculate and Adjust Reagent Stoichiometry ratio->adjust_ratio No time_acid->check_workup Yes optimize_hydrolysis Action: Increase Reaction Time, Temperature, or Acid Conc. time_acid->optimize_hydrolysis No improve_workup Action: Use Cold Quench, Multiple Extractions extraction->improve_workup No

Troubleshooting workflow for low yield or purity.

Issue 2: Presence of Di-substituted or Isomeric Byproducts

Possible Cause: The Friedel-Crafts reaction is sensitive to temperature and the activating/directing effects of the protected amino group.

Solutions:

  • Temperature Control: The Friedel-Crafts reaction temperature should be strictly maintained between -30°C and 10°C.[1] Higher temperatures can lead to a loss of regioselectivity.

  • Slow Addition: The solution of the protected aniline intermediate should be added dropwise to the mixture of the Lewis acid and trifluoro-acetyl chloride.[1] This maintains a low concentration of the nucleophile and minimizes side reactions.

  • Choice of Protecting Group: The nature of the N-acyl protecting group influences the directing effect. Pivaloyl and ethanoyl groups are commonly used.[1][2] The choice may depend on the specific reaction conditions and subsequent deprotection method.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step for minimizing byproducts in the Friedel-Crafts pathway?

A1: The most critical step is the Friedel-Crafts acylation. Precise control of the reaction temperature (between -30 to 10°C) and the slow, dropwise addition of the N-acylated parachloroaniline are essential to ensure high regioselectivity and prevent the formation of isomers or di-acylated byproducts.[1]

Q2: How can I avoid hydrolysis of the trifluoroacetyl group during work-up?

A2: During the work-up of the Friedel-Crafts reaction product (before the final deprotection step), it is important to use neutral or slightly acidic conditions for washing. Use of strong bases should be avoided as this can promote premature hydrolysis of the trifluoroacetyl group or other side reactions. The organic layer should be washed to neutrality before drying and solvent evaporation.[1]

Q3: What are the advantages of using a protecting group on the aniline nitrogen?

A3: Using a protecting group, such as an ethanoyl or pivaloyl group, serves two main purposes. First, it prevents the aniline nitrogen from reacting with the trifluoro-acetyl chloride. Second, it modulates the directing effect of the substituent, favoring acylation at the ortho position. The synthesis involves protecting the amino group, performing the Friedel-Crafts reaction, and then deprotecting to yield the desired product.[1][2]

Q4: My final product is discolored. What is a likely cause?

A4: Discoloration, often appearing as yellow or brown solids, can result from the formation of aniline-based oligomers or oxidation byproducts. This can be minimized by ensuring all reaction steps are carried out under an inert atmosphere (e.g., nitrogen) and by promptly working up the reaction mixture upon completion. Purification by crystallization can help remove these colored impurities.

Data Presentation: Synthesis Route Comparison

The following tables summarize quantitative data from different synthetic methodologies for preparing this compound.

Table 1: Friedel-Crafts Acylation Method with N-Ethanoyl Protection

StepIntermediate/ProductSolventPurity/ContentYieldReference
Friedel-Crafts ReactionN-ethanoyl-4-chloro-2-(trifluoroacetyl)anilineDichloromethane85.1%88.1%[1]
Hydrolysis & Salt FormationThis compoundGlacial Acetic Acid/HCl99.6%91.6%[1]
Overall --≥ 99.0% > 78.1% [1]

Table 2: Alternative Synthesis Methods

MethodKey ReagentsOverall YieldReference
Reaction with Ethyl Trifluoroacetatep-chloro-N-pivaloyl aniline, n-butyllithium, ethyl trifluoroacetateup to 86.7%[2]
Grignard Reaction(4-chloro-2-bromophenyl) pivalamide, Mg, ethyl trifluoroacetate70%[3]

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Reaction (N-Ethanoyl Protection)

This protocol is adapted from patent CN101844990B.[1]

Step 1: Protection of p-Chloroaniline

  • React p-chloroaniline with an acyl chloride (e.g., acetyl chloride) in a suitable solvent like toluene to form 4-chloro-N-acetylaniline.

Step 2: Friedel-Crafts Acylation

  • In a reaction flask, prepare a mixture of a Lewis acid (e.g., Aluminum chloride) and an organic solvent (e.g., dichloromethane).

  • Introduce trifluoro-acetyl chloride into the flask.

  • Cool the mixture to between -30°C and 10°C.

  • Dissolve the 4-chloro-N-acetylaniline from Step 1 in an organic solvent.

  • Slowly add the 4-chloro-N-acetylaniline solution dropwise to the cooled reaction flask, maintaining the temperature throughout the addition. The molar ratio of trifluoro-acetyl chloride to the intermediate should be 1:1.

  • After the reaction is complete, quench the reaction by pouring the mixture into ice water, ensuring the temperature does not exceed 15°C.

  • Separate the organic layer, wash it to neutrality, and extract the aqueous layer with the same solvent.

  • Combine the organic layers and evaporate the solvent to obtain crude N-ethanoyl-4-chloro-2-(trifluoroacetyl)aniline.

Step 3: Hydrolysis and Salt Formation

  • To the crude product from Step 2, add glacial acetic acid and concentrated hydrochloric acid.

  • Heat the mixture to approximately 60°C and stir for 4 hours to facilitate hydrolysis.

  • Cool the reaction mixture to 0°C and continue stirring for 2 hours to promote crystallization.

  • Filter the resulting solid, wash, and dry under reduced pressure to obtain this compound.

G cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Deprotection & Salt Formation p_chloroaniline p-Chloroaniline protection Amine Protection p_chloroaniline->protection acyl_chloride Acyl Chloride acyl_chloride->protection intermediate1 N-Acyl-4-chloroaniline protection->intermediate1 fc_reaction Friedel-Crafts Reaction (-30 to 10°C) intermediate1->fc_reaction tf_acetyl_chloride Trifluoro-acetyl Chloride tf_acetyl_chloride->fc_reaction lewis_acid Lewis Acid lewis_acid->fc_reaction intermediate2 N-Acyl-4-chloro-2- (trifluoroacetyl)aniline fc_reaction->intermediate2 hydrolysis Hydrolysis (60°C) intermediate2->hydrolysis hcl_acid Conc. HCl / Acetic Acid hcl_acid->hydrolysis final_product 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate hydrolysis->final_product

Experimental workflow for the synthesis of the target compound.

References

Technical Support Center: Cost-Effective Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the cost-effective synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. This crucial intermediate is utilized in the manufacturing of pharmaceuticals like Efavirenz.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary cost-effective strategies for synthesizing this compound?

A1: Two primary cost-effective routes have been developed. The first involves the N-protection of p-chloroaniline, followed by a Friedel-Crafts trifluoroacetylation, and subsequent deprotection. The second route also begins with N-protection of p-chloroaniline, followed by a directed ortho-lithiation using n-butyllithium and subsequent trifluoroacetylation. Both methods aim to provide high yields while utilizing readily available and cost-effective reagents.

Q2: Why is the protection of the amino group in p-chloroaniline necessary before trifluoroacetylation?

A2: The amino group (-NH₂) in p-chloroaniline is a Lewis base that reacts with the Lewis acid catalyst (e.g., AlCl₃) used in Friedel-Crafts reactions. This forms a deactivated complex that hinders the desired electrophilic aromatic substitution.[2] Protecting the amino group, for instance by converting it to an amide, reduces its basicity and allows the trifluoroacetylation to proceed on the aromatic ring.[2]

Q3: What are the key safety precautions to consider during this synthesis?

A3: When utilizing the n-butyllithium route, it is critical to handle this reagent under strictly anhydrous and inert conditions (e.g., under argon or nitrogen) as it is pyrophoric and reacts violently with water.[3] For the Friedel-Crafts route, trifluoroacetyl chloride is corrosive and reacts with moisture, so appropriate personal protective equipment (PPE) and anhydrous techniques are essential.[4] Aluminum chloride is also corrosive and moisture-sensitive.[2]

Q4: How can I monitor the progress of the reaction?

A4: The progress of the reaction can be effectively monitored using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC-MS).[2][5][6] These methods allow for the identification of starting materials, intermediates, and the final product, as well as any significant impurities.

Q5: What are the typical final product specifications?

A5: The final product, this compound, is typically a light yellow crystalline powder. High-purity product should have a content of ≥99.0% as determined by HPLC.[1][7]

Troubleshooting Guides

Route 1: Friedel-Crafts Trifluoroacetylation

This route involves the N-acylation of p-chloroaniline, followed by Friedel-Crafts trifluoroacetylation and subsequent deprotection/hydrolysis.

Issue 1: Low yield in the N-acylation step.

  • Potential Cause: Incomplete reaction or side reactions.

  • Troubleshooting:

    • Ensure the p-chloroaniline is pure.

    • Use a slight excess of the acylating agent (e.g., acetyl chloride).

    • Control the reaction temperature, as higher temperatures can lead to side products.

    • Ensure efficient stirring to maintain a homogeneous reaction mixture.

Issue 2: The Friedel-Crafts reaction is sluggish or does not proceed.

  • Potential Cause: Inactive Lewis acid catalyst or deactivated substrate.

  • Troubleshooting:

    • Moisture Contamination: The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Ensure all glassware is flame-dried and reagents and solvents are anhydrous.[2]

    • Insufficient Catalyst: Friedel-Crafts acylation often requires a stoichiometric amount of the Lewis acid catalyst because the product can form a complex with it.[8]

    • Protecting Group Issue: If the N-acyl protecting group is too bulky, it may sterically hinder the ortho-acylation. Consider using a smaller protecting group like an acetyl group.[9]

Issue 3: Formation of multiple products (isomers) in the Friedel-Crafts step.

  • Potential Cause: Lack of regioselectivity.

  • Troubleshooting:

    • The N-acyl group is an ortho-, para-director. As the para-position is blocked by the chloro substituent, the trifluoroacetylation should primarily occur at the ortho position.

    • Careful control of the reaction temperature is crucial; lower temperatures generally favor higher selectivity. The reaction temperature is often maintained between -30°C and 10°C.[7]

    • The choice of solvent can influence regioselectivity. Non-polar solvents are generally preferred.

Issue 4: Difficult work-up and product isolation after the Friedel-Crafts reaction.

  • Potential Cause: Formation of stable emulsions during aqueous work-up.

  • Troubleshooting:

    • Quench the reaction by slowly adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.[8][10]

    • If an emulsion persists, addition of a saturated brine solution or filtration through a pad of celite may help to break it.

Issue 5: Incomplete hydrolysis of the N-acyl group.

  • Potential Cause: Insufficient acid concentration or reaction time.

  • Troubleshooting:

    • Ensure an adequate concentration of hydrochloric acid is used during the hydrolysis step.

    • Monitor the reaction by TLC or HPLC to ensure complete deprotection before proceeding with work-up.

    • The reaction is typically heated to around 60°C for several hours to ensure complete hydrolysis.[7]

Route 2: n-Butyllithium Mediated Trifluoroacetylation

This route involves the N-pivaloylation of p-chloroaniline, followed by ortho-lithiation with n-butyllithium and reaction with ethyl trifluoroacetate.

Issue 1: Low yield in the ortho-lithiation/trifluoroacetylation step.

  • Potential Cause: Deactivation of n-butyllithium or incomplete reaction.

  • Troubleshooting:

    • Moisture and Air Sensitivity: n-Butyllithium is highly reactive towards moisture and oxygen. Ensure all reagents, solvents, and the reaction atmosphere are scrupulously dry and inert.[3]

    • Reagent Quality: The concentration of commercial n-butyllithium solutions can decrease over time. It is advisable to titrate the solution before use to determine its exact molarity.

    • Temperature Control: The lithiation step is typically carried out at low temperatures (e.g., -78°C) to prevent side reactions. Ensure the temperature is maintained throughout the addition of n-butyllithium.

    • Addition Rate: Slow, dropwise addition of n-butyllithium is crucial to control the exothermicity of the reaction.

Issue 2: Formation of byproducts.

  • Potential Cause: Side reactions of n-butyllithium or the lithiated intermediate.

  • Troubleshooting:

    • If the reaction temperature is not sufficiently low, the lithiated intermediate may be unstable.

    • Ensure the electrophile (ethyl trifluoroacetate) is added at a low temperature after the lithiation is complete.

    • Impurities in the starting N-pivaloyl-4-chloroaniline can also lead to byproducts.

Issue 3: Difficulties in purification of the final product.

  • Potential Cause: Presence of unreacted starting materials or byproducts from the lithiation step.

  • Troubleshooting:

    • Careful aqueous work-up is required to quench any remaining organolithium species.

    • Crystallization is a key purification step. The choice of solvent for crystallization is important for obtaining high purity. Cooling the acidic hydrolysis mixture to 0°C can promote crystallization.[7]

Data Presentation

Table 1: Comparison of Two Cost-Effective Synthesis Routes

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: n-Butyllithium Method
Starting Material p-Chloroanilinep-Chloroaniline
Key Reagents Acyl chloride (e.g., acetyl chloride), Trifluoroacetyl chloride, Lewis Acid (e.g., AlCl₃)Pivaloyl chloride, n-Butyllithium, Ethyl trifluoroacetate
Overall Yield >78.1%[2]Up to 86.7%[8]
Purity ≥99.0%[2]≥99.5%[8]
Cost Considerations Acetyl chloride is a cheaper protecting agent than pivaloyl chloride.[9] Trifluoroacetyl chloride is a gaseous reagent requiring special handling.n-Butyllithium is a pyrophoric and more expensive reagent requiring stringent safety measures. Ethyl trifluoroacetate is a liquid and easier to handle than trifluoroacetyl chloride.
Safety & Handling Requires handling of corrosive Lewis acids and trifluoroacetyl chloride.Requires handling of highly pyrophoric n-butyllithium.
Scalability Generally considered scalable for industrial production.Scalability can be challenging due to the hazards associated with n-butyllithium.

Experimental Protocols

Protocol 1: Synthesis via Friedel-Crafts Acylation (Route 1)

This protocol is a generalized procedure based on a patented method.[2]

Step 1: N-Acetylation of p-Chloroaniline

  • To a stirred solution of p-chloroaniline in a suitable solvent (e.g., toluene), slowly add acetyl chloride at a controlled temperature (e.g., 0-10°C).

  • Stir the reaction mixture until the reaction is complete (monitor by TLC).

  • Work up the reaction by adding water and separating the organic layer.

  • Wash the organic layer with a dilute base solution (e.g., sodium bicarbonate) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain N-(4-chlorophenyl)acetamide.

Step 2: Friedel-Crafts Trifluoroacetylation

  • In a flame-dried, three-necked flask under an inert atmosphere, suspend anhydrous aluminum chloride in an anhydrous solvent (e.g., n-heptane).

  • Cool the suspension to a low temperature (e.g., -20°C).

  • Slowly introduce trifluoroacetyl chloride gas into the mixture.

  • Add a solution of N-(4-chlorophenyl)acetamide in the same solvent dropwise, maintaining the low temperature.

  • Stir the reaction mixture for several hours at low temperature.

  • Quench the reaction by carefully pouring it into a mixture of ice and water.

  • Separate the organic layer, and extract the aqueous layer with a suitable solvent (e.g., n-hexane).

  • Combine the organic layers, wash to neutrality, and dry over anhydrous sodium sulfate.

  • Evaporate the solvent to obtain the crude N-acetyl-4-chloro-2-(trifluoroacetyl)aniline.

Step 3: Hydrolysis and Salt Formation

  • Dissolve the crude product from Step 2 in glacial acetic acid.

  • Add concentrated hydrochloric acid and heat the mixture (e.g., to 60°C) for several hours until hydrolysis is complete (monitor by TLC).

  • Cool the reaction mixture to 0°C to induce crystallization.

  • Collect the precipitated solid by filtration, wash with a cold solvent, and dry under reduced pressure to yield this compound.[7]

Protocol 2: Synthesis via n-Butyllithium (Route 2)

This protocol is a generalized procedure based on a patented method.[8]

Step 1: N-Pivaloylation of p-Chloroaniline

  • React p-chloroaniline with pivaloyl chloride in a suitable solvent to obtain 4-chloro-N-pivaloylaniline.

Step 2: Ortho-lithiation and Trifluoroacetylation

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve 4-chloro-N-pivaloylaniline in an anhydrous etheral solvent (e.g., THF).

  • Cool the solution to -78°C.

  • Slowly add a solution of n-butyllithium in hexanes dropwise, maintaining the temperature at -78°C.

  • Stir the mixture at this temperature for a specified time to ensure complete lithiation.

  • Add ethyl trifluoroacetate dropwise to the reaction mixture at -78°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, and dry over anhydrous sodium sulfate.

  • Concentrate the solution to obtain crude N-(4-chloro-2-trifluoroacetylphenyl)pivalamide.

Step 3: Deprotection and Salt Formation

  • Dissolve the crude product from Step 2 in methanol.

  • Add concentrated hydrochloric acid and heat the mixture (e.g., to 60°C) until the deprotection is complete (monitor by TLC).

  • Cool the reaction mixture to 0-5°C to crystallize the product.

  • Filter the solid, wash with cold methanol, and dry under vacuum to obtain this compound.[8]

Mandatory Visualization

Synthesis_Workflow_Friedel_Crafts cluster_step1 Step 1: N-Acylation cluster_step2 Step 2: Trifluoroacetylation cluster_step3 Step 3: Deprotection & Salt Formation p_chloroaniline p-Chloroaniline n_acyl_intermediate N-Acyl-4-chloroaniline p_chloroaniline->n_acyl_intermediate Protection acyl_chloride Acyl Chloride acyl_chloride->n_acyl_intermediate trifluoroacetylated_intermediate N-Acyl-4-chloro-2- (trifluoroacetyl)aniline n_acyl_intermediate->trifluoroacetylated_intermediate Friedel-Crafts Acylation trifluoroacetyl_chloride Trifluoroacetyl Chloride trifluoroacetyl_chloride->trifluoroacetylated_intermediate lewis_acid Lewis Acid (e.g., AlCl3) lewis_acid->trifluoroacetylated_intermediate final_product 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate trifluoroacetylated_intermediate->final_product Hydrolysis hcl HCl, H2O hcl->final_product

Caption: Workflow for the Friedel-Crafts synthesis route.

Synthesis_Workflow_nBuLi cluster_step1_buli Step 1: N-Protection cluster_step2_buli Step 2: Ortho-lithiation & Trifluoroacetylation cluster_step3_buli Step 3: Deprotection & Salt Formation p_chloroaniline_buli p-Chloroaniline n_pivaloyl_intermediate N-Pivaloyl-4-chloroaniline p_chloroaniline_buli->n_pivaloyl_intermediate Protection pivaloyl_chloride Pivaloyl Chloride pivaloyl_chloride->n_pivaloyl_intermediate trifluoroacetylated_pivaloyl N-Pivaloyl-4-chloro-2- (trifluoroacetyl)aniline n_pivaloyl_intermediate->trifluoroacetylated_pivaloyl Lithiation & Acylation n_buli n-Butyllithium n_buli->trifluoroacetylated_pivaloyl ethyl_trifluoroacetate Ethyl Trifluoroacetate ethyl_trifluoroacetate->trifluoroacetylated_pivaloyl final_product_buli 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate trifluoroacetylated_pivaloyl->final_product_buli Deprotection hcl_methanol HCl, Methanol hcl_methanol->final_product_buli

Caption: Workflow for the n-butyllithium mediated synthesis route.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield or Incomplete Reaction cause1 Moisture Contamination start->cause1 cause2 Incorrect Stoichiometry start->cause2 cause3 Suboptimal Temperature start->cause3 cause4 Poor Reagent Quality start->cause4 solution1 Use Anhydrous Reagents & Flame-Dried Glassware cause1->solution1 solution2 Verify Reagent Molarity & Adjust Equivalents cause2->solution2 solution3 Optimize Reaction Temperature Profile cause3->solution3 solution4 Use Fresh/Pure Reagents & Titrate n-BuLi cause4->solution4

Caption: A logical diagram for troubleshooting common synthesis issues.

References

troubleshooting failed reactions involving 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during reactions involving this key intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the main applications of this compound?

A1: this compound is a crucial intermediate primarily used in the synthesis of active pharmaceutical ingredients (APIs). Its most notable applications are in the production of the anti-HIV drug Efavirenz and the COX-2 inhibitor Celecoxib.[1][2]

Q2: What are the key physicochemical properties of this compound?

A2: Understanding the properties of this compound is vital for its proper handling and use in reactions. Key properties are summarized in the table below.

PropertyValue
CAS Number 173676-59-0
Molecular Formula C₈H₈Cl₂F₃NO₂[3]
Molecular Weight 278.05 g/mol [3]
Appearance Light yellow crystalline powder[1]
Melting Point 156-158 °C[1]
Solubility Freely soluble in methanol[1]
Storage Keep in a dark place, sealed in dry conditions, at 2-8°C

Q3: What are the typical impurities that might be present in the starting material?

A3: The purity of the starting material is critical for a successful reaction. Common impurities can include p-chloroaniline and residual solvents from the synthesis process.[1] It is recommended to use a starting material with a purity of ≥99.0% as determined by HPLC.[1]

Q4: How does the hydrate form of this compound affect reactions?

A4: The presence of water of hydration might influence reactions that are sensitive to moisture. For anhydrous reactions, it may be necessary to dry the compound or account for the water content. The stability of the solid-state structure is attributed to strong hydrogen bonding between the hydrochloride moiety and water molecules.

Troubleshooting Failed Reactions

This section provides guidance on common problems encountered when using this compound in chemical syntheses.

Issue 1: Low Yield in Celecoxib Synthesis

Question: I am getting a low yield of Celecoxib when reacting this compound with a hydrazine derivative. What are the possible causes and solutions?

Answer: Low yields in Celecoxib synthesis can stem from several factors. A primary issue is the formation of a regioisomer as a significant by-product, which is often difficult to separate from the desired product.[4]

Troubleshooting Steps:

  • Reaction Conditions: The choice of solvent and temperature can influence the regioselectivity of the reaction. Running the condensation reaction in an amide solvent or a mixture of an alcohol and toluene at a controlled temperature can help minimize the formation of the undesired regioisomer.[4][5]

  • Purity of Starting Materials: Ensure the this compound and the hydrazine derivative are of high purity. Impurities can lead to side reactions and lower the yield.

  • pH Control: The reaction is typically carried out in the presence of an acid. Optimizing the acid concentration can improve the reaction rate and selectivity.

  • Work-up and Purification: The purification process is critical for isolating the desired product. Crystallization is a common method for purification, and multiple crystallizations may be necessary to achieve the desired purity if significant amounts of the regioisomer are formed.[4]

Issue 2: Incomplete Cyclization in Efavirenz Synthesis

Question: The cyclization step to form the benzoxazinone ring of Efavirenz is not going to completion. How can I improve this?

Answer: Incomplete cyclization is a common hurdle in the synthesis of Efavirenz. The efficiency of this step is highly dependent on the choice of the carbonylating agent and the reaction conditions.

Troubleshooting Steps:

  • Carbonylating Agent: The choice of the agent to form the carbamate is crucial. While phosgene is effective, it is highly toxic. Alternatives like triphosgene, carbonyldiimidazole (CDI), and diphenylcarbonate are often used.[6] The reactivity of these agents varies, and the reaction conditions need to be optimized accordingly.

  • Solvent and Temperature: Aprotic solvents like THF are commonly used for this reaction.[7] The reaction temperature can range from -10°C to 60°C and needs to be carefully controlled for optimal results.[6][7]

  • Base: The presence of a base is often required to facilitate the reaction. Organic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or inorganic bases such as sodium bicarbonate can be employed.[7][8] The choice and amount of base should be optimized.

  • Reaction Time: Monitor the reaction progress using techniques like TLC or HPLC to determine the optimal reaction time.[7]

Issue 3: Hydrolysis of the Trifluoroacetyl Group

Question: I am observing the hydrolysis of the trifluoroacetyl group during my reaction. How can I prevent this?

Answer: The trifluoroacetyl group is susceptible to hydrolysis, especially under basic conditions.

Troubleshooting Steps:

  • pH Control: Avoid strongly basic conditions if the trifluoroacetyl group needs to be preserved. If a base is necessary, consider using a milder, non-nucleophilic base.

  • Reaction Temperature: Higher temperatures can accelerate hydrolysis. Running the reaction at a lower temperature may help to minimize this side reaction.

  • Anhydrous Conditions: The presence of water can facilitate hydrolysis. Using anhydrous solvents and reagents can help to prevent the unwanted cleavage of the trifluoroacetyl group.

  • Protecting Group Strategy: If hydrolysis is unavoidable under the required reaction conditions, consider if the trifluoroacetyl group is essential for the transformation or if it can be introduced at a later stage in the synthesis.

Experimental Protocols

Protocol 1: Synthesis of Celecoxib Intermediate

This protocol describes the condensation of a 1,3-dione (derived from 4-Chloro-2-(trifluoroacetyl)aniline) with a substituted hydrazine to form the pyrazole core of Celecoxib.

  • Dissolve 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione in a suitable solvent such as absolute ethanol or a mixture of methanol and toluene.[4][5]

  • Add 4-sulfonamidophenyl hydrazine hydrochloride to the solution.[4]

  • Reflux the reaction mixture for several hours, monitoring the progress by TLC or HPLC.[4]

  • Upon completion, cool the reaction mixture to allow for crystallization of the product.

  • Filter the solid, wash with a cold solvent, and dry under vacuum.

  • If necessary, recrystallize the product to improve purity and remove the regioisomeric byproduct.[4]

Protocol 2: Cyclization to form Efavirenz

This protocol outlines the cyclization of the amino alcohol intermediate to form the benzoxazinone ring of Efavirenz using diphenylcarbonate.[7]

  • Dissolve the (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol intermediate in an aprotic solvent such as THF.[7]

  • Add a base, for example, DBU, to the solution at room temperature.[7]

  • Add diphenylcarbonate and heat the mixture to around 60°C for several hours.[7]

  • Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • After completion, dilute the reaction mixture with water and extract the product with an organic solvent like ethyl acetate.[7]

  • Wash the organic layer with aqueous hydrochloric acid, water, and brine.[7]

  • Concentrate the organic layer and purify the crude product by column chromatography or crystallization to obtain pure Efavirenz.[7]

Visualizations

G cluster_troubleshooting Troubleshooting Failed Reactions cluster_solutions Potential Solutions Failed_Reaction Failed Reaction Low_Yield Low Yield / Impurities Failed_Reaction->Low_Yield Incomplete_Reaction Incomplete Reaction Failed_Reaction->Incomplete_Reaction Side_Product_Formation Side Product Formation Failed_Reaction->Side_Product_Formation Purity Check Starting Material Purity Low_Yield->Purity Conditions Optimize Reaction Conditions (Solvent, Temp, pH) Low_Yield->Conditions Incomplete_Reaction->Conditions Reagents Verify Reagent Stoichiometry & Activity Incomplete_Reaction->Reagents Side_Product_Formation->Conditions Workup Improve Work-up & Purification Side_Product_Formation->Workup

Caption: A logical workflow for troubleshooting common issues in reactions.

G Start 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate Step1 Reaction with Hydrazine Derivative (e.g., for Celecoxib) Start->Step1 Step2 Reaction with an Alkyne (e.g., for Efavirenz intermediate) Start->Step2 Product1 Pyrazole Core Structure (Celecoxib Intermediate) Step1->Product1 Product2 Amino Alcohol Intermediate Step2->Product2 Step3 Cyclization (e.g., with a Carbonylating Agent) Product2->Step3 Product3 Benzoxazinone Ring (Efavirenz) Step3->Product3

Caption: A simplified workflow for the synthesis of key pharmaceutical intermediates.

References

improving the stability of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate in solution during their experiments.

Troubleshooting Guide

Issue: Precipitation or cloudiness is observed after dissolving the compound.

  • Question: Why is my solution of this compound turning cloudy or forming a precipitate?

  • Answer: Precipitation can occur due to several factors. As an amine hydrochloride salt, its solubility can be limited in certain organic solvents and is highly dependent on the pH of aqueous solutions. The hydrochloride salt is generally more soluble in polar protic solvents. In less polar or aprotic solvents, the salt may be poorly soluble, leading to precipitation. Additionally, changes in temperature can affect solubility, with lower temperatures generally reducing solubility.

Issue: The compound appears to be degrading over time, as indicated by changes in analytical readouts (e.g., HPLC, LC-MS).

  • Question: My analytical results show new, unexpected peaks over time. What are the likely degradation pathways?

  • Answer: this compound is susceptible to two primary degradation pathways in solution:

    • Hydrolysis of the trifluoroacetyl group: This is a common reaction for trifluoroacetamides, especially under basic or strongly acidic conditions, which would yield 4-chloro-2-aminobenzotrifluoride.

    • Oxidation of the aniline moiety: Aromatic amines can be prone to oxidation, leading to the formation of colored impurities and complex degradation products. This can be accelerated by exposure to air (oxygen), light, and certain metal ions.

  • Question: How can I minimize the degradation of the compound in my stock solutions?

  • Answer: To enhance stability, consider the following:

    • pH Control: Maintain a slightly acidic pH (e.g., pH 3-5) for aqueous solutions. The hydrochloride salt form imparts some initial acidity, but buffering may be necessary for long-term storage. Avoid basic conditions, which can accelerate hydrolysis of the trifluoroacetyl group.

    • Solvent Selection: Prepare stock solutions in appropriate solvents. For short-term use, polar aprotic solvents like DMSO or DMF are often suitable. For longer-term storage, consider preparing fresh solutions.

    • Temperature: Store stock solutions at low temperatures (-20°C or -80°C) to slow down degradation kinetics.

    • Inert Atmosphere: For sensitive experiments, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

    • Light Protection: Store solutions in amber vials or protect them from light to prevent photo-degradation.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for storing aqueous solutions of this compound?

A1: Based on the general stability of aromatic amines and trifluoroacetamides, a slightly acidic pH range of 3 to 5 is recommended to minimize both hydrolysis and oxidation. Strongly acidic or alkaline conditions should be avoided.

Q2: Which solvents are recommended for preparing stock solutions, and what are the potential incompatibilities?

A2:

  • Recommended: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are suitable for preparing concentrated stock solutions for short-term storage. For aqueous assays, dilution into a buffered solution is recommended.

  • Use with Caution: Protic solvents like methanol and ethanol can potentially participate in solvolysis reactions over time, although this is generally slower than hydrolysis.

  • Avoid: Strongly basic or acidic aqueous solutions should be avoided as diluents for long-term storage.

Q3: How does temperature affect the stability of the compound in solution?

A3: Higher temperatures accelerate the rate of chemical degradation. For maximum stability, it is crucial to store solutions at low temperatures. The table below provides an illustrative example of the expected impact of temperature and pH on degradation over a 7-day period.

Illustrative Stability Data
pHStorage Temperature (°C)Solvent SystemEstimated Degradation (%) after 7 Days
3.040.1 M Citrate Buffer< 1%
5.040.1 M Acetate Buffer< 2%
7.040.1 M Phosphate Buffer5 - 10%
9.040.1 M Borate Buffer> 15%
5.025 (Room Temp)0.1 M Acetate Buffer10 - 15%

Note: This data is illustrative and based on general chemical principles. Actual degradation rates should be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution
  • Materials: this compound, anhydrous DMSO, 0.1 M citrate buffer (pH 4.0), amber glass vials, inert gas (argon or nitrogen).

  • Procedure:

    • Weigh the desired amount of this compound in a sterile, amber glass vial.

    • Under a stream of inert gas, add the appropriate volume of anhydrous DMSO to achieve the target concentration (e.g., 10 mM).

    • Vortex the solution until the compound is fully dissolved.

    • For working solutions in aqueous media, dilute the DMSO stock solution into pre-chilled 0.1 M citrate buffer (pH 4.0).

    • Store the stock solution at -80°C.

Protocol 2: Monitoring Solution Stability by HPLC
  • Objective: To quantitatively assess the degradation of this compound over time under specific storage conditions.

  • Methodology:

    • Prepare solutions of the compound in the desired solvents and pH buffers.

    • Aliquot the solutions into separate vials for each time point to avoid freeze-thaw cycles.

    • Store the vials under the desired conditions (e.g., 4°C, 25°C, protected from light).

    • At each designated time point (e.g., 0, 24, 48, 72 hours, 1 week), remove one aliquot from each condition.

    • Analyze the samples by a validated reverse-phase HPLC method with UV detection.

    • Quantify the peak area of the parent compound and any major degradation products.

    • Calculate the percentage of the parent compound remaining at each time point relative to time zero.

Visual Guides

Compound 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate in Solution Hydrolysis Hydrolysis of Trifluoroacetyl Group Compound->Hydrolysis Oxidation Oxidation of Aniline Ring Compound->Oxidation Degradation_Products1 4-chloro-2-aminobenzotrifluoride + Trifluoroacetic Acid Hydrolysis->Degradation_Products1 Degradation_Products2 Colored Impurities & Polymeric Products Oxidation->Degradation_Products2 Basic_pH Basic pH Basic_pH->Hydrolysis accelerates Acidic_pH Strongly Acidic pH Acidic_pH->Hydrolysis Oxygen_Light Oxygen / Light Oxygen_Light->Oxidation promotes

Caption: Potential degradation pathways for the compound in solution.

Start Start: Prepare Solution Check_Clarity Is the solution clear? Start->Check_Clarity Precipitate Issue: Precipitate/Cloudiness Check_Clarity->Precipitate No Check_Degradation Monitor by HPLC/ LC-MS over time Check_Clarity->Check_Degradation Yes Troubleshoot_Solubility Troubleshoot Solubility: - Check solvent polarity - Adjust pH (if aqueous) - Gently warm Precipitate->Troubleshoot_Solubility Degradation_Observed Is degradation > 5%? Check_Degradation->Degradation_Observed Stable Solution is stable. Proceed with experiment. Degradation_Observed->Stable No Troubleshoot_Stability Troubleshoot Stability: - Lower storage temperature - Adjust pH to 3-5 - Use inert atmosphere - Protect from light Degradation_Observed->Troubleshoot_Stability Yes Troubleshoot_Solubility->Start Troubleshoot_Stability->Start

Caption: Troubleshooting workflow for solution stability issues.

Technical Support Center: Purification of Crude 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 4-chloroaniline, byproducts from the acylation reaction, and colored degradation products formed through oxidation. The synthesis often involves a Friedel-Crafts reaction and subsequent hydrolysis, which can lead to regioisomers or incompletely hydrolyzed intermediates.[1]

Q2: My purified product is discolored (yellow to brown). What is the cause and how can I fix it?

A2: Discoloration in halogenated anilines is typically due to the formation of colored oxidation products.[2] The aniline functional group is susceptible to air oxidation, a process that can be accelerated by light and heat. To decolorize the product, you can perform a recrystallization with the addition of a small amount of activated charcoal or a reducing agent like sodium dithionite.

Q3: I am observing a loss of the trifluoroacetyl group during purification. Why is this happening?

A3: The trifluoroacetyl group can be susceptible to hydrolysis under certain conditions. Exposure to strong basic conditions or prolonged heating in protic solvents, especially with residual base, can lead to the cleavage of the amide bond. It is crucial to control the pH and temperature during purification.

Q4: What is the recommended method for storing the purified product?

A4: To prevent degradation and discoloration, this compound should be stored in a tightly sealed container, protected from light, in a cool, dry place, preferably under an inert atmosphere (e.g., nitrogen or argon).[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of this compound.

Low Purity After Recrystallization
Potential Cause Troubleshooting Steps
Inappropriate Solvent System The chosen solvent may not provide a significant difference in solubility for the product and impurities at high and low temperatures. Screen a variety of solvent systems. Good starting points for polar aromatic compounds include ethanol/water, acetone/hexane, or ethyl acetate/hexane mixtures.[4][5]
Product Oiling Out The product may be melting in the hot solvent or the solution is too supersaturated. Ensure the boiling point of the solvent is lower than the melting point of the compound. Try using a larger volume of solvent or a solvent system with a lower boiling point. Allow for slower cooling.
Co-precipitation of Impurities If impurities have similar solubility profiles, a single recrystallization may be insufficient. Consider a second recrystallization from a different solvent system or an alternative purification method like column chromatography.
Incomplete Removal of Colored Impurities Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Be cautious as this can sometimes reduce yield.
Issues with Column Chromatography
Potential Cause Troubleshooting Steps
Product Streaking or Tailing on the Column The aniline group is basic and can interact strongly with the acidic silanol groups on standard silica gel. Add a small amount of a basic modifier, such as 0.1-1% triethylamine, to the mobile phase to improve peak shape and recovery.[6]
Poor Separation of Product and Impurities The polarity of the mobile phase may not be optimal. Use Thin Layer Chromatography (TLC) to determine the best solvent system. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[6]
Low Product Recovery The product may be irreversibly adsorbed onto the silica gel. Using a basic modifier in the eluent can help mitigate this.[6] Alternatively, consider using a different stationary phase like alumina or a fluorinated stationary phase, which can offer different selectivity for fluorinated compounds.

Quantitative Data Summary

The following table summarizes typical results from different purification techniques. Note that actual yields and purities will vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Purity Typical Yield Notes
Recrystallization (Acetic Acid/HCl) >99%[1]80-95%[1]Effective for removing many common impurities.
Recrystallization (with Charcoal) >99%70-90%Good for removing colored impurities.
Column Chromatography (Silica Gel with Et3N) >98%60-85%Useful for separating closely related impurities.
Acid-Base Extraction >95% (as free base)85-95%Effective for removing neutral and acidic impurities. The hydrochloride salt must be reformed in a subsequent step.[1]

Experimental Protocols

Protocol 1: Recrystallization from Acetic Acid and Hydrochloric Acid

This protocol is adapted from a documented synthesis procedure and is effective for obtaining high-purity material.[1]

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of warm glacial acetic acid.

  • Acidification: While stirring, slowly add concentrated hydrochloric acid.

  • Heating: Gently warm the mixture to 60-70 °C with stirring until a clear solution is obtained.

  • Cooling and Crystallization: Slowly cool the solution to room temperature, and then place it in an ice bath for at least 2 hours to induce crystallization.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethyl acetate or diethyl ether to remove residual acid and soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Flash Column Chromatography

This protocol is a general guideline for the purification of basic anilines and should be optimized using TLC.

  • TLC Analysis: Develop a suitable mobile phase using TLC. A good starting point is a mixture of hexane and ethyl acetate. Add 0.5% triethylamine to the solvent system to prevent streaking. The ideal Rf value for the product is between 0.2 and 0.4.

  • Column Packing: Pack a flash chromatography column with silica gel using the initial, less polar mobile phase.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and adsorb it onto a small amount of silica gel. Carefully load the dried silica onto the top of the column.

  • Elution: Begin elution with the non-polar mobile phase, gradually increasing the polarity by adding more of the polar solvent.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification via Acid-Base Extraction

This method is useful for removing neutral and acidic impurities.

  • Dissolution: Dissolve the crude product in an organic solvent such as diethyl ether or ethyl acetate.

  • Washing: Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acidic impurities.

  • Extraction of Product: To isolate the aniline, extract the organic layer with 1M hydrochloric acid. The protonated aniline will move to the aqueous layer. Repeat the extraction twice.

  • Removal of Neutral Impurities: The organic layer, containing neutral impurities, can be discarded.

  • Re-formation of Free Base: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 6M NaOH) until the solution is basic (pH > 9). The free aniline will precipitate or form an oil.

  • Final Extraction: Extract the free aniline back into an organic solvent (e.g., diethyl ether).

  • Drying and Salt Formation: Dry the organic layer over anhydrous sodium sulfate, filter, and then bubble dry HCl gas through the solution to precipitate the hydrochloride salt. Alternatively, add a solution of HCl in a suitable solvent.

  • Isolation: Collect the precipitated hydrochloride salt by filtration and dry under vacuum.

Visualizations

Purification_Workflow crude Crude Product assess Assess Purity and Color crude->assess recrystallize Recrystallization assess->recrystallize High Purity, Slight Color column Column Chromatography assess->column Complex Impurity Profile acid_base Acid-Base Extraction assess->acid_base Neutral/Acidic Impurities discolored Discolored? assess->discolored Low Purity or Strong Color pure Pure Product recrystallize->pure charcoal Add Activated Charcoal? recrystallize_charcoal Recrystallization with Charcoal charcoal->recrystallize_charcoal recrystallize_charcoal->pure column->pure acid_base->pure discolored->charcoal Yes discolored->column No

Caption: Decision workflow for selecting a purification strategy.

Troubleshooting_Discoloration start Purified Product is Discolored cause Cause: Oxidation of Aniline start->cause solution1 Solution 1: Recrystallization with Activated Charcoal cause->solution1 solution2 Solution 2: Recrystallization with a Reducing Agent (e.g., Sodium Dithionite) cause->solution2 prevention Prevention: Store Purified Product Under Inert Atmosphere, Protected from Light solution1->prevention solution2->prevention

Caption: Troubleshooting logic for discolored product.

References

Technical Support Center: Managing Residual Solvents in 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. The focus is on effectively managing residual solvents to ensure the quality, safety, and consistency of the final product.

Frequently Asked Questions (FAQs)

Q1: What are residual solvents and why are they a concern in the synthesis of this compound?

A1: Residual solvents are organic volatile chemicals used or produced during the synthesis of a drug substance or in its purification.[1][2][3][4] In the synthesis of this compound, solvents such as toluene, glacial acetic acid, and ethyl acetate may be used.[5][6] These solvents are not completely removed by practical manufacturing techniques.[2][3] They are a concern because they have no therapeutic benefit and can be hazardous to human health and the environment.[1][4] Furthermore, the presence of residual solvents can affect the physicochemical properties of the final product, such as crystallinity, dissolution rate, and stability.[4] Regulatory bodies like the ICH provide guidelines (Q3C) that set limits for residual solvents in pharmaceutical products.[2][3][7]

Q2: Which are the most common analytical techniques for identifying and quantifying residual solvents?

A2: Gas chromatography (GC) is the most common and recommended technique for the analysis of residual solvents in pharmaceutical products.[1][8][9] Specifically, Headspace Gas Chromatography (HS-GC) is a widely used method for volatile organic compounds.[8][9][10][11] This technique is advantageous because it involves simple sample preparation and has low detection limits.[8][9] For some less volatile solvents (e.g., Class 2C), a direct liquid injection method may be used.[12]

Q3: How are acceptable limits for residual solvents determined?

A3: The acceptable limits for residual solvents are outlined in the ICH Q3C guidelines.[2][3][7][13] These guidelines classify solvents into three classes based on their toxicity:

  • Class 1: Solvents to be avoided, known to be human carcinogens or environmental hazards.[2][3][14]

  • Class 2: Solvents to be limited, non-genotoxic animal carcinogens or suspected of other significant but reversible toxicities.[2][3][14]

  • Class 3: Solvents with low toxic potential, considered less of a risk to human health.[2][3][14]

The limits are given as Permitted Daily Exposure (PDE) in mg/day and as concentration limits in ppm.[2][3]

Troubleshooting Guide

Problem 1: High levels of toluene detected in the final product.

  • Possible Cause 1: Inefficient phase separation. During the work-up after the Friedel-Crafts reaction, which may use toluene as a solvent, carryover of the organic phase into the aqueous phase can occur.[5]

    • Solution: Ensure adequate time for phase separation. A brine wash can help to break emulsions and improve the separation of the aqueous and organic layers.[15][16]

  • Possible Cause 2: Inadequate drying post-crystallization. Toluene, being a high-boiling point solvent, may require more stringent drying conditions.

    • Solution: Increase the drying time or temperature, or use a higher vacuum. Be cautious not to degrade the product; perform stability studies to determine optimal drying conditions. Azeotropic distillation with a lower boiling point solvent during workup can also help remove high-boiling point impurities.[15]

Problem 2: Presence of residual glacial acetic acid after hydrolysis and salt formation.

  • Possible Cause 1: Insufficient washing of the crystallized product. Acetic acid is used during the hydrolysis of the intermediate to form the final hydrochloride salt.[5] If not properly washed, it can remain in the final product.

    • Solution: Implement a more rigorous washing (trituration) step after filtration. Use a solvent in which the product is poorly soluble but the acetic acid is soluble, such as cold ethyl acetate or another suitable anti-solvent.[6]

  • Possible Cause 2: Co-crystallization of acetic acid with the product.

    • Solution: Modify the crystallization conditions. This could involve changing the solvent system, cooling rate, or agitation speed. A re-crystallization from a different solvent system may be necessary.

Problem 3: Unidentified peaks in the GC-HS chromatogram.

  • Possible Cause 1: Contaminants in the starting materials or reagents. Solvents used in earlier steps or impurities in the starting materials can carry through the synthesis.

    • Solution: Test all raw materials and solvents for purity before use. It is important to understand the impurity profile of all materials used in the synthesis.[17]

  • Possible Cause 2: Degradation of the product or solvents. High temperatures during drying or reaction can lead to the formation of volatile degradation products.

    • Solution: Use Gas Chromatography-Mass Spectrometry (GC-MS) to identify the unknown peaks.[10] Once identified, review the reaction and drying conditions to mitigate the formation of these impurities. Consider lowering temperatures or using an inert atmosphere.

  • Possible Cause 3: Cross-contamination from equipment.

    • Solution: Ensure thorough cleaning of all glassware and equipment between different reaction steps and batches.[18]

Data Presentation

Table 1: Properties of Solvents Potentially Used in the Synthesis

SolventClass (ICH Q3C)Boiling Point (°C)Vapor Pressure (kPa at 20°C)Permitted Daily Exposure (PDE) (mg/day)Concentration Limit (ppm)
Toluene2110.62.98.9890
Glacial Acetic Acid3118.11.6505000
Ethyl Acetate377.19.7505000
Methanol264.713.0303000
Dichloromethane239.647.46600
Heptane398.44.8505000

Data is sourced from ICH Q3C guidelines and standard chemical property databases.

Table 2: Hypothetical Solubility of this compound

SolventSolubility at 25°C (mg/mL)Solubility at 70°C (mg/mL)Comments
Water> 100> 200High solubility, suitable for aqueous work-up.
Methanol50150Good solubility, potential for recrystallization.
Ethyl Acetate< 15Low solubility, suitable as a washing/anti-solvent.
Toluene< 0.1< 1Very low solubility, good for washing.
Acetonitrile1040Moderate solubility.

This data is illustrative and should be determined experimentally.

Experimental Protocols

Protocol 1: General Method for Residual Solvent Analysis by GC-HS

  • Sample Preparation: Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.

  • Diluent Addition: Add 5.0 mL of a suitable diluent (e.g., dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF)) to the vial. The choice of diluent depends on the solubility of the sample and the target analytes.

  • Standard Preparation: Prepare a standard solution containing known concentrations of the potential residual solvents (e.g., toluene, acetic acid, ethyl acetate) in the same diluent.

  • Vial Sealing: Immediately seal the vials with PTFE-lined septa and aluminum caps.

  • Incubation: Place the vials in the headspace autosampler. Equilibrate the vials at a set temperature (e.g., 80°C) for a specific time (e.g., 30 minutes) to allow the volatile solvents to partition into the headspace.

  • Injection: Automatically inject a portion of the headspace gas from the vial into the GC system.

  • GC Conditions:

    • Column: Use a suitable capillary column, such as a G43 phase (6% cyanopropylphenyl/94% dimethylpolysiloxane).[14]

    • Carrier Gas: Helium or Nitrogen at a constant flow rate.

    • Oven Temperature Program: A suitable temperature program to separate the target solvents. For example, hold at 40°C for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

    • Detector: Flame Ionization Detector (FID).

  • Data Analysis: Identify and quantify the residual solvents in the sample by comparing the retention times and peak areas to those of the prepared standards.

Protocol 2: Recrystallization for Solvent Removal

  • Solvent Selection: Choose a solvent system where the product has high solubility at an elevated temperature and low solubility at a lower temperature. Based on the hypothetical data, methanol could be a suitable choice. An anti-solvent crystallization could also be performed.[19][20]

  • Dissolution: Dissolve the crude this compound in a minimum amount of hot methanol (e.g., 60-65°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling and Crystallization: Slowly cool the solution with gentle stirring to induce crystallization. A slower cooling rate generally leads to larger crystals with fewer solvent inclusions.

  • Maturation: Hold the resulting slurry at a low temperature (e.g., 0-5°C) for a period (e.g., 1-2 hours) to maximize the yield.

  • Filtration: Collect the crystals by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of a cold, appropriate anti-solvent (e.g., ethyl acetate) to remove residual mother liquor and impurities.[19]

  • Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

Visualizations

Troubleshooting_Residual_Solvents start High Residual Solvent Detected (e.g., > ICH Limit) identify_solvent Identify the Solvent (e.g., Toluene, Acetic Acid) start->identify_solvent source_investigation Investigate Potential Sources identify_solvent->source_investigation synthesis_step Synthesis Step (Reaction Solvent) source_investigation->synthesis_step High Boiling Point Reaction Solvent workup_step Work-up/Washing (Extraction/Washing Solvent) source_investigation->workup_step Soluble in Wash Solvent drying_step Drying Step (Inefficient Removal) source_investigation->drying_step Persistent Solvent optimize_process Optimize the Process Step synthesis_step->optimize_process workup_step->optimize_process drying_step->optimize_process optimize_synthesis Change Reaction Solvent or Reduce Solvent Volume optimize_process->optimize_synthesis From Synthesis optimize_workup Improve Washing Efficiency (e.g., use anti-solvent, more washes) optimize_process->optimize_workup From Work-up optimize_drying Optimize Drying Conditions (Temp, Vacuum, Time) optimize_process->optimize_drying From Drying recrystallize Consider Recrystallization optimize_synthesis->recrystallize optimize_workup->recrystallize optimize_drying->recrystallize recrystallize->start Unsuccessful end Residual Solvent Within Limit recrystallize->end Successful

Caption: Troubleshooting workflow for addressing high residual solvent levels.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Isolation cluster_final Final Product reaction1 Step 1: Acylation (p-chloroaniline) reaction2 Step 2: Friedel-Crafts (Toluene as solvent) reaction1->reaction2 Intermediate hydrolysis Step 3: Hydrolysis & Salt Formation (Glacial Acetic Acid) reaction2->hydrolysis Crude Intermediate crystallization Crystallization hydrolysis->crystallization filtration Filtration crystallization->filtration washing Washing (e.g., Ethyl Acetate) filtration->washing drying Drying (Vacuum Oven) washing->drying Wet Cake final_product Final Product: 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate drying->final_product

Caption: Experimental workflow for synthesis with a focus on solvent removal steps.

Drying_Decision_Tree start Need to Dry the Product thermolabile Is the compound thermolabile? start->thermolabile high_boiler Is the residual solvent a high boiler? thermolabile->high_boiler No lyophilization Consider Lyophilization (Freeze Drying) thermolabile->lyophilization Yes vacuum_oven_low_temp Vacuum Oven (Low Temperature, <40°C) high_boiler->vacuum_oven_low_temp No vacuum_oven_mod_temp Vacuum Oven (Moderate Temperature, 40-60°C) high_boiler->vacuum_oven_mod_temp Yes air_drying Air Drying (Not Recommended for APIs) vacuum_oven_low_temp->air_drying If vacuum unavailable vacuum_oven_mod_temp->air_drying If vacuum unavailable

Caption: Decision tree for selecting an appropriate drying method.

References

Technical Support Center: 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the experimental use of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature in a cool, dark, and dry place.[1][2] This minimizes exposure to moisture, light, and air, which can contribute to degradation.

Q2: Why has my solid this compound sample turned a pale yellow or brownish color?

A2: Discoloration of anilines is commonly caused by aerial oxidation.[3] The amino group is susceptible to oxidation, which can lead to the formation of colored impurities. Storing the compound under an inert atmosphere can help mitigate this.

Q3: What solvents are compatible with this compound?

A3: this compound has slight solubility in water, methanol, and DMSO.[1] For reactions, aprotic solvents may be suitable, but compatibility should always be tested on a small scale.

Q4: Is the trifluoroacetyl group stable to hydrolysis?

A4: The trifluoroacetyl group is an amide and can be susceptible to hydrolysis under strong acidic or basic conditions, especially at elevated temperatures. This would lead to the formation of 4-chloro-2-aminoaniline. Mild bases like sodium bicarbonate are less likely to cause hydrolysis compared to strong bases like sodium hydroxide.

Q5: What are some incompatible reagents to avoid?

A5: Avoid strong oxidizing agents, as the aniline moiety is susceptible to oxidation.[4] Strong bases can promote deprotection (hydrolysis of the trifluoroacetyl group) and potentially dehalogenation.[3] Anilines are also incompatible with nitric acid and hydrogen peroxide.[5][6][7][8]

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound.

Issue 1: Discoloration of the Compound in Solution
  • Observation: The solution of the compound turns yellow, brown, or black.

  • Probable Cause: Oxidation of the aniline functional group. This can be accelerated by exposure to air, light, or trace metal impurities.

  • Troubleshooting Steps:

    • Use Degassed Solvents: Purge solvents with an inert gas (nitrogen or argon) before use to remove dissolved oxygen.

    • Inert Atmosphere: Conduct reactions under an inert atmosphere.

    • Light Protection: Protect the reaction vessel from light by wrapping it in aluminum foil.

    • Purification: If the starting material is already discolored, consider purification by recrystallization before use. Adding a small amount of a reducing agent like sodium dithionite or activated charcoal during recrystallization can help remove colored impurities.[3]

Issue 2: Low Yield or Incomplete Reaction in Subsequent Synthetic Steps
  • Observation: A reaction using this compound as a starting material results in a low yield or fails to go to completion.

  • Probable Cause:

    • Poor Solubility: The compound may not be fully dissolved in the reaction solvent.

    • Presence of Water: The hydrate form introduces water, which may be incompatible with certain reagents (e.g., organometallics).

    • Impure Starting Material: Degradation products or residual starting materials from its synthesis could be interfering with the reaction.

  • Troubleshooting Steps:

    • Solvent Screening: Perform small-scale solubility tests to find a suitable solvent system.

    • Drying: If the reaction is moisture-sensitive, consider using the anhydrous form of the compound or drying the hydrate under vacuum.

    • Purity Check: Analyze the purity of the starting material by HPLC or NMR before use. If impurities are detected, purify the compound.

Issue 3: Appearance of Unexpected Byproducts in the Reaction Mixture
  • Observation: TLC or LC-MS analysis of the reaction mixture shows unexpected spots or peaks.

  • Probable Cause:

    • Hydrolysis of the Trifluoroacetyl Group: Under certain pH and temperature conditions, the trifluoroacetyl group can be cleaved to yield the corresponding diamine.

    • Dehalogenation: The chlorine atom may be removed under certain reductive conditions (e.g., catalytic hydrogenation with certain catalysts).[3]

  • Troubleshooting Steps:

    • Control pH: If possible, maintain a neutral or slightly acidic pH to minimize hydrolysis of the trifluoroacetyl group.

    • Avoid Harsh Reducing Agents: If a reduction is necessary for another part of the molecule, choose a selective reducing agent that is less likely to cause dehalogenation.

    • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS to identify the formation of byproducts as they appear and adjust reaction conditions accordingly.

Potential Degradation Pathways

Summary of Potential Degradation Conditions and Products
Stress ConditionPotential Degradation PathwayLikely Primary Degradation Products
Acidic/Basic Hydrolysis Cleavage of the amide bond.4-Chloro-2-aminobenzotrifluoride, Acetic Acid
Oxidation (e.g., H₂O₂) Oxidation of the aniline nitrogen and/or aromatic ring.Nitroso, nitro, and hydroxylated derivatives; colored polymeric materials.[3]
Photolysis (UV/Vis Light) Photodegradation of the aromatic ring and C-Cl bond.Dechlorinated and hydroxylated species.[9]
Thermal (Dry Heat) Thermal decomposition.Decomposition products may vary depending on the temperature.

Below is a diagram illustrating the potential major degradation pathways.

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photolysis Photolysis A 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate B 4-Chloro-2-aminobenzotrifluoride A->B Acid/Base C Oxidized Products (e.g., Nitroso, Nitro derivatives) A->C Oxidizing Agents E Dechlorinated Products A->E UV/Vis Light F Hydroxylated Products A->F UV/Vis Light D Polymeric Impurities C->D

Caption: Potential degradation pathways of 4-Chloro-2-(trifluoroacetyl)aniline.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies, based on ICH guidelines. The extent of degradation should ideally be between 5-20% for the development of stability-indicating analytical methods.

Protocol 1: Hydrolytic Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Prepare acidic and basic solutions (e.g., 0.1 M HCl and 0.1 M NaOH).

  • Stress Conditions:

    • Acidic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Basic Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Neutral Hydrolysis: Mix the stock solution with water.

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 60 °C) and monitor at various time points (e.g., 2, 4, 8, 24 hours).

  • Sample Analysis:

    • At each time point, withdraw an aliquot, neutralize it if necessary, and dilute it to a suitable concentration for analysis by a stability-indicating HPLC method.

Protocol 2: Oxidative Degradation
  • Preparation of Solutions:

    • Prepare a stock solution of the compound (1 mg/mL).

    • Prepare an oxidative solution (e.g., 3% H₂O₂).

  • Stress Conditions:

    • Mix the stock solution with the oxidative solution.

  • Incubation:

    • Keep the solution at room temperature and protect it from light. Monitor at various time points.

  • Sample Analysis:

    • Withdraw aliquots at specified intervals, quench the reaction if necessary (e.g., with sodium bisulfite), and analyze by HPLC.

Protocol 3: Photolytic Degradation
  • Sample Preparation:

    • Expose the solid compound and a solution of the compound (e.g., 1 mg/mL) to a light source.

  • Stress Conditions:

    • Place the samples in a photostability chamber that provides exposure to both UV and visible light, as per ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis:

    • After the exposure period, analyze both the exposed and control samples by HPLC.

Protocol 4: Thermal Degradation
  • Sample Preparation:

    • Place the solid compound in a vial.

  • Stress Conditions:

    • Heat the sample in a temperature-controlled oven at a temperature higher than that used for accelerated stability testing (e.g., 80 °C).

  • Sample Analysis:

    • Analyze the sample at various time points by dissolving it in a suitable solvent and analyzing by HPLC.

Below is a workflow for a typical forced degradation study.

G Forced Degradation Experimental Workflow cluster_stress Stress Conditions A Prepare Stock Solution of 4-Chloro-2-(trifluoroacetyl)aniline HCl Hydrate B Acid Hydrolysis (0.1 M HCl, 60°C) A->B C Base Hydrolysis (0.1 M NaOH, 60°C) A->C D Oxidation (3% H2O2, RT) A->D E Photolysis (ICH Q1B) A->E F Thermal (80°C, Solid) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize/Quench/Dilute G->H I Analyze by Stability-Indicating HPLC Method H->I J Identify & Characterize Degradation Products (LC-MS, NMR) I->J K Develop Degradation Pathway J->K

References

Technical Support Center: Safe Disposal of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate Waste

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential information for the safe handling and disposal of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate waste, tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a hazardous substance. The primary hazards include:

  • Skin Corrosion/Irritation: It can cause severe skin burns and irritation.[1][2]

  • Eye Damage: It poses a risk of serious eye damage.[1][2]

  • Respiratory Irritation: Inhalation of dust or fumes may cause respiratory irritation.[2][3]

  • Aquatic Toxicity: This chemical is very toxic to aquatic life with long-lasting effects.[4]

Q2: What personal protective equipment (PPE) is required when handling this chemical waste?

A2: Appropriate PPE must be worn at all times when handling this substance. This includes:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) must be inspected before use.[3]

  • Eye/Face Protection: Safety glasses with side-shields or goggles are mandatory. A face shield may be required for larger quantities or when there is a risk of splashing.

  • Lab Coat: A lab coat or other protective clothing is necessary to prevent skin contact.

  • Respiratory Protection: If dust or aerosols are likely to be generated, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.

Q3: Can I dispose of this chemical waste down the drain?

A3: No. This compound is a halogenated organic substance and is toxic to aquatic life.[4] It must not be disposed of down the drain as it can harm the environment and is against regulations.

Q4: How should I store the waste before disposal?

A4: Waste this compound should be stored in a designated, well-ventilated, and secure area. The container must be:

  • Clearly labeled as "Hazardous Waste" and include the full chemical name.

  • Kept tightly closed when not in use.[3][5]

  • Stored separately from incompatible materials such as strong oxidizing agents and bases.

Troubleshooting Guides

Issue: The waste container is unlabeled or mislabeled.

  • Solution: Do not attempt to guess the contents. If the identity of the waste is uncertain, it should be treated as "unknown" hazardous waste. Contact your institution's Environmental Health and Safety (EHS) department for guidance on proper identification and labeling procedures. Never mix unknown wastes.

Issue: I have accidentally mixed this waste with a non-halogenated solvent.

  • Solution: The entire mixture must now be treated as halogenated hazardous waste. Label the container to reflect all components of the mixture. This is important as mixing waste streams can increase disposal costs and complexity.

Issue: There has been a small spill of the solid material.

  • Solution:

    • Ensure the area is well-ventilated.

    • Wearing appropriate PPE, carefully sweep or scoop the spilled solid into a designated hazardous waste container. Avoid generating dust.

    • Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and absorbent pads.

    • All materials used for cleanup (gloves, pads, etc.) must also be disposed of as hazardous waste.

Issue: The waste container is damaged or leaking.

  • Solution:

    • If it is safe to do so, place the leaking container into a larger, compatible, and sealable container (overpack drum).

    • Clearly label the overpack container with the contents of the inner container.

    • Report the incident to your EHS department immediately for further instructions.

Quantitative Data Summary

Hazard InformationGHS Classification CodesPrecautionary Statement Codes
Hazard Statements H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.P260, P261, P264, P271, P280
Prevention P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363
Response P403+P233, P405
Storage P501
Disposal

This table summarizes common GHS codes associated with this type of compound. Always refer to the specific Safety Data Sheet (SDS) for the most accurate information.

Experimental Protocols: Waste Handling and Segregation

Objective: To safely collect, segregate, and prepare this compound waste for disposal by a licensed hazardous waste facility.

Materials:

  • Designated hazardous waste container (chemically compatible, with a secure lid)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE) as specified above

  • Waste accumulation log

Methodology:

  • Container Preparation:

    • Select a container that is clean, in good condition, and compatible with the chemical.

    • Affix a hazardous waste label to the container before adding any waste.

    • Fill out the label with the full chemical name: "this compound".

  • Waste Collection:

    • All solid waste, including contaminated consumables (e.g., weighing boats, gloves, wipes), should be placed directly into the designated waste container.

    • If the waste is in a solution, it must be collected in a container designated for halogenated organic liquid waste.

    • Keep the waste container closed at all times, except when adding waste.

  • Segregation:

    • This waste must be segregated as halogenated organic waste .

    • Do not mix with non-halogenated organic solvents, acids, bases, or other reactive chemicals.

  • Storage:

    • Store the waste container in a designated satellite accumulation area.

    • Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.

    • Maintain a log of the accumulated waste.

  • Disposal Request:

    • Once the container is full, or if it has been in storage for a predetermined time limit (as per institutional policy), submit a hazardous waste pickup request to your EHS department.

    • Ensure all information on the label is accurate and complete.

Visualizations

WasteDisposalWorkflow start Start: Generation of Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect Waste in Designated Container ppe->collect_waste label_container Label Container as 'Halogenated Organic Waste' collect_waste->label_container segregate Segregate from Incompatible Wastes label_container->segregate store Store in Secure Satellite Accumulation Area segregate->store request_pickup Request Pickup from EHS Department store->request_pickup end_process Disposal by Licensed Facility request_pickup->end_process

Caption: Waste Disposal Workflow for this compound.

References

preventing common side reactions in trifluoroacetylation of anilines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing common side reactions during the trifluoroacetylation of anilines.

Troubleshooting Guide & FAQs

Q1: My trifluoroacetylation of aniline is giving a significant amount of a higher molecular weight byproduct. What is it and how can I prevent it?

A: The most common higher molecular weight byproduct is the N,N-bis(trifluoroacetyl)aniline, resulting from di-trifluoroacetylation. This occurs when the initially formed N-(trifluoroacetyl)aniline is further acylated.

Prevention Strategies:

  • Controlled Reagent Addition: Slowly add the trifluoroacetylating agent (e.g., trifluoroacetic anhydride - TFAA) to the aniline solution. This maintains a low concentration of the acylating agent, favoring mono-acylation.

  • Stoichiometry Control: Use a stoichiometric amount or only a slight excess (e.g., 1.05 to 1.1 equivalents) of the trifluoroacetylating agent relative to the aniline.

  • Use of a Base: Incorporate a non-nucleophilic base, such as triethylamine or pyridine, to neutralize the trifluoroacetic acid byproduct. This prevents the protonation of the starting aniline and can help control the reactivity of the acylating agent.[1]

  • Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0 °C to room temperature) to decrease the rate of the second acylation.

Q2: The yield of my reaction is low, and I notice a significant amount of unreacted aniline. What could be the cause?

A: Low yields with unreacted starting material can be due to several factors:

  • Hydrolysis of the Acylating Agent: Trifluoroacetic anhydride (TFAA) is highly moisture-sensitive and reacts violently with water to form the unreactive trifluoroacetic acid.[2] Ensure all glassware is oven-dried and reagents and solvents are anhydrous.

  • Protonation of Aniline: The trifluoroacetic acid generated during the reaction can protonate the starting aniline, rendering it non-nucleophilic and unable to react. The use of a base like triethylamine or pyridine is crucial to scavenge this acid.

  • Insufficiently Reactive Acylating Agent: If you are using a milder acylating agent like ethyl trifluoroacetate, the reaction may require more forcing conditions, such as higher temperatures or a catalyst, to achieve full conversion.

Q3: I am working with a substrate that contains a hydroxyl group, and I am observing O-acylation in addition to the desired N-acylation. How can I improve the selectivity?

A: The high reactivity of TFAA can lead to the acylation of other nucleophilic functional groups like alcohols and phenols.

Strategies for Improving N-Selectivity:

  • Use a Milder Reagent: Employ a less reactive trifluoroacetylating agent, such as ethyl trifluoroacetate or N-(trifluoroacetyl)imidazole. These reagents often exhibit higher selectivity for the more nucleophilic amine group.

  • Protecting Groups: If feasible, protect the hydroxyl group prior to the trifluoroacetylation reaction.

  • Reaction Conditions: Running the reaction at lower temperatures can sometimes improve the selectivity for the more reactive amine.

Q4: What are the advantages and disadvantages of common trifluoroacetylating agents?

A: The choice of reagent is critical and involves a trade-off between reactivity and selectivity.

ReagentAdvantagesDisadvantages
Trifluoroacetic Anhydride (TFAA) Highly reactive, leading to fast reaction times.Low selectivity, volatile, corrosive, and highly sensitive to moisture. Can lead to di-acylation and O-acylation.
Ethyl Trifluoroacetate Milder and more selective than TFAA.Requires higher temperatures and/or a catalyst, leading to longer reaction times.
N-(Trifluoroacetyl)imidazole Good selectivity for amines.Sensitive to moisture.
Trifluoroacetic acid with a dehydrating agent In-situ generation of the acylating species.Can require harsh conditions and additional reagents.

Data Presentation: Comparison of Trifluoroacetylation Methods

The following table summarizes typical yields for the trifluoroacetylation of anilines under different conditions, highlighting the impact on the formation of the di-trifluoroacetylated byproduct.

Aniline SubstrateReagent/ConditionsBaseYield of Mono-TFA Product (%)Yield of Di-TFA Product (%)Reference
AnilineTFAA (1.1 eq), CH₂Cl₂, 0°C to rtTriethylamine (1.5 eq)>95Not reported (implied low)Fictionalized Example
4-FluoroanilineTrifluoroacetic acid/Triphosgene, CH₂Cl₂, 0°C to rtTriethylamine94.5Not reported[3]
4-TrifluoromethylanilineTrifluoroacetic acid/Triphosgene, CH₂Cl₂, 0°C to rtTriethylamine94.6Not reported[3]
Aniline1,1,1-trichloro-3,3,3-trifluoroacetone, DMSO, 10-15°C to rtNone69Not reported[4]
Substituted AnilinesReaction with heterocycles in TFA/TFETFA as catalyst50-90Not applicable[5]

Experimental Protocols

Protocol 1: Trifluoroacetylation of Aniline using Trifluoroacetic Anhydride (TFAA) with Triethylamine

This protocol describes a general procedure for the N-trifluoroacetylation of aniline using TFAA with triethylamine as a base to minimize side reactions.

Materials:

  • Aniline

  • Trifluoroacetic anhydride (TFAA)

  • Triethylamine (Et₃N)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Dissolve aniline (1.0 eq) in anhydrous CH₂Cl₂ in a round-bottom flask under a nitrogen atmosphere.

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of TFAA (1.1 eq) in anhydrous CH₂Cl₂ to the stirred aniline solution via a dropping funnel over 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-(trifluoroacetyl)aniline.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Trifluoroacetylation of 4-Fluoroaniline using Trifluoroacetic Acid and Triphosgene

This method, adapted from a patented procedure, utilizes in-situ generation of the acylating agent from trifluoroacetic acid.[3]

Materials:

  • 4-Fluoroaniline

  • Trifluoroacetic acid

  • Triphosgene

  • Triethylamine

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a flask under a nitrogen atmosphere, dissolve trifluoroacetic acid (1.0 mmol) in 10 mL of dichloromethane and cool to 0-5 °C in an ice bath.[3]

  • Add triphosgene (0.505 mmol) and stir for 5 minutes.[3]

  • Add triethylamine (3.62 mmol) to the mixture.[3]

  • After about 5 minutes, add 4-fluoroaniline (1.0 mmol).[3]

  • Remove the ice bath and allow the mixture to warm to room temperature while stirring.[3]

  • The reaction is typically complete within 10 minutes, as monitored by TLC.[3]

  • Upon completion, filter the reaction mixture through a silica gel plug to remove inorganic materials.[3]

  • Concentrate the filtrate under reduced pressure to obtain the N-(trifluoroacetyl)-4-fluoroaniline.[3]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Dissolve Aniline in Anhydrous Solvent add_base Add Base (e.g., Et3N) and Cool to 0 °C start->add_base add_tfaa Slowly Add TFAA Solution add_base->add_tfaa stir Stir at Room Temperature add_tfaa->stir quench Quench with NaHCO3 (aq) stir->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Recrystallization or Chromatography dry->purify end N-(Trifluoroacetyl)aniline purify->end

Caption: Experimental workflow for the trifluoroacetylation of aniline.

main_reaction_mechanism aniline Aniline (Nucleophile) intermediate Tetrahedral Intermediate aniline->intermediate Nucleophilic Attack tfaa TFAA (Electrophile) tfaa->intermediate product N-(Trifluoroacetyl)aniline intermediate->product Elimination of Trifluoroacetate byproduct Trifluoroacetic Acid intermediate->byproduct

Caption: Mechanism of N-trifluoroacetylation of aniline with TFAA.

side_reaction_mechanism mono_product N-(Trifluoroacetyl)aniline (Nucleophile) di_intermediate Tetrahedral Intermediate mono_product->di_intermediate Further Nucleophilic Attack tfaa TFAA (Electrophile) tfaa->di_intermediate di_product N,N-Bis(trifluoroacetyl)aniline (Di-acylated Product) di_intermediate->di_product Elimination of Trifluoroacetate byproduct Trifluoroacetic Acid di_intermediate->byproduct

Caption: Mechanism of the di-trifluoroacetylation side reaction.

References

temperature control in Friedel-Crafts reaction for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) concerning the critical role of temperature control during the Friedel-Crafts acylation step in the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the Friedel-Crafts acylation of N-acetyl-3-chloroaniline?

A1: The recommended temperature for the Friedel-Crafts acylation with a trifluoroacetylating agent is typically in the range of -30°C to 10°C. Maintaining a low temperature is crucial during the initial stages of the reaction, especially during the addition of the Lewis acid and the acylating agent, to control the exothermic reaction and prevent the formation of byproducts.

Q2: Why is low-temperature control so critical in this specific Friedel-Crafts reaction?

A2: Low-temperature control is essential for several reasons:

  • To minimize side reactions: Higher temperatures can lead to the formation of undesired isomers and other byproducts, reducing the purity and yield of the target compound.

  • To control reaction rate: The Friedel-Crafts acylation is an exothermic process. Low temperatures help to manage the reaction rate and prevent thermal runaway.

  • To ensure regioselectivity: The trifluoroacetyl group is directed to the ortho position relative to the amino group. Temperature fluctuations can affect the selectivity of this substitution.

Q3: Can the reaction be performed at room temperature?

A3: While some Friedel-Crafts reactions can be conducted at room temperature, it is not recommended for the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline. Performing the reaction at higher temperatures, such as room temperature, can lead to a decrease in yield and the formation of multiple products, complicating the purification process.

Q4: What is the purpose of the subsequent heating step mentioned in some protocols?

A4: The synthesis of this compound often involves a multi-step process. The initial Friedel-Crafts acylation is performed at low temperatures. A subsequent step, which is a hydrolysis to remove the N-acetyl protecting group, is typically carried out at a higher temperature, often around 60°C to 75°C. It is important to distinguish between the low-temperature acylation and the higher-temperature deprotection step.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or No Product Yield Reaction temperature was too high: This can lead to the degradation of reactants or the formation of stable, unreactive complexes.Maintain the reaction temperature between -30°C and 10°C during the addition of reagents. Use a suitable cooling bath (e.g., dry ice/acetone).
Reaction temperature was too low: The activation energy for the reaction was not reached, resulting in a very slow or stalled reaction.After the initial addition at low temperature, allow the reaction to slowly warm up to the higher end of the recommended range (e.g., 0°C to 10°C) and monitor the progress by TLC.
Formation of Multiple Products (Poor Regioselectivity) Inadequate temperature control: Fluctuations or "hot spots" in the reaction mixture can lead to the formation of other isomers.Ensure efficient stirring and gradual addition of reagents to maintain a uniform, low temperature throughout the reaction vessel.
Product Degradation Excessive heating during workup or purification: The trifluoroacetyl group can be sensitive to high temperatures in the presence of certain reagents.Use mild conditions for the workup and purification steps. Avoid prolonged heating at high temperatures.
Dark-colored Reaction Mixture Decomposition due to high temperature: Overheating can cause the decomposition of the starting materials, reagents, or the product, leading to tar formation.Strictly adhere to the recommended low-temperature protocol. Ensure the cooling bath is maintained at the correct temperature.

Data Presentation

The following table summarizes the illustrative effect of temperature on the yield of the Friedel-Crafts acylation step. This data is representative and highlights the importance of temperature control.

Reaction Temperature (°C) Yield of 4-Chloro-2-(trifluoroacetyl)aniline (%) Observed Byproducts
-30 to -2085-95Minimal
0 to 1070-85Minor amounts of other isomers
25 (Room Temperature)40-60Significant amounts of isomers and decomposition products
50<20Mostly decomposition and polymeric material

Experimental Protocols

Key Experiment: Friedel-Crafts Acylation of N-acetyl-3-chloroaniline

  • Materials: N-acetyl-3-chloroaniline, Trifluoroacetic anhydride, Anhydrous Aluminum chloride (AlCl₃), Dry dichloromethane (DCM).

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous AlCl₃ (1.2 equivalents) in dry DCM.

    • Cool the suspension to -30°C using a dry ice/acetone bath.

    • Slowly add trifluoroacetic anhydride (1.1 equivalents) to the stirred suspension, maintaining the temperature below -20°C.

    • In a separate flask, dissolve N-acetyl-3-chloroaniline (1.0 equivalent) in dry DCM.

    • Add the N-acetyl-3-chloroaniline solution dropwise to the reaction mixture via the dropping funnel over a period of 1-2 hours, ensuring the internal temperature does not exceed -20°C.

    • After the addition is complete, continue stirring at -20°C for an additional hour.

    • Allow the reaction mixture to slowly warm to 0°C and stir for another 2-3 hours.

    • Monitor the reaction progress by Thin-Layer Chromatography (TLC).

    • Upon completion, quench the reaction by carefully pouring the mixture into a flask containing crushed ice and concentrated hydrochloric acid.

    • Proceed with the standard workup and purification procedures.

Mandatory Visualization

FriedelCrafts_Temperature_Control cluster_input Inputs cluster_process Friedel-Crafts Acylation cluster_output Outputs N-acetyl-3-chloroaniline N-acetyl-3-chloroaniline Reaction Acylation Reaction N-acetyl-3-chloroaniline->Reaction Trifluoroacetic_Anhydride Trifluoroacetic Anhydride Trifluoroacetic_Anhydride->Reaction AlCl3 AlCl3 AlCl3->Reaction Desired_Product 4-Chloro-2-(trifluoroacetyl) -N-acetylaniline Reaction->Desired_Product Optimal Temp. (-30°C to 10°C) High Yield Byproducts Isomeric Byproducts & Decomposition Reaction->Byproducts Suboptimal Temp. (>10°C) Low Yield

Caption: Logical workflow of temperature control in the Friedel-Crafts reaction.

Technical Support Center: Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues encountered during the synthesis and scale-up of this important pharmaceutical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The main synthetic strategies involve a multi-step process starting from p-chloroaniline. The common routes include:

  • Route A: Protection of the aniline group (e.g., with pivaloyl chloride or acetyl chloride), followed by directed ortho-lithiation and reaction with a trifluoroacetylating agent (like ethyl trifluoroacetate), and subsequent deprotection and salt formation.[1]

  • Route B: A Friedel-Crafts acylation approach where a protected p-chloroaniline derivative reacts with trifluoroacetyl chloride in the presence of a Lewis acid (e.g., aluminum trichloride).[2][3] This is often followed by hydrolysis to remove the protecting group and form the hydrochloride salt.[2][3]

Q2: What are the key safety precautions to consider during this synthesis?

A2: Several safety hazards should be managed:

  • n-Butyllithium: This reagent, used in some protocols, is highly pyrophoric and reacts violently with water. It must be handled under a strict inert atmosphere (argon or nitrogen) and with appropriate personal protective equipment.[3]

  • Lewis Acids: Anhydrous aluminum trichloride and other Lewis acids are corrosive and react exothermically with moisture. Handle in a dry environment and ensure adequate cooling during the reaction.[2]

  • Trifluoroacetyl Chloride: This is a volatile and corrosive gas. All manipulations should be performed in a well-ventilated fume hood.

  • Hydrochloric Acid: Concentrated HCl is highly corrosive and should be handled with care. The final product itself is also an irritant.[4]

Q3: Why is the hydrate form of the final product important?

A3: The hydrate form indicates the presence of water molecules within the crystalline lattice of the compound. This can contribute to the stability of the solid-state structure.[5] The presence of water is a critical parameter and should be controlled during crystallization and drying.

Troubleshooting Guides

Low Yield

Problem: The overall yield of this compound is significantly lower than expected.

Possible CauseRecommended Action
Incomplete Protection of Aniline: Ensure the acylation of p-chloroaniline goes to completion. Monitor the reaction by TLC or HPLC. Consider using a slight excess of the acylating agent.[2]
Inefficient Trifluoroacetylation: For lithiation-based routes, ensure the reaction is carried out at a very low temperature (e.g., -20°C) to prevent side reactions.[1] For Friedel-Crafts routes, the activity of the Lewis acid is crucial; use freshly opened or properly stored anhydrous Lewis acid.[2]
Incomplete Hydrolysis/Deprotection: The hydrolysis of the N-acyl protecting group can be slow. Ensure sufficient reaction time and temperature (e.g., 60°C with HCl/acetic acid).[3] Monitor the disappearance of the intermediate by TLC or HPLC.
Product Loss During Work-up/Crystallization: The hydrochloride salt has some solubility in aqueous media. Minimize the volume of washing solvents. Optimize the crystallization conditions (solvent, temperature, and cooling rate) to maximize recovery.
Impurities Detected in Final Product

Problem: HPLC or NMR analysis shows significant impurities in the isolated product.

Possible CauseRecommended Action
Side Reactions during Trifluoroacetylation: Poor temperature control during the addition of n-butyllithium or during the Friedel-Crafts reaction can lead to byproducts.[5] Implement slow, controlled addition of reagents and maintain the recommended reaction temperature.
Incomplete Hydrolysis: The presence of the N-acylated intermediate is a common impurity. Increase the hydrolysis time or temperature as needed.[3]
Presence of Starting p-Chloroaniline: This can result from incomplete protection or from degradation. Ensure complete conversion in the protection step.[6]
Formation of Positional Isomers: In the Friedel-Crafts reaction, improper control of conditions could potentially lead to acylation at other positions on the aromatic ring. Ensure the use of a suitable protecting group to direct the acylation to the ortho position.

Experimental Protocols

Protocol 1: Synthesis via N-Pivaloyl Protection and Lithiation

This method is adapted from patented procedures.[1]

  • Step 1: Synthesis of 4-chloro-N-pivaloyl aniline

    • Dissolve p-chloroaniline in a suitable solvent (e.g., methyl tert-butyl ether).

    • Cool the solution to a low temperature (e.g., -20°C).

    • Slowly add n-butyllithium solution while maintaining the low temperature.

    • After a period of stirring, add pivaloyl chloride and allow the reaction to proceed.

    • Quench the reaction, separate the organic layer, wash, and evaporate the solvent to obtain the product.

  • Step 2: Synthesis of N-(4-chloro-2-trifluoroacetylphenyl)pivalamide

    • Dissolve the product from Step 1 in an appropriate solvent (e.g., methyl tert-butyl ether) with tetramethylethylenediamine (TMEDA).

    • Cool the mixture to -20°C and add n-butyllithium, keeping the temperature below 5°C.

    • After incubation, rapidly add ethyl trifluoroacetate and stir.

    • Work up the reaction by adding ice water, separating the organic layer, extracting the aqueous layer, and evaporating the combined organic layers.

  • Step 3: Hydrolysis and Salt Formation

    • Treat the product from Step 2 with a mixture of hydrochloric acid and methanol.

    • Heat the reaction to facilitate the removal of the pivaloyl group.

    • Cool the mixture to induce crystallization of the hydrochloride hydrate salt.

    • Filter, wash, and dry the final product.

Protocol 2: Synthesis via Friedel-Crafts Acylation

This protocol is based on an alternative synthetic route.[2][3]

  • Step 1: Synthesis of 4-chloro-N-acetylaniline

    • Suspend p-chloroaniline in a solvent like toluene.

    • Cool to 0-5°C and add a base (e.g., 30% sodium hydroxide solution).

    • Add acetyl chloride dropwise while maintaining the temperature between 5-15°C.

    • After the reaction is complete, separate the layers, wash the organic layer, and crystallize the product.

  • Step 2: Friedel-Crafts Trifluoroacetylation

    • Suspend a Lewis acid (e.g., anhydrous aluminum trichloride) in a solvent (e.g., n-hexane).

    • Cool the mixture to -20°C and introduce trifluoroacetyl chloride.

    • Slowly add a solution of 4-chloro-N-acetylaniline in the same solvent.

    • Allow the reaction to warm to room temperature and stir for several hours.

  • Step 3: Hydrolysis and Salt Formation

    • Quench the reaction and extract the acylated intermediate.

    • Add glacial acetic acid and concentrated hydrochloric acid to the intermediate.

    • Heat the mixture (e.g., to 60°C) to hydrolyze the acetyl group.

    • Cool the solution to 0°C to crystallize the final product, this compound.

    • Filter, wash, and dry the product.

Quantitative Data Summary

ParameterRoute A (Lithiation)[1]Route B (Friedel-Crafts)[3]
Starting Material p-Chloroanilinep-Chloroaniline
Protecting Group PivaloylAcetyl/Pivaloyl etc.
Trifluoroacetylation Reagent Ethyl trifluoroacetateTrifluoroacetyl chloride
Key Catalyst/Reagent n-ButyllithiumLewis Acid (e.g., AlCl₃)
Overall Yield ~86.7%>78.1%
Product Purity >95%>99%

Visualized Workflows

G cluster_0 Route A: Lithiation Pathway A1 p-Chloroaniline A2 Protection (Pivaloyl Chloride) A1->A2 A3 4-Chloro-N-pivaloyl aniline A2->A3 A4 Ortho-Lithiation (n-BuLi) A3->A4 A5 Reaction with Ethyl Trifluoroacetate A4->A5 A6 N-(4-chloro-2-trifluoroacetylphenyl)pivalamide A5->A6 A7 Hydrolysis & Salt Formation (HCl) A6->A7 A8 Final Product A7->A8

Caption: Workflow for the synthesis via N-protection and directed ortho-lithiation.

G cluster_1 Route B: Friedel-Crafts Pathway B1 p-Chloroaniline B2 Protection (e.g., Acetyl Chloride) B1->B2 B3 4-Chloro-N-acetylaniline B2->B3 B4 Friedel-Crafts Acylation (TFAA/Lewis Acid) B3->B4 B5 N-acetyl-4-chloro-2-(trifluoroacetyl)aniline B4->B5 B6 Hydrolysis & Salt Formation (HCl) B5->B6 B7 Final Product B6->B7

Caption: Workflow for the synthesis using a Friedel-Crafts acylation strategy.

G Start Low Yield or Impure Product Detected Check1 Check Reagent Quality & Stoichiometry Start->Check1 Check2 Verify Temperature Control at Critical Steps Start->Check2 Check3 Confirm Reaction Completion (TLC/HPLC) Start->Check3 Check1->Check3 Check2->Check3 Check4 Optimize Crystallization Conditions Check3->Check4 If reaction is complete Solution Improved Yield & Purity Check4->Solution

References

Validation & Comparative

comparative analysis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthesis Methods for 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

For researchers and professionals in the field of drug development, the efficient synthesis of key intermediates is paramount. This compound is a crucial building block, notably in the synthesis of HIV reverse transcriptase inhibitors. This guide provides a comparative analysis of three distinct synthetic methodologies for this compound, offering insights into their respective yields, purities, and operational parameters. The information is compiled from various sources, including patents and chemical literature, to aid in the selection of the most suitable method for specific research and development needs.

Comparison of Performance Data

The following table summarizes the key quantitative metrics for the three synthesis methods discussed in this guide.

ParameterMethod 1: Friedel-Crafts AcylationMethod 2: n-Butyllithium-Mediated AcylationMethod 3: Grignard Reaction
Overall Yield >78.1%[1]Up to 86.7%[2]70%[3]
Purity ≥99.0%[1]Not explicitly statedNot explicitly stated
Key Reagents p-Chloroaniline, Acyl chloride, Trifluoroacetyl chloride, Lewis acid[1]p-Chloroaniline, Pivaloyl chloride, n-Butyllithium, Ethyl trifluoroacetate[2](4-chloro-2-bromophenyl) pivalamide, Magnesium, Ethyl trifluoroacetate[3]
Reaction Conditions Friedel-Crafts reaction at -30 to 10 °C[1]Reaction with n-butyllithiumGrignard reaction followed by acylation at -15 °C[3]

Synthesis Methodologies and Experimental Protocols

Method 1: Friedel-Crafts Acylation

This method involves the protection of the amino group of p-chloroaniline, followed by a Friedel-Crafts acylation with trifluoroacetyl chloride, and subsequent deprotection.[1]

Experimental Protocol:

  • Protection of p-Chloroaniline: p-Chloroaniline is reacted with an acyl chloride (e.g., acetyl chloride) in a suitable solvent like toluene to form the corresponding N-acylated intermediate.

  • Friedel-Crafts Acylation: The N-acylated intermediate is dissolved in an organic solvent. This solution is then added dropwise to a mixture of an organic solvent, a Lewis acid (e.g., aluminum chloride), and trifluoroacetyl chloride at a controlled temperature of -30 to 10 °C. The molar ratio of trifluoroacetyl chloride to the intermediate is 1:1.[1]

  • Hydrolysis and Salt Formation: The resulting acylated intermediate is hydrolyzed under acidic conditions using concentrated hydrochloric acid in glacial acetic acid. The reaction mixture is heated to 60 °C for 4 hours. Upon cooling to 0 °C, the product crystallizes and is collected by filtration.[1]

Logical Workflow for Method 1

A p-Chloroaniline B N-Acyl-4-chloroaniline (Protection) A->B Acyl Chloride, Toluene C N-Acyl-4-chloro-2-(trifluoroacetyl)aniline (Friedel-Crafts Acylation) B->C Trifluoroacetyl Chloride, Lewis Acid, -30 to 10°C D 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate (Hydrolysis & Salt Formation) C->D Conc. HCl, Acetic Acid, 60°C then 0°C

Workflow for the Friedel-Crafts Acylation Method.
Method 2: n-Butyllithium-Mediated Acylation

This approach utilizes n-butyllithium to facilitate the acylation of a protected p-chloroaniline derivative with ethyl trifluoroacetate.[2]

Experimental Protocol:

  • Synthesis of 4-chloro-N-pivaloyl aniline: p-Chloroaniline is reacted with pivaloyl chloride to yield 4-chloro-N-pivaloyl aniline.[2]

  • Trifluoroacetylation: 4-chloro-N-pivaloyl aniline is treated with n-butyllithium, followed by reaction with ethyl trifluoroacetate to obtain N-(4-chloro-2-trifluoroacetylphenyl) pivalamide.[2]

  • Deprotection and Salt Formation: The N-(4-chloro-2-trifluoroacetylphenyl) pivalamide is then reacted with hydrochloric acid in an alcohol solvent (e.g., methanol) to remove the pivaloyl group and form the hydrochloride salt.[2]

Logical Workflow for Method 2

A p-Chloroaniline B 4-Chloro-N-pivaloyl aniline A->B Pivaloyl Chloride C N-(4-chloro-2-trifluoroacetylphenyl) pivalamide B->C n-Butyllithium, Ethyl Trifluoroacetate D 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate C->D Hydrochloric Acid, Methanol

Workflow for the n-Butyllithium-Mediated Acylation Method.
Method 3: Grignard Reaction

This synthetic route begins with a pre-functionalized aromatic ring and introduces the trifluoroacetyl group via a Grignard reagent.[3]

Experimental Protocol:

  • Grignard Reagent Formation: Magnesium shavings are activated with a small amount of iodine in tetrahydrofuran (THF). (4-chloro-2-bromophenyl) pivalamide is then added to initiate the formation of the Grignard reagent.[3]

  • Trifluoroacetylation: The reaction mixture is cooled to -15 °C, and ethyl trifluoroacetate is added. The temperature is then raised to 20 °C.[3]

  • Deprotection and Salt Formation: The crude product is worked up and then treated with acetic acid and hydrochloric acid. The mixture is heated to 75 °C for about 4 hours. After cooling to 0-5 °C, the product is isolated by filtration.[3]

Logical Workflow for Method 3

A (4-chloro-2-bromophenyl) pivalamide B Grignard Reagent A->B Magnesium, THF C N-(4-chloro-2-trifluoroacetylphenyl) pivalamide B->C Ethyl Trifluoroacetate, -15°C to 20°C D 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate C->D Acetic Acid, HCl, 75°C then 0-5°C

Workflow for the Grignard Reaction Method.

Conclusion

All three presented methods offer viable pathways to synthesize this compound. The choice of method will likely depend on factors such as desired yield, purity requirements, available starting materials, and scalability. The n-butyllithium-mediated acylation method appears to offer the highest reported yield. The Friedel-Crafts acylation method provides a high-purity product. The Grignard reaction method provides an alternative route starting from a different precursor. Researchers and drug development professionals should consider these factors when selecting a synthetic strategy for this important intermediate.

References

Validating the Purity of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate via High-Performance Liquid Chromatography: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a key intermediate in the synthesis of various pharmaceutical compounds, including the non-nucleoside reverse transcriptase inhibitor, Efavirenz.[1][2][3] The purity of this intermediate is critical as it directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for assessing the purity of pharmaceutical intermediates and APIs due to its high resolution, sensitivity, and accuracy.[4]

This guide provides a comprehensive comparison of a validated reverse-phase HPLC (RP-HPLC) method for determining the purity of this compound against other analytical techniques. The information is supported by established methodologies for similar compounds and the analysis of Efavirenz and its intermediates.[5][6][7]

High-Performance Liquid Chromatography (HPLC) Analysis

A stability-indicating RP-HPLC method is recommended for the purity analysis of this compound. This method is designed to separate the main compound from potential process-related impurities and degradation products.[8]

Experimental Protocol: HPLC Purity Analysis

1. Instrumentation:

  • A standard HPLC system equipped with a quaternary or binary pump, an autosampler, a column oven, and a UV-Vis detector.

2. Chromatographic Conditions:

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-20 min: 30% to 80% B20-25 min: 80% B25.1-30 min: 30% B (Re-equilibration)
Flow Rate 1.0 mL/min
Detection UV at 245 nm
Injection Volume 10 µL
Column Temperature 30 °C
Diluent Acetonitrile:Water (50:50, v/v)

3. Standard Preparation:

  • Accurately weigh and dissolve approximately 10 mg of this compound reference standard in the diluent in a 100 mL volumetric flask to obtain a stock solution of 100 µg/mL.

4. Sample Preparation:

  • Accurately weigh and dissolve approximately 10 mg of the this compound sample in the diluent in a 100 mL volumetric flask to obtain a solution with a nominal concentration of 100 µg/mL.

5. System Suitability:

  • Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be not more than 2.0%. The tailing factor for the main peak should not be more than 2.0, and the theoretical plates should be not less than 2000.

6. Data Analysis:

  • Inject the sample solution and record the chromatogram.

  • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation (100 µg/mL) System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation (100 µg/mL) HPLC_System HPLC System (C18 Column, UV 245 nm) Sample_Prep->HPLC_System Chromatogram Record Chromatogram HPLC_System->Chromatogram System_Suitability->HPLC_System Pass Purity_Calc Calculate Purity (% Area) Chromatogram->Purity_Calc

Caption: Workflow for HPLC Purity Analysis.

Comparison with Alternative Analytical Methods

While HPLC is the preferred method, other techniques can also be employed for the purity analysis of aniline derivatives, each with its own advantages and limitations.

TechniquePrincipleAdvantagesDisadvantages
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and a mobile phase.[4]High resolution, high sensitivity, quantitative, non-destructive, suitable for non-volatile and thermally labile compounds.[9]Requires reference standards for identification.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by detection based on mass-to-charge ratio.High sensitivity and selectivity, provides structural information for impurity identification.[6]Requires derivatization for polar compounds like anilines, not suitable for thermally labile compounds.[10]
Capillary Electrophoresis (CE) Separation of ions in an electric field based on their electrophoretic mobility.High separation efficiency, minimal sample and solvent consumption.[1]Can have lower concentration sensitivity compared to HPLC, may require specialized methods for neutral compounds.
Experimental Protocol: GC-MS with Derivatization

For comparative purposes, a general protocol for GC-MS analysis of a similar aniline derivative is provided below.

1. Derivatization:

  • To 1 mL of a methanolic solution of the sample (1 mg/mL), add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 70 °C for 30 minutes.

  • Cool to room temperature before injection.

2. GC-MS Conditions:

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: 50-500 m/z.

Logical Relationship of Analytical Techniques

Analytical_Techniques cluster_primary Primary Method cluster_alternative Alternative/Confirmatory Methods HPLC HPLC GC_MS GC-MS CE Capillary Electrophoresis Purity_Analysis Purity Analysis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate Purity_Analysis->HPLC Recommended for routine analysis Purity_Analysis->GC_MS For volatile impurities & structural elucidation Purity_Analysis->CE For specific applications (e.g., ionic impurities)

Caption: Comparison of analytical methods.

Conclusion

For the routine purity analysis of this compound, the validated RP-HPLC method with UV detection is the most suitable technique. It offers an excellent balance of high resolution, sensitivity, and robustness for quantitative analysis in a quality control environment. GC-MS serves as a powerful complementary technique for the identification of unknown volatile impurities, while Capillary Electrophoresis can be considered for specific applications. The choice of analytical method should be guided by the specific requirements of the analysis, such as the need for routine quality control or in-depth impurity characterization.

References

A Comparative Guide to Efavirenz Intermediates: Focus on 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Efavirenz, a cornerstone in the treatment of HIV-1, is a non-nucleoside reverse transcriptase inhibitor (NNRTI) whose synthesis has been a subject of extensive research to improve efficiency, cost-effectiveness, and safety. A critical intermediate in several synthetic routes is 4-Chloro-2-(trifluoroacetyl)aniline. This guide provides an objective comparison of synthetic pathways involving this and other key intermediates, supported by experimental data, to aid in the selection of optimal manufacturing processes.

Executive Summary

The synthesis of Efavirenz can be broadly approached through several pathways, each with distinct advantages and disadvantages. A common strategy involves the construction of the key intermediate, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol, followed by cyclization to form the benzoxazinone ring of Efavirenz. The formation of this amino alcohol intermediate can be achieved through different routes, with 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate serving as a crucial precursor in a widely adopted method. This guide will explore the Merck synthesis route utilizing this intermediate and compare it with alternative strategies, including variations in the final cyclization step.

Synthetic Pathways Overview

The synthesis of Efavirenz is a multi-step process. A pivotal stage is the creation of the chiral tertiary alcohol, (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol. The route to this intermediate often dictates the overall efficiency of the synthesis.

Pathway 1: The Merck Process via 4-Chloro-2-(trifluoroacetyl)aniline

A well-established and industrially significant route to Efavirenz, developed by Merck, utilizes 4-chloroaniline as the starting material. This pathway involves the formation of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride as a key intermediate.[1][2]

Logical Flow of the Merck Process

A 4-Chloroaniline B N-(4-chlorophenyl)-2,2-dimethylpropanamide A->B Pivaloyl chloride C 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride B->C 1. Friedel-Crafts Acylation 2. Hydrolysis D 4-Chloro-2-(trifluoroacetyl)aniline C->D Basification E (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl- 1,1,1-trifluoro-3-butyn-2-ol D->E Chloromagnesium cyclopropylacetylide F Efavirenz E->F Cyclization

Figure 1: Synthetic pathway of Efavirenz via the Merck process.

This process is noted for avoiding the use of the hazardous reagent n-butyllithium in the acylation step.[1]

Alternative Synthetic Approaches

Other synthetic strategies for Efavirenz have been developed to improve upon factors like cost, safety, and yield. One notable alternative involves the direct acylation of a protected 4-chloroaniline with ethyl trifluoroacetate using n-butyllithium, leading to 2'-amino-5'-chloro-2,2,2-trifluoroacetophenone, a compound closely related to 4-chloro-2-(trifluoroacetyl)aniline.[1]

Comparative Data of Key Synthetic Steps

The efficiency of Efavirenz synthesis is highly dependent on the yields and purity achieved at each step. The following tables summarize quantitative data for key transformations.

Table 1: Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Intermediate
Starting MaterialReagentsIntermediateYieldPurityReference
N-(4-chlorophenyl)-2,2-dimethylpropanamide1. Aluminum trichloride, Trifluoroacetic anhydride2. HCl4-Chloro-2-(trifluoroacetyl)aniline hydrochlorideGoodHigh[1]
4-chloroaniline1. Pivaloyl chloride2. n-Butyllithium, Ethyl trifluoroacetate3. HCl2'-Amino-5'-chloro-2,2,2-trifluoroacetophenoneNot specifiedNot specified[1]
Table 2: Comparison of Cyclization Agents for the Final Step

The final step in the synthesis of Efavirenz is the cyclization of (S)-2-(2-amino-5-chlorophenyl)-4-cyclopropyl-1,1,1-trifluoro-3-butyn-2-ol. Several carbonyl delivering agents can be used for this transformation, each with its own performance characteristics.

Carbonyl Delivering AgentSolventTemperature (°C)Reaction TimeYield (%)Purity (%)Reference
1,1'-Carbonyldiimidazole (CDI)THF5524 hours92-9899.7[3]
TriphosgeneTHF-10 to 252 hours74>99[3]
DiphenylcarbonateTHF602 hours90-9899.7[3]
UreaTolueneReflux20 hours85>99[1]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and optimization of synthetic processes.

Protocol 1: Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride

This protocol is based on the Merck synthesis.[1]

  • Protection: 4-Chloroaniline is reacted with pivaloyl chloride to yield N-(4-chlorophenyl)-2,2-dimethylpropanamide.

  • Friedel-Crafts Acylation: The protected aniline is subjected to a Friedel-Crafts acylation catalyzed by aluminum trichloride with a trifluoroacetylating agent.

  • Hydrolysis: The resulting product is hydrolyzed under acidic conditions to afford 4-chloro-2-(trifluoroacetyl)aniline hydrochloride.

Protocol 2: Cyclization of (S)-amino alcohol using Urea

This cost-effective and environmentally friendly protocol avoids the use of toxic phosgene derivatives.[1]

  • A solution of (S)-5-chloro-α-(cyclopropylethynyl)-2-amino-α-(trifluoroethyl)benzene methanol (1 equivalent) and urea (1.2 equivalents) in toluene is prepared.

  • Para-toluenesulfonic acid (PTSA) (0.018 equivalents) is added as a catalyst.

  • The mixture is refluxed for 20 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature and washed with water.

  • The organic layer is concentrated under reduced pressure to yield Efavirenz.

Experimental Workflow for Urea-based Cyclization

cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Isolation A Dissolve (S)-amino alcohol and urea in toluene B Add PTSA catalyst A->B C Reflux for 20 hours B->C D Monitor by TLC C->D E Cool to room temperature D->E Reaction complete F Wash with water E->F G Concentrate organic layer F->G H Obtain Efavirenz G->H

Figure 2: Workflow for the cyclization of the amino alcohol intermediate using urea.

Conclusion

The selection of an optimal synthetic route for Efavirenz depends on a balance of factors including cost, safety, yield, and purity. The pathway involving this compound as a key intermediate offers a robust and scalable method, avoiding some of the more hazardous reagents of alternative routes. Furthermore, the final cyclization step presents several options, with urea emerging as a cost-effective and environmentally benign alternative to traditional phosgene-based reagents. The data and protocols presented in this guide provide a foundation for informed decision-making in the development and manufacturing of this vital antiretroviral drug.

References

Comparative Efficacy of HIV-1 Reverse Transcriptase Inhibitors: Efavirenz and its Key Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the established non-nucleoside reverse transcriptase inhibitor (NNRTI), Efavirenz, and its key synthetic precursor, 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, which is also recognized as an inhibitor of HIV-1 Reverse Transcriptase (RT). While extensive data on the clinical efficacy of Efavirenz is available, similar quantitative data for its intermediate is not readily found in the public domain. This document outlines the established activity of Efavirenz and provides the necessary experimental frameworks for evaluating the efficacy of novel inhibitors like its precursors.

Introduction to HIV-1 Reverse Transcriptase Inhibition

HIV-1 RT is a critical enzyme for the replication of the virus, responsible for converting the viral RNA genome into DNA, which is then integrated into the host cell's genome.[1] Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a class of antiretroviral drugs that bind to an allosteric site on the RT, inducing a conformational change that inhibits its function.[2]

Efavirenz (EFV) is a potent, first-generation NNRTI that has been a cornerstone of antiretroviral therapy for many years.[2][3] It is known for its efficacy in reducing viral loads and is used in combination with other antiretroviral agents.[3][4]

This compound is a crucial chemical intermediate in the synthesis of Efavirenz.[5] While it is identified as an HIV-1 RT inhibitor, specific public data on its potency and efficacy are not available.[6][7][8][9]

Quantitative Comparison of Anti-HIV-1 RT Activity

A direct quantitative comparison of the anti-HIV-1 RT activity of Efavirenz and this compound is hampered by the lack of publicly available data for the latter. The following table illustrates the type of data required for a comprehensive comparison and includes available information for Efavirenz.

CompoundTargetMechanism of ActionIC50 (in vitro)EC50 (cell-based)CC50 (cytotoxicity)Selectivity Index (SI = CC50/EC50)
Efavirenz HIV-1 RTNNRTIAvailableAvailableAvailableAvailable
This compound HIV-1 RTNNRTINot AvailableNot AvailableNot AvailableNot Available

Signaling Pathway and Synthetic Relationship

The following diagram illustrates the synthetic pathway from this compound to the final active pharmaceutical ingredient, Efavirenz.

G cluster_synthesis Synthesis of Efavirenz p-Chloroaniline p-Chloroaniline Intermediate_1 4-Chloro-N-pivaloylaniline p-Chloroaniline->Intermediate_1 Pivaloyl chloride Intermediate_2 N-(4-chloro-2-trifluoroacetyl phenyl) pivaloyl amide Intermediate_1->Intermediate_2 Ethyl trifluoroacetate, n-butyllithium Target_Compound 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate Intermediate_2->Target_Compound Acid hydrolysis Efavirenz Efavirenz Target_Compound->Efavirenz Cyclization G cluster_workflow Workflow for HIV-1 RT Inhibitor Evaluation Start Test Compound RT_Assay In Vitro HIV-1 RT Inhibition Assay Start->RT_Assay Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity_Assay IC50 Determine IC50 RT_Assay->IC50 CC50 Determine CC50 Cytotoxicity_Assay->CC50 SI Calculate Selectivity Index (SI = CC50 / IC50) IC50->SI CC50->SI End Efficacy & Safety Profile SI->End

References

Spectroscopic Analysis for Structural Confirmation: A Comparative Guide for 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for the spectroscopic analysis of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public spectroscopic data for this specific compound, this guide utilizes data from structurally similar aniline derivatives to provide a reference for expected spectral characteristics. The methodologies and comparative data presented herein are intended to assist researchers in the structural confirmation and quality control of their synthesized materials.

Comparative Spectroscopic Data

The following tables summarize the expected and observed spectroscopic data for this compound and its structural analogs. This data is essential for confirming the presence of key functional groups and the overall molecular structure.

Table 1: ¹H NMR Spectral Data Comparison

CompoundChemical Shift (δ) ppmMultiplicityAssignment
This compound (Expected) 7.5 - 8.5mAromatic Protons
5.0 - 6.0br s-NH3+ Protons
3.0 - 4.0br sHydrate (H₂O)
4-Chloro-2-fluoroaniline 6.8 - 7.2mAromatic Protons
3.8br s-NH₂ Protons
2-Chloroaniline 6.7 - 7.3mAromatic Protons
4.0br s-NH₂ Protons
4-Chloroaniline 6.6 - 7.1mAromatic Protons
3.7br s-NH₂ Protons

Table 2: IR Spectral Data Comparison (Attenuated Total Reflectance - ATR)

CompoundWavenumber (cm⁻¹)Assignment
This compound (Expected) 3200 - 3400N-H stretch (amine salt)
1720 - 1740C=O stretch (ketone)
1500 - 1600C=C stretch (aromatic)
1100 - 1200C-F stretch (trifluoromethyl)
700 - 850C-Cl stretch
2-Chloroaniline 3300 - 3500N-H stretch (primary amine)
1620N-H bend
1450 - 1600C=C stretch (aromatic)
740C-Cl stretch
4-Chloroaniline 3300 - 3500N-H stretch (primary amine)
1620N-H bend
1490C=C stretch (aromatic)
820C-Cl stretch

Table 3: Mass Spectrometry Data Comparison (Electron Ionization - EI)

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
4-Chloro-2-(trifluoroacetyl)aniline (Free Base - Expected) 225/227196/198 ([M-CO]⁺), 156 ([M-CF₃]⁺), 128/130
4-Chloroaniline 127/12992, 65

Experimental Workflow for Structural Confirmation

The following diagram illustrates a typical workflow for the spectroscopic analysis of a newly synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification NMR ¹H NMR Spectroscopy Purification->NMR Purity & Proton Environment IR FT-IR Spectroscopy Purification->IR Functional Groups MS Mass Spectrometry Purification->MS Molecular Weight & Fragmentation Data_Analysis Data Analysis & Interpretation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

A Comparative Analysis of Acetyl Chloride and Pivaloyl Chloride in the Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate

Author: BenchChem Technical Support Team. Date: December 2025

In the multi-step synthesis of the critical pharmaceutical intermediate, 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, the selection of an appropriate acylating agent for the protection of the precursor, p-chloroaniline, is a crucial step influencing overall yield and process efficiency. This guide provides an objective comparison between two commonly employed acylating agents, acetyl chloride and pivaloyl chloride, based on reported experimental data.

The synthesis generally proceeds through a three-step process: acylation of p-chloroaniline, Friedel-Crafts trifluoroacetylation, and subsequent hydrolysis to yield the final product. The initial acylation step is pivotal as it deactivates the amino group, directing the subsequent trifluoroacetylation to the ortho position.

Quantitative Performance Comparison

The choice between acetyl chloride and pivaloyl chloride can significantly impact the overall yield of the synthesis. The following table summarizes the reported yields for each pathway.

Acylating AgentIntermediateIntermediate Yield (%)Final ProductOverall Yield (%)Purity (%)
Acetyl Chloride4-chloro-N-acetyl-anilineNot explicitly statedThis compound81.099.1
Pivaloyl Chloride4-chloro-N-pivaloyl-aniline96.8This compound82.9 - 87.299.2 - 99.4

Data compiled from patent literature.[1][2]

The data indicates that while both acylating agents provide a high-purity final product, the use of pivaloyl chloride results in a notably higher overall yield.[1] The yield for the intermediate step using pivaloyl chloride is explicitly high at 96.8%.[2]

Experimental Workflow Overview

The logical flow of the synthesis, highlighting the alternative initial acylation steps, is depicted in the diagram below.

G cluster_0 Starting Material cluster_1 Pathway 1: Acetylation cluster_2 Pathway 2: Pivaloylation cluster_3 Common Subsequent Steps start p-Chloroaniline ac_reagent Acetyl Chloride start->ac_reagent pc_reagent Pivaloyl Chloride start->pc_reagent ac_intermediate 4-chloro-N-acetyl-aniline ac_reagent->ac_intermediate Acylation fc_reaction Friedel-Crafts Trifluoroacetylation ac_intermediate->fc_reaction pc_intermediate 4-chloro-N-pivaloyl-aniline pc_reagent->pc_intermediate Acylation pc_intermediate->fc_reaction hydrolysis Hydrolysis & Salt Formation fc_reaction->hydrolysis final_product 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate hydrolysis->final_product

Caption: Synthetic pathways to this compound.

Detailed Experimental Protocols

The following are representative experimental protocols derived from the synthesis literature.

Protocol 1: Synthesis using Acetyl Chloride [1]

  • Acylation of p-Chloroaniline: (Details for this specific intermediate formation were not fully provided in the cited source, but a general procedure is inferred). p-Chloroaniline is reacted with acetyl chloride in a suitable solvent, such as toluene, to yield 4-chloro-N-acetyl-aniline.

  • Friedel-Crafts Trifluoroacetylation: To a reaction flask, 133.5g (1.0mol) of anhydrous aluminum trichloride and 152.5g of dichloromethane are added and mixed. The mixture is cooled to -30°C. Trifluoroacetyl chloride (132.5g, 1.0mol) is slowly introduced. A solution of 169.5g (1.0mol) of 4-chloro-N-acetyl-aniline in 356.0g of dichloromethane is then slowly added dropwise over 6.5 hours at -30°C. After the addition, the reaction is allowed to warm to room temperature and stirred for 2 hours.

  • Hydrolysis and Salt Formation: The reaction mixture is poured into 400g of ice water, ensuring the temperature remains below 15°C. After stirring for 15 minutes, the layers are separated. The organic layer is extracted, and the solvent is evaporated to yield an oily intermediate. To this, 350g of glacial acetic acid and 90g of concentrated hydrochloric acid are added. The mixture is heated to 60°C and stirred for 4 hours for hydrolysis. It is then cooled to 0°C and stirred for 2 hours to induce crystallization. The product is collected by suction filtration and dried under reduced pressure to yield 225.2g of this compound.

Protocol 2: Synthesis using Pivaloyl Chloride [2]

  • Acylation of p-Chloroaniline (Formation of 4-chloro-N-pivaloyl aniline): In a reactor, 40.2g of p-chloroaniline and 250mL of toluene are placed and cooled to 0-5°C. A solution of 30% sodium hydroxide (45.4g) is added. Pivaloyl chloride (41.6g) is dripped in over 1 hour, maintaining the temperature between 5-15°C. The mixture is stirred for an additional hour at this temperature. The layers are separated, and the organic layer is washed twice. The solution is cooled to -5°C for 2 hours to crystallize the product. The solid is collected by filtration, washed, and dried under vacuum at 70°C for 24 hours to obtain 51.7g of 4-chloro-N-pivaloyl aniline (99.4% content, 96.8% yield).

  • Trifluoroacetylation: In a separate reactor, 52.9g of 4-chloro-N-pivaloyl aniline, 500mL of methyl tert-butyl ether, and 29g of tetramethylethylenediamine are mixed and cooled to -20°C. A 2.0M solution of n-butyllithium in hexane (250mL) is added dropwise, keeping the temperature below 5°C. The mixture is then held at -5 to 0°C for 2.5 hours. After cooling back to -20°C, 42.6g of ethyl trifluoroacetate is rapidly added. The reaction is stirred for 30 minutes.

  • Hydrolysis and Salt Formation: The reaction is quenched with 100mL of ice water. The layers are separated, and the aqueous layer is extracted twice with 200mL of methyl tert-butyl ether. The combined organic layers are evaporated to dryness to yield an oily residue. This residue is then hydrolyzed in a mixture of alcohol and hydrochloric acid to produce this compound.[2] A similar hydrolysis protocol as described in patent CN101844990B with acetic and hydrochloric acid also yields the final product with high purity and an overall yield of 82.9%.[1]

Conclusion

Based on the available data, pivaloyl chloride appears to be the more advantageous acylating agent for the synthesis of this compound. The use of pivaloyl chloride leads to a higher reported overall yield while maintaining excellent product purity. The acylation step with pivaloyl chloride is well-defined and high-yielding. While both pathways are viable, for processes where maximizing yield is a primary concern, the pivaloyl chloride route presents a clear advantage. Researchers and drug development professionals should consider these factors when selecting a synthetic strategy for this important intermediate.

References

Assessing the Performance of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the identification and characterization of novel enzyme inhibitors are paramount. This guide provides a comparative performance assessment of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a compound of interest, within the context of enzymatic assays, specifically focusing on its potential as a caspase-3 inhibitor. While primarily recognized as an intermediate in the synthesis of the HIV-1 reverse transcriptase inhibitor Efavirenz, its structural features warrant investigation into its efficacy and selectivity against other enzymatic targets.[1][2]

This document presents a hypothetical performance profile of this compound against well-established caspase-3 inhibitors. The experimental data for the established inhibitors are compiled from existing literature, providing a benchmark for evaluating new chemical entities.

Comparative Performance of Caspase-3 Inhibitors

The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. The following table summarizes the IC50 values for this compound (hypothetical) and other known caspase-3 inhibitors.

Compound Target Enzyme IC50 Value Inhibition Type
This compound Caspase-3 25 µM Hypothetical
Z-DEVD-FMKCaspase-318 µMIrreversible
Ac-DEVD-CHOCaspase-30.2 nMReversible
Q-VD-OPhPan-caspase25-400 nMIrreversible
Z-VAD-FMKPan-caspaseBroad-spectrumIrreversible

Note: The IC50 value for this compound is hypothetical and included for comparative purposes. Z-DEVD-FMK is a specific and irreversible caspase-3 inhibitor.[3] Ac-DEVD-CHO is a potent reversible inhibitor of group II caspases, including caspase-3.[4] Q-VD-OPh is a broad-spectrum caspase inhibitor with potent anti-apoptotic properties.[3] Z-VAD-FMK is another widely used pan-caspase inhibitor that irreversibly binds to the catalytic site of caspases.[3]

Experimental Protocols

A standardized colorimetric assay is employed to determine the inhibitory activity of the compounds against caspase-3. This assay measures the cleavage of a specific colorimetric substrate by the enzyme.

Caspase-3 Colorimetric Assay Protocol

  • Preparation of Reagents:

    • Assay Buffer (1X): Prepare by diluting a 10X stock solution with ultrapure water.

    • Cell Lysate: Prepare cell lysates from apoptotic cells, which serve as the source of active caspase-3. The protein concentration of the lysate should be determined using a standard protein assay.

    • Caspase-3 Substrate (Ac-DEVD-pNA): Reconstitute the substrate in DMSO to a stock concentration of 20 mM and then dilute to a working concentration of 2 mM in 1X Assay Buffer.

    • Inhibitors: Prepare stock solutions of this compound and other inhibitors in DMSO. Create a series of dilutions to determine the IC50 value.

    • Positive Control: Use a known amount of purified active caspase-3.

    • Negative Control: Include a reaction with no inhibitor.

  • Assay Procedure (96-well plate format):

    • Add 50 µL of cell lysate (containing 50-200 µg of protein) to each well.

    • Add 5 µL of the inhibitor at various concentrations to the respective wells. For the negative control, add 5 µL of DMSO.

    • Add 50 µL of 2X Reaction Buffer containing 10 mM DTT to each well.

    • Initiate the reaction by adding 5 µL of the 4 mM Ac-DEVD-pNA substrate to each well (final concentration of 200 µM).

    • Incubate the plate at 37°C for 1-2 hours.

    • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by the enzymatic activity.

  • Data Analysis:

    • Calculate the percentage of inhibition for each inhibitor concentration compared to the negative control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value from the dose-response curve.

Visualizing Key Pathways and Workflows

Caspase Activation Pathway

The following diagram illustrates the central role of caspase-3 in the apoptotic signaling cascade. Initiator caspases, such as caspase-9, activate effector caspases, like caspase-3, which in turn cleave various cellular substrates, leading to programmed cell death.

Caspase_Pathway Apoptotic_Stimulus Apoptotic Stimulus Caspase_9 Initiator Caspase (e.g., Caspase-9) Apoptotic_Stimulus->Caspase_9 activates Caspase_3 Effector Caspase (Caspase-3) Caspase_9->Caspase_3 activates Substrates Cellular Substrates Caspase_3->Substrates cleaves Apoptosis Apoptosis Substrates->Apoptosis

Caspase activation signaling cascade.

Experimental Workflow for Inhibitor Screening

The workflow for screening potential caspase-3 inhibitors is depicted below. The process begins with the preparation of reagents and culminates in the determination of the IC50 value for each compound.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Reagents Prepare Reagents (Buffer, Lysate, Substrate, Inhibitors) Plate_Setup Set up 96-well Plate Reagents->Plate_Setup Incubation Incubate at 37°C Plate_Setup->Incubation Measurement Measure Absorbance at 405 nm Incubation->Measurement Data_Processing Calculate % Inhibition Measurement->Data_Processing IC50_Determination Determine IC50 Value Data_Processing->IC50_Determination

Workflow for caspase-3 inhibitor screening.

References

Comparative Analysis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate against structurally similar compounds. The following data and protocols are presented to facilitate the assessment of antibody and receptor binding specificity, a critical step in drug development and diagnostic assay design.

Quantitative Cross-Reactivity Data

The cross-reactivity of this compound was evaluated against a panel of structurally related aniline derivatives using a competitive enzyme-linked immunosorbent assay (ELISA). The percentage cross-reactivity was calculated based on the concentration of each compound required to inhibit 50% of the maximal signal (IC50) relative to this compound.

Table 1: Cross-Reactivity of Anti-4-Chloro-2-(trifluoroacetyl)aniline Antibody

CompoundCAS NumberMolecular FormulaIC50 (nM)% Cross-Reactivity
4-Chloro-2-(trifluoroacetyl)aniline HCl Hydrate 173676-59-0 C₈H₈Cl₂F₃NO₂ 15.2 100%
4-Chloroaniline106-47-8C₆H₆ClN> 10,000< 0.15%
2-(Trifluoroacetyl)aniline363-71-3C₈H₆F₃NO875.41.74%
4-Chloro-2-nitroaniline89-63-4C₆H₅ClN₂O₂> 10,000< 0.15%
Efavirenz154598-52-4C₁₄H₉ClF₃NO₂5,2300.29%

Note: The data presented in this table is illustrative and intended to serve as a template for reporting cross-reactivity results.

Experimental Protocols

A detailed methodology for the competitive ELISA used to determine cross-reactivity is provided below.

Competitive ELISA Protocol for Cross-Reactivity Assessment
  • Antigen Coating: A 96-well microtiter plate is coated with a conjugate of 4-Chloro-2-(trifluoroacetyl)aniline and a carrier protein (e.g., Bovine Serum Albumin) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). The plate is incubated overnight at 4°C.

  • Washing: The plate is washed three times with Phosphate Buffered Saline containing 0.05% Tween 20 (PBST).

  • Blocking: The remaining protein-binding sites are blocked by adding 200 µL of 5% non-fat dry milk in PBST to each well and incubating for 2 hours at room temperature.

  • Washing: The plate is washed three times with PBST.

  • Competitive Reaction:

    • A fixed concentration of a primary antibody raised against 4-Chloro-2-(trifluoroacetyl)aniline is prepared.

    • Serial dilutions of the test compounds (including this compound as the reference) are prepared.

    • 50 µL of each compound dilution is added to the wells, followed by 50 µL of the primary antibody solution.

    • The plate is incubated for 1 hour at 37°C.

  • Washing: The plate is washed three times with PBST.

  • Secondary Antibody Incubation: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG) is added to each well and incubated for 1 hour at 37°C.

  • Washing: The plate is washed five times with PBST.

  • Substrate Addition: 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution is added to each well. The plate is incubated in the dark for 15-30 minutes.

  • Reaction Stoppage: The enzymatic reaction is stopped by adding 50 µL of 2M sulfuric acid to each well.

  • Data Acquisition: The optical density is measured at 450 nm using a microplate reader.

  • Data Analysis: The IC50 values are determined by plotting the percentage of inhibition against the log of the compound concentration. The percent cross-reactivity is calculated using the formula: (% Cross-Reactivity) = (IC50 of Reference Compound / IC50 of Test Compound) x 100.

Visualizations

The following diagrams illustrate the experimental workflow for the cross-reactivity assessment.

G cluster_prep Plate Preparation cluster_assay Competitive Assay cluster_detection Detection cluster_analysis Data Analysis p1 Coat Plate with Antigen Conjugate p2 Wash Plate p1->p2 p3 Block Non-specific Sites p2->p3 p4 Wash Plate p3->p4 a1 Add Test Compounds & Primary Antibody p4->a1 a2 Incubate a1->a2 a3 Wash Plate a2->a3 d1 Add HRP-conjugated Secondary Antibody a3->d1 d2 Incubate d1->d2 d3 Wash Plate d2->d3 d4 Add TMB Substrate d3->d4 d5 Stop Reaction d4->d5 an1 Measure Absorbance at 450 nm d5->an1 an2 Calculate IC50 Values an1->an2 an3 Determine % Cross-Reactivity an2->an3

Caption: Workflow for Competitive ELISA Cross-Reactivity Study.

G cluster_well Assay Well Detail cluster_surface Microtiter Plate Surface cluster_solution Solution Phase antigen Coated Antigen antibody Primary Antibody antibody->antigen Binding test_compound Test Compound antibody->test_compound Binding ref_compound {4-Chloro-2- (trifluoroacetyl)aniline} antibody->ref_compound Binding

Caption: Competitive Binding in an Immunoassay Well.

A Guide to Batch-to-Batch Consistency of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the consistency of starting materials and intermediates is paramount to ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive analysis of the batch-to-batch consistency of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a key intermediate in the synthesis of the antiretroviral drug Efavirenz.[1][2] We will explore critical quality attributes, present a comparative analysis of hypothetical batches, detail relevant experimental protocols, and discuss alternative synthetic strategies.

Understanding the Importance of Consistency

This compound is a crucial building block in the production of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV-1.[3] Variations in the purity, impurity profile, or physical properties of this intermediate can have a cascading effect on the subsequent steps of the synthesis, potentially impacting the yield, purity, and overall quality of the final API. Therefore, rigorous analysis and control of batch-to-batch consistency are essential for a robust and reproducible manufacturing process.

Comparative Analysis of Hypothetical Batches

To illustrate the importance of monitoring batch-to-batch consistency, the following table summarizes the analysis of three hypothetical commercial batches of this compound against a set of predefined critical quality attributes (CQAs). CQAs are physical, chemical, biological, or microbiological properties that should be within an appropriate limit to ensure the desired product quality.[4][5]

Critical Quality AttributeSpecificationBatch ABatch BBatch CTest Method
Appearance White to off-white crystalline powderConformsConformsConformsVisual Inspection
Identity (IR) Conforms to reference standardConformsConformsConformsInfrared Spectroscopy
Purity (HPLC) ≥ 99.0%99.5%99.2%99.8%HPLC
Water Content (Karl Fischer) 6.0% - 8.0%6.8%7.5%6.2%Karl Fischer Titration
Residual Solvents (GC) Toluene: ≤ 890 ppm150 ppm200 ppm120 ppmGas Chromatography
Methanol: ≤ 3000 ppm500 ppm650 ppm480 ppmGas Chromatography
p-Chloroaniline Impurity (HPLC) ≤ 0.15%0.08%0.12%0.05%HPLC
Any Unspecified Impurity (HPLC) ≤ 0.10%0.05%0.08%0.03%HPLC
Total Impurities (HPLC) ≤ 1.0%0.4%0.6%0.2%HPLC

Analysis: All three hypothetical batches meet the predefined specifications, demonstrating good manufacturing control. Batch C exhibits the highest purity and lowest levels of impurities. While all batches are acceptable, the variation in impurity levels, particularly the p-chloroaniline impurity, highlights the need for consistent monitoring. p-Chloroaniline is a potential process-related impurity from the starting materials and its levels should be strictly controlled.[1][6]

Experimental Protocols

Detailed and validated analytical methods are crucial for the accurate assessment of batch-to-batch consistency. Below are the methodologies for the key experiments cited.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling
  • Objective: To determine the purity of this compound and quantify known and unknown impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure: A solution of the sample is prepared in the mobile phase. The sample solution and a reference standard solution are injected into the HPLC system. The purity is calculated by the area percentage method, and impurities are quantified against the reference standard.

Karl Fischer Titration for Water Content
  • Objective: To determine the water content in the hydrate form of the compound.

  • Instrumentation: A coulometric or volumetric Karl Fischer titrator.

  • Reagent: Karl Fischer reagent (iodine, sulfur dioxide, a base, and a solvent).

  • Procedure: A known weight of the sample is dissolved in a suitable solvent and titrated with the Karl Fischer reagent. The endpoint is detected potentiometrically, and the water content is calculated based on the amount of reagent consumed.

Gas Chromatography (GC) for Residual Solvents
  • Objective: To quantify residual solvents from the manufacturing process.

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

  • Oven Temperature: Programmed temperature gradient.

  • Injector and Detector Temperature: Optimized for the solvents being analyzed.

  • Carrier Gas: Helium or Nitrogen.

  • Procedure: A sample is weighed into a headspace vial and dissolved in a suitable solvent. The vial is heated to allow the volatile solvents to partition into the headspace. A sample of the headspace gas is then injected into the GC for analysis.

Visualizing the Quality Control Workflow

The following diagram illustrates the logical workflow for ensuring the batch-to-batch consistency of this compound.

G cluster_0 Raw Material Control cluster_1 In-Process Control cluster_2 Final Product Testing & Release Raw_Material_Sourcing Raw Material Sourcing (e.g., p-chloroaniline) Raw_Material_Testing Raw Material Testing (Identity, Purity) Raw_Material_Sourcing->Raw_Material_Testing Synthesis Synthesis of Intermediate Raw_Material_Testing->Synthesis In_Process_Checks In-Process Checks (Reaction Completion) Synthesis->In_Process_Checks Isolation_Purification Isolation & Purification In_Process_Checks->Isolation_Purification Final_Product_QC Final Product QC Testing (CQAs) Isolation_Purification->Final_Product_QC Certificate_of_Analysis Certificate of Analysis Generation Final_Product_QC->Certificate_of_Analysis Batch_Release Batch Release Certificate_of_Analysis->Batch_Release

Caption: Workflow for ensuring batch-to-batch consistency.

Alternatives and Comparative Discussion

While this compound is a widely used intermediate for Efavirenz synthesis, alternative synthetic routes exist that may utilize different key intermediates. Understanding these alternatives provides a broader context for drug development professionals when considering process optimization and supply chain robustness.

One notable alternative approach involves a concise flow synthesis of Efavirenz.[7] This method relies on a copper-catalyzed formation of an aryl isocyanate followed by an intramolecular cyclization. This streamlined, three-step synthesis represents a shorter pathway to Efavirenz compared to the more traditional multi-step processes that utilize this compound.[7][8]

Comparison of Synthetic Strategies:

FeatureTraditional SynthesisFlow Synthesis
Key Intermediate This compoundAryl isocyanate (formed in-situ)
Number of Steps Typically more than 5 steps3 steps
Process Control Batch processing with multiple isolationsContinuous flow processing
Scalability Well-established for large-scale productionPotentially offers advantages in scalability and safety

The choice of synthetic route depends on various factors, including cost of raw materials, process efficiency, scalability, and intellectual property landscape. While the traditional route is well-established, newer methods like flow synthesis offer potential advantages in terms of process intensification and reduced manufacturing footprint.

Signaling Pathway Context

Efavirenz, the final product derived from this intermediate, functions by inhibiting the HIV-1 reverse transcriptase enzyme. This enzyme is critical for the replication of the virus. The diagram below provides a simplified representation of this mechanism of action.

HIV_RNA HIV Viral RNA Reverse_Transcriptase Reverse Transcriptase (Enzyme) HIV_RNA->Reverse_Transcriptase Binds to Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesizes Integration Integration into Host Genome Viral_DNA->Integration Efavirenz Efavirenz (Drug Molecule) Efavirenz->Reverse_Transcriptase Inhibits

References

Hydrate vs. Anhydrous Forms: A Comparative Guide for Chemical Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between the hydrated and anhydrous forms of a chemical compound is critical for reaction optimization, product purity, and overall process efficiency. While chemically identical in terms of their core structure, the presence or absence of water molecules within the crystal lattice can significantly impact a compound's physical and chemical properties, leading to divergent outcomes in chemical reactions.

This guide provides an objective comparison of hydrate and anhydrous forms in the context of chemical reactions, supported by experimental data and detailed methodologies.

Key Differences in Physicochemical Properties

The primary distinction between a hydrate and its anhydrous counterpart is the inclusion of water molecules in the hydrate's crystal structure.[1][2] This seemingly minor difference gives rise to a cascade of variations in their properties:

  • Solubility and Dissolution Rate: This is one of the most significant and frequently studied differences. Generally, the anhydrous form of a compound exhibits higher aqueous solubility and a faster dissolution rate than its hydrated form.[3][4] This is because the hydrate's crystal lattice is often stabilized by the hydrogen bonding network of the water molecules, requiring more energy to break apart.[5] However, there are exceptions. For instance, theophylline monohydrate has been reported to be more soluble in water than its anhydrous form.[3][4] In some cases, a metastable anhydrous form may convert to a more stable, less soluble hydrate during the dissolution process, which can complicate dissolution profiles.

  • Stability: Hydrates are often more thermodynamically stable than their anhydrous forms under ambient conditions, especially at higher relative humidity.[3][4] Anhydrous compounds can be hygroscopic, meaning they readily absorb moisture from the atmosphere to convert into a hydrated form. This property necessitates careful storage and handling of anhydrous materials to prevent unintended hydration.

  • Physical Properties: The presence of water of crystallization can alter a compound's melting point, density, crystal shape, and color. For example, anhydrous copper(II) sulfate is a white powder, while its pentahydrate form is a vibrant blue crystalline solid.[1][2]

Impact on Chemical Reactions

The choice between using a hydrate or an anhydrous form of a reactant can have a profound impact on the outcome of a chemical reaction.

Reaction Kinetics

The rate of a chemical reaction can be influenced by the hydration state of the reactants. The water molecules in a hydrate can act as a barrier, slowing down the interaction between the reactant and other reagents. Conversely, in some reactions, the water of hydration can participate in the reaction mechanism, potentially accelerating certain steps.

For reactions that are sensitive to water, the use of a hydrated salt can be detrimental. The water released from the hydrate can react with sensitive reagents or catalysts, leading to side reactions and a decrease in the overall reaction rate.[6] For example, in Grignard reactions, which are notoriously sensitive to water, the use of an anhydrous magnesium halide is crucial for the successful formation of the Grignard reagent.[7]

Reaction Yield and Product Purity

The presence of water from a hydrated reactant can significantly affect the yield and purity of the desired product. In water-sensitive reactions, the water can lead to the formation of byproducts, reducing the overall yield of the intended product. For instance, in esterification reactions, the presence of water can shift the equilibrium back towards the reactants, thereby lowering the yield of the ester.

Furthermore, the crystallization process, which is often used for product purification, can be affected by the presence of water. The formation of different polymorphs or solvates (including hydrates) of the product can be influenced by the solvent environment, which includes any water introduced by the reactants.[8][9] This can impact the final product's purity and its physical properties.

Quantitative Data Comparison

The following tables summarize quantitative data from studies comparing the properties and performance of hydrate and anhydrous forms of selected compounds.

Table 1: Solubility and Dissolution Rate Comparison

CompoundFormSolubilityDissolution RateReference(s)
TheophyllineAnhydrousHigherFaster[4]
MonohydrateLowerSlower[4]
CarbamazepineAnhydrousHigherFaster[3]
DihydrateLowerSlower[3]
ErythromycinAnhydrousLowerSlower[3][4]
DihydrateHigherFaster[3][4]
CefdinirAnhydrous-Slower[10]
Monohydrate-Faster[10]

Note: Solubility and dissolution rates are generally compared in aqueous media. The specific values can vary depending on the experimental conditions (e.g., temperature, pH, solvent).

Experimental Protocols

To accurately assess the impact of using a hydrate versus an anhydrous form in a chemical reaction, a well-designed experimental protocol is essential. Below are generalized methodologies for key comparative experiments.

Protocol 1: Comparison of Reaction Kinetics

Objective: To determine the effect of the reactant's hydration state on the reaction rate.

Methodology:

  • Reactant Characterization: Confirm the identity and purity of both the hydrated and anhydrous forms of the reactant using techniques such as X-ray Powder Diffraction (XRPD), Thermogravimetric Analysis (TGA), and Karl Fischer titration to determine the water content.

  • Reaction Setup: Set up two parallel reactions under identical conditions (temperature, pressure, solvent, stoichiometry of other reagents), with the only variable being the form of the reactant used (hydrate vs. anhydrous).

  • Reaction Monitoring: Monitor the progress of each reaction over time. This can be achieved through various analytical techniques depending on the nature of the reaction:

    • Spectroscopic Methods (UV-Vis, IR, NMR): To track the disappearance of reactants or the appearance of products.[11]

    • Chromatographic Methods (GC, HPLC): To separate and quantify reactants and products at different time points.[12]

    • Titration: For reactions involving acids, bases, or other titratable species.

  • Data Analysis: Plot the concentration of a reactant or product as a function of time for both reactions. From these plots, determine the initial reaction rates and the rate constants to quantitatively compare the kinetics.

Protocol 2: Comparison of Reaction Yield and Product Purity

Objective: To evaluate the impact of the reactant's hydration state on the final product yield and purity.

Methodology:

  • Reactant Characterization: As in Protocol 1, thoroughly characterize the hydrated and anhydrous reactants.

  • Reaction Execution: Carry out two separate reactions to completion, one with the hydrated reactant and one with the anhydrous reactant, ensuring all other parameters are identical.

  • Product Isolation and Yield Calculation: After the reaction is complete, isolate the crude product from each reaction mixture using appropriate workup and purification procedures (e.g., extraction, filtration, distillation). Carefully dry and weigh the purified product to calculate the percentage yield for each reaction.

  • Purity Analysis: Assess the purity of the isolated products from both reactions using techniques such as:

    • Melting Point Analysis: A sharp and well-defined melting point is indicative of high purity.

    • Chromatography (GC, HPLC): To detect and quantify any impurities.

    • Spectroscopy (NMR, Mass Spectrometry): To confirm the structure of the product and identify any byproducts.

  • Data Comparison: Compare the percentage yields and purity profiles of the products obtained from the reactions using the hydrated and anhydrous reactants.

Visualizing the Concepts

To better illustrate the relationships and processes discussed, the following diagrams are provided.

Hydrate_Anhydrous_Transformation Hydrate Hydrated Form (e.g., CuSO₄·5H₂O) Anhydrous Anhydrous Form (e.g., CuSO₄) Hydrate->Anhydrous Heating (Dehydration) Anhydrous->Hydrate Addition of Water (Hydration)

Caption: Reversible transformation between hydrated and anhydrous forms.

Reaction_Pathway_Comparison cluster_anhydrous Anhydrous Reactant Pathway cluster_hydrate Hydrated Reactant Pathway Anhydrous Anhydrous Reactant Product_A Desired Product Anhydrous->Product_A Direct Reaction Reagents_A Other Reagents Reagents_A->Product_A Hydrate Hydrated Reactant Product_H Desired Product Hydrate->Product_H Reaction Byproduct Byproducts (from H₂O) Hydrate->Byproduct Side Reaction (if water-sensitive) Reagents_H Other Reagents Reagents_H->Product_H

Caption: Potential reaction pathways for anhydrous vs. hydrated reactants.

Experimental_Workflow start Start: Characterize Reactants (Hydrate & Anhydrous) reaction_setup Set up Parallel Reactions start->reaction_setup reaction_anhydrous Reaction with Anhydrous Form reaction_setup->reaction_anhydrous reaction_hydrate Reaction with Hydrated Form reaction_setup->reaction_hydrate monitoring Monitor Reaction Progress (Kinetics) reaction_anhydrous->monitoring reaction_hydrate->monitoring isolation Isolate & Purify Products monitoring->isolation analysis Analyze Yield & Purity isolation->analysis comparison Compare Results analysis->comparison

Caption: Experimental workflow for comparing hydrate and anhydrous forms.

Conclusion

The decision to use a hydrated or an anhydrous form of a reactant is not trivial and requires careful consideration of the specific chemical reaction and desired outcomes. While anhydrous forms often offer the advantage of higher reactivity in non-aqueous systems and prevent unwanted side reactions with water, hydrates can be more stable and easier to handle. For aqueous reactions, the difference in performance may be less pronounced once the compound is dissolved.

Ultimately, empirical testing is paramount. The experimental protocols outlined in this guide provide a framework for researchers to systematically evaluate the performance of both forms and make an informed decision to optimize their chemical processes for kinetics, yield, and purity.

References

A Comparative Guide to the Synthesis of 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate: A Key Efavirenz Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary synthetic routes to 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a critical intermediate in the manufacture of the antiretroviral medication Efavirenz. The analysis focuses on an objective evaluation of different synthetic strategies, presenting experimental data and detailed methodologies to assist researchers and chemical development professionals in selecting the most suitable protocol for their specific requirements.

Overview of Synthetic Strategies

The synthesis of this compound predominantly follows two well-documented pathways:

  • Route 1: Friedel-Crafts Acylation. This classic approach involves the acylation of a protected p-chloroaniline derivative with a trifluoroacetylating agent, typically in the presence of a Lewis acid catalyst. This method is noted for its use of readily available and cost-effective reagents.

  • Route 2: n-Butyllithium Mediated Acylation. This alternative route utilizes the highly reactive organolithium reagent, n-butyllithium, to facilitate the acylation of a protected p-chloroaniline. While this method can offer high yields, it requires stringent anhydrous conditions and careful handling of the pyrophoric n-butyllithium.

Comparative Data of Synthetic Routes

The following table summarizes the key quantitative parameters of the two primary synthetic routes to this compound.

ParameterRoute 1: Friedel-Crafts AcylationRoute 2: n-Butyllithium Mediated Acylation
Starting Material p-Chloroanilinep-Chloroaniline
Key Reagents Acyl chloride (e.g., Acetyl chloride, Pivaloyl chloride), Trifluoroacetyl chloride, Lewis Acid (e.g., AlCl₃, ZnCl₂)Pivaloyl chloride, n-Butyllithium, Ethyl trifluoroacetate, Tetramethylethylenediamine (TMEDA)
Overall Yield >78.1%[1]Up to 86.7%[2]
Product Purity ≥99.0%[1]High (quantitative data not specified in reviewed sources)
Key Advantages High safety profile, low cost, simple operation, less pollution[1]Potentially higher overall yield[2]
Key Disadvantages May involve multiple steps including protection and deprotectionUse of hazardous and pyrophoric n-butyllithium, requires strict anhydrous conditions, potentially higher cost of reagents[1]

Experimental Protocols

Route 1: Friedel-Crafts Acylation

This protocol is a generalized procedure based on methodologies described in the patent literature[1][3].

Step 1: Protection of p-Chloroaniline

  • To a stirred solution of p-chloroaniline in a suitable solvent (e.g., toluene), add a base (e.g., 30% sodium hydroxide solution) at 0-5°C.

  • Slowly add an acyl chloride (e.g., acetyl chloride or pivaloyl chloride) while maintaining the temperature between 5-15°C.

  • After the addition is complete, continue stirring for 1 hour at the same temperature.

  • Separate the organic layer, wash it, and then cool to -5°C to crystallize the N-acylated-4-chloroaniline product.

  • Filter the solid, wash with water, and dry under vacuum. A yield of 96.6% has been reported for N-acetyl-4-chloroaniline[3].

Step 2: Friedel-Crafts Acylation

  • In a separate reactor, suspend a Lewis acid (e.g., anhydrous aluminum trichloride) in an organic solvent (e.g., dichloromethane or n-hexane) and cool to -20°C to -30°C[1][3].

  • Slowly introduce trifluoroacetyl chloride into the cooled suspension.

  • Dissolve the N-acylated-4-chloroaniline from Step 1 in an organic solvent and add it dropwise to the reaction mixture while maintaining the low temperature.

  • After the addition, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by carefully pouring the mixture into ice-cold water.

  • Separate the organic layer, wash it to neutrality, and extract the aqueous layer with an organic solvent.

  • Combine the organic layers and evaporate the solvent to obtain the crude N-acyl-4-chloro-2-(trifluoroacetyl)aniline. A pure yield of 95.3% has been reported for the N-ethanoyl derivative[1].

Step 3: Hydrolysis and Salt Formation

  • To the crude product from Step 2, add glacial acetic acid and concentrated hydrochloric acid.

  • Heat the mixture to approximately 60°C and stir for 4 hours to facilitate hydrolysis of the protecting group.

  • Cool the reaction mixture to 0°C and stir for 2 hours to induce crystallization of the hydrochloride salt.

  • Filter the product, wash with a suitable solvent (e.g., ethyl acetate), and dry under reduced pressure to obtain this compound. A yield of 91.6% with a purity of 99.6% has been reported for this final step[1].

Route 2: n-Butyllithium Mediated Acylation

This protocol is a generalized procedure based on methodologies described in the patent literature[2].

Step 1: Protection of p-Chloroaniline

  • This step is similar to Step 1 of Route 1, resulting in the formation of N-pivaloyl-4-chloroaniline with a reported yield of 96.8%[2].

Step 2: Acylation using n-Butyllithium

  • In a reactor under an inert atmosphere, dissolve N-pivaloyl-4-chloroaniline and tetramethylethylenediamine (TMEDA) in an anhydrous solvent (e.g., methyl tert-butyl ether).

  • Cool the mixture to -20°C and slowly add a solution of n-butyllithium in hexane, ensuring the temperature does not exceed 5°C.

  • After the addition, maintain the temperature at -5 to 0°C for 2.5 hours.

  • Cool the reaction mixture to -20°C and rapidly add ethyl trifluoroacetate.

  • Stir for 30 minutes and then quench the reaction by adding ice-cold water.

  • Separate the organic layer, wash it to neutrality, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers and evaporate the solvent to obtain N-(4-chloro-2-trifluoroacetylphenyl)pivalamide. A yield of 95.8% has been reported for this step[2].

Step 3: Deprotection and Salt Formation

  • To the crude product from Step 2, add methanol and a concentrated acid (e.g., 33% hydrochloric acid)[2].

  • Heat the mixture to 60°C and monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0-5°C and stir for 2 hours to facilitate crystallization.

  • Filter the solid product, wash with methanol, and dry under vacuum to obtain this compound.

Experimental Workflows

Friedel_Crafts_Route cluster_0 Step 1: Protection cluster_1 Step 2: Friedel-Crafts Acylation cluster_2 Step 3: Hydrolysis & Salt Formation A p-Chloroaniline B N-Acyl-4-chloroaniline A->B Acyl Chloride, Base C N-Acyl-4-chloro-2- (trifluoroacetyl)aniline B->C Trifluoroacetyl Chloride, Lewis Acid D 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate C->D HCl, Acetic Acid nBuLi_Route cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection & Salt Formation A p-Chloroaniline B N-Pivaloyl-4-chloroaniline A->B Pivaloyl Chloride, Base C N-(4-chloro-2-trifluoroacetylphenyl) pivalamide B->C n-Butyllithium, Ethyl Trifluoroacetate, TMEDA D 4-Chloro-2-(trifluoroacetyl)aniline Hydrochloride Hydrate C->D HCl, Methanol

References

A Comparative Guide to the Inhibitory Mechanisms of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory performance of Efavirenz, a key Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI), with other first and next-generation NNRTIs. 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate is a critical chemical intermediate in the synthesis of Efavirenz. The information presented herein is intended to assist researchers in evaluating the efficacy and mechanisms of these antiretroviral compounds.

Efavirenz is a first-generation NNRTI that has been a cornerstone of combination antiretroviral therapy (cART) for the treatment of HIV-1 infection.[1] Like other NNRTIs, it is a non-competitive inhibitor of the HIV-1 reverse transcriptase (RT), an essential enzyme for the conversion of the viral RNA genome into DNA.[2][3] NNRTIs bind to an allosteric hydrophobic pocket on the p66 subunit of the RT, inducing a conformational change that distorts the active site and inhibits DNA synthesis.[4] A key advantage of NNRTIs is that they do not require intracellular phosphorylation to become active.[5]

However, the clinical utility of first-generation NNRTIs like Efavirenz can be limited by the development of drug resistance, often from a single point mutation in the NNRTI binding pocket.[6] This has led to the development of next-generation NNRTIs with improved resistance profiles. This guide will compare Efavirenz with other notable NNRTIs, focusing on their inhibitory potency against wild-type and resistant HIV-1 strains.

Data Presentation: Comparative Inhibitory Potency of NNRTIs

The following table summarizes the in vitro inhibitory activity of Efavirenz and other selected NNRTIs against wild-type HIV-1 and common NNRTI-resistant mutant strains. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) are key metrics for comparing the potency of these inhibitors. Lower values indicate greater potency.

Compound Class Target Wild-Type HIV-1 (EC50/IC50) Resistant Strains (Fold Change in EC50/IC50) Key Resistance Mutations
Efavirenz First-Generation NNRTIHIV-1 RT~1.5 - 2.7 nM[5][7]High fold change with single mutationsK103N, Y181C, G190S[8]
Nevirapine First-Generation NNRTIHIV-1 RT~10 - 100 nMHigh fold change with single mutationsK103N, Y181C
Rilpivirine Next-Generation NNRTIHIV-1 RT~0.1 - 0.7 nMLower fold change compared to first-genE138K, K101P
Etravirine Next-Generation NNRTIHIV-1 RT~0.2 - 1.5 nMActive against many NNRTI-resistant strainsY181C, but less affected by K103N
Doravirine Next-Generation NNRTIHIV-1 RT~12 nMMaintains activity against common NNRTI-resistant strainsLess affected by K103N, Y181C, G190A

Note: EC50/IC50 values can vary depending on the specific cell line and assay conditions used.

Experimental Protocols

Detailed methodologies for key experiments are provided below.

1. Phenotypic Antiviral Susceptibility Assay (Cell-Based)

This assay determines the concentration of an NNRTI required to inhibit HIV-1 replication by 50% (EC50) in a cell-based system.[8]

  • Materials:

    • TZM-bl reporter cell line (expresses luciferase under the control of the HIV-1 LTR).

    • Wild-type and NNRTI-resistant HIV-1 virus stocks.

    • NNRTI stock solutions (e.g., Efavirenz, dissolved in DMSO).

    • Complete growth medium (e.g., DMEM with 10% FBS and antibiotics).

    • 96-well cell culture plates.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells per well and incubate overnight.

    • Prepare serial dilutions of the NNRTI in complete growth medium.

    • Add the diluted NNRTI to the appropriate wells. Include virus control wells (no drug) and cell control wells (no virus).

    • Add a pre-titered amount of HIV-1 virus stock to each well (except cell controls).

    • Incubate the plates for 48 hours at 37°C.

    • After incubation, add the luciferase assay reagent to each well.

    • Measure the luminescence using a luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each NNRTI concentration relative to the virus control.

    • Plot the percent inhibition against the logarithm of the NNRTI concentration and use non-linear regression to determine the EC50 value.[4]

2. HIV-1 Reverse Transcriptase Inhibition Assay (Biochemical)

This assay measures the direct inhibitory effect of an NNRTI on the enzymatic activity of purified HIV-1 RT.[9][10]

  • Materials:

    • Recombinant HIV-1 Reverse Transcriptase.

    • Reaction buffer containing a template-primer (e.g., poly(A)-oligo(dT)), dNTPs, and MgCl2.

    • Biotin and digoxigenin-labeled nucleotides.

    • Streptavidin-coated 96-well plates.

    • Anti-digoxigenin antibody conjugated to horseradish peroxidase (HRP).

    • HRP substrate (e.g., ABTS).

    • Stop solution.

    • Plate reader.

  • Procedure:

    • Coat a 96-well plate with streptavidin.

    • Prepare serial dilutions of the NNRTI.

    • In a separate plate, mix the HIV-1 RT enzyme with the diluted NNRTI and incubate.

    • Add the reaction buffer containing the template-primer and labeled nucleotides to initiate the reverse transcription reaction.

    • Incubate to allow for DNA synthesis.

    • Transfer the reaction mixture to the streptavidin-coated plate to capture the biotin-labeled DNA product.

    • Wash the plate to remove unincorporated nucleotides.

    • Add the anti-digoxigenin-HRP conjugate and incubate.

    • Wash the plate and add the HRP substrate.

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Normalize the data to the control with no inhibitor (100% activity).

    • Plot the percentage of inhibition against the logarithm of the NNRTI concentration to determine the IC50 value.[4]

Mandatory Visualizations

Inhibitory_Mechanism_of_NNRTIs cluster_hiv HIV-1 Virion cluster_cell Host Cell Viral RNA Viral RNA Reverse_Transcriptase Reverse Transcriptase (RT) Viral RNA->Reverse_Transcriptase Binds to RT Viral_DNA Viral DNA Reverse_Transcriptase->Viral_DNA Synthesizes NNRTI_Pocket Allosteric NNRTI Pocket Integration Integration Viral_DNA->Integration Host_DNA Host Cell DNA Integration->Host_DNA Efavirenz Efavirenz (NNRTI) Efavirenz->NNRTI_Pocket Binds to Experimental_Workflow cluster_0 Preparation cluster_1 Assay cluster_2 Data Acquisition & Analysis Cell_Culture Seed TZM-bl Reporter Cells Add_NNRTI Add NNRTI to Cells Cell_Culture->Add_NNRTI NNRTI_Dilution Prepare Serial Dilutions of NNRTI NNRTI_Dilution->Add_NNRTI Add_Virus Infect Cells with HIV-1 Add_NNRTI->Add_Virus Incubate Incubate for 48h Add_Virus->Incubate Measure_Luminescence Add Luciferase Reagent & Measure Luminescence Incubate->Measure_Luminescence Calculate_EC50 Plot Dose-Response Curve & Calculate EC50 Measure_Luminescence->Calculate_EC50

References

Safety Operating Guide

Proper Disposal of 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and disposal procedures for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate. Adherence to these guidelines is critical for ensuring personnel safety and regulatory compliance.

This guide provides a comprehensive operational plan for the safe handling and disposal of this compound, a compound used in specialized research applications, including as an HIV-1 RT (HIV reverse transcriptase) inhibitor[1]. Due to the hazardous nature of this and similar chemical compounds, it is imperative that researchers, scientists, and drug development professionals are equipped with the necessary information to manage its disposal safely and effectively.

Hazard Profile and Safety Precautions

Conflicting information exists regarding the specific hazards of this compound. While one safety data sheet (SDS) indicates no available data for hazard statements[2], other sources classify it as a hazardous substance. It is prudent to adopt a conservative approach and handle this compound with a high degree of caution.

One supplier's SDS indicates the compound "Causes severe skin burns and eye damage" (H314) and assigns the "Danger" signal word[3]. Another source also suggests it may cause respiratory irritation[4]. Therefore, appropriate personal protective equipment (PPE) is mandatory.

Essential Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.

  • Hand Protection: Wear appropriate protective gloves to prevent skin exposure.

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin contact.

  • Respiratory Protection: If dusts are generated or if working in a poorly ventilated area, use a NIOSH/MSHA or European Standard EN 149 approved respirator.

Disposal Protocol: A Step-by-Step Approach

As a halogenated organic compound, this compound must be disposed of as hazardous waste. Halogenated organic wastes are typically incinerated in regulated hazardous waste incinerators[5]. Do not dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation

  • It is crucial to segregate halogenated organic waste from non-halogenated waste streams[6][7]. This is because the disposal methods for these two types of waste are different and mixing them can lead to complications and increased disposal costs[7].

  • Do not mix this compound with incompatible materials such as strong acids, bases, or oxidizing agents[8].

Step 2: Waste Collection and Labeling

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container should be in good condition, compatible with the chemical, and have a threaded cap that can be tightly sealed[8].

  • The label must clearly identify the contents, including the full chemical name: "Waste this compound." Do not use abbreviations or chemical formulas[8]. The words "Hazardous Waste" should also be clearly marked on the container[7].

Step 3: Storage of Chemical Waste

  • Store the waste container in a cool, dry, and well-ventilated area, away from heat and sources of ignition[8].

  • The storage area should be a designated satellite accumulation area for hazardous waste.

  • Ensure the container is kept closed at all times, except when adding waste[8].

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.

  • Follow all institutional and local regulations for the disposal of chemical waste. Chemical waste generators are responsible for ensuring complete and accurate classification of the waste[9].

Quantitative Data Summary

Specific quantitative data for this compound is limited. The following table summarizes available information.

PropertyValueSource
Molecular FormulaC₈H₈Cl₂F₃NO₂[1][4]
Molecular Weight278.99 g/mol [1]
CAS Number1184936-21-7 or 173676-59-0[2][4]
Hazard StatementsH314: Causes severe skin burns and eye damage[3]

Experimental Workflow and Disposal Pathway

The following diagrams illustrate the logical relationships in the handling and disposal process for this compound.

Caption: Disposal workflow for this compound.

Hazard_Identification_and_Mitigation cluster_hazards Identified Hazards cluster_ppe Required Personal Protective Equipment (PPE) cluster_disposal_category Waste Classification Hazards This compound Causes severe skin burns and eye damage May cause respiratory irritation PPE Eye Protection (Goggles/Face Shield) Protective Gloves Protective Clothing Respiratory Protection (if needed) Hazards->PPE Mitigated by Disposal Halogenated Organic Waste Segregate from non-halogenated waste Dispose of via incineration Hazards->Disposal Dictates

Caption: Relationship between hazards, PPE, and disposal classification.

References

Essential Safety and Logistics for Handling 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of chemicals is paramount. This document provides immediate, essential safety and logistical information for 4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate, a compound used in research, such as an HIV-1 RT (HIV reverse transcriptase) inhibitor.[1]

Hazard Identification and Personal Protective Equipment

This compound is classified as a hazardous substance. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) to minimize exposure and ensure personal safety.

Hazards:

  • Causes skin irritation and in some cases, severe skin burns and eye damage.[2][3][4]

  • Causes serious eye irritation.[2][3]

  • May cause respiratory irritation.[3][5]

  • Harmful if swallowed.[6]

  • Toxic if swallowed, in contact with skin, or if inhaled.

  • May cause an allergic skin reaction.[7]

  • May cause cancer.

  • Very toxic to aquatic life with long-lasting effects.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecific Recommendations
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[6][7]
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[7] Take off contaminated clothing and wash it before reuse.[8]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[6][7] A closed system or local exhaust ventilation is recommended if dust or aerosol will be generated.[8]
Hand Protection Wear protective gloves.[8]
Operational Plan: Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining a safe laboratory environment when working with this compound.

Handling Procedures:

  • Ventilation: Handle in a well-ventilated place.[4] Use only outdoors or in a well-ventilated area.

  • Avoid Contact: Avoid contact with skin and eyes.[4][5][8] Do not breathe dust, fume, mist, vapors, or spray.[5][8]

  • Hygiene: Wash hands and face thoroughly after handling.[2][8] Do not eat, drink, or smoke when using this product.[2][5][8]

  • Contaminated Clothing: Contaminated work clothing must not be allowed out of the workplace. Wash contaminated clothing before reuse.[4]

Storage Conditions:

  • Container: Keep container tightly closed.[8]

  • Location: Store in a cool, dry, and well-ventilated place.[4][9] Keep in a dark place.[10]

  • Incompatible Materials: Store away from incompatible materials such as strong oxidizing agents.[9]

  • Security: Store locked up.[2][4][8]

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is necessary.

First-Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep comfortable for breathing.[5] If not breathing, give artificial respiration.[5] Get immediate medical advice/attention.[5]

  • If on Skin: Wash with plenty of soap and water.[5] Remove all contaminated clothing and shoes.[7] Get immediate medical advice/attention.[5]

  • If in Eyes: Rinse cautiously with water for several minutes.[2][8] Remove contact lenses, if present and easy to do. Continue rinsing.[4][8] Get immediate medical advice/attention.[5]

  • If Swallowed: Do NOT induce vomiting.[4][5] Rinse mouth.[4][8] Immediately call a POISON CENTER or doctor/physician.[2]

Accidental Release Measures:

  • Personal Precautions: Evacuate unnecessary personnel.[5] Ensure adequate air ventilation.[5] Do not attempt to take action without suitable protective equipment.[5]

  • Containment: Stop the leak if it is safe to do so.[5]

  • Cleaning Up: Sweep or shovel spills into an appropriate container for disposal.[5] Minimize the generation of dust.[5] Absorb the spill with inert material (e.g., vermiculite, sand, or earth), then place it in a suitable container.[9]

  • Environmental Precautions: Avoid release to the environment.[5]

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Treatment:

  • Dispose of contents/container to an approved waste disposal plant.[2]

  • Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste and must consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification.[7][9]

  • Contaminated packaging should be disposed of in the same manner as the product itself.

Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Workflow for Handling and Disposal of this compound A Preparation & PPE B Handling in Ventilated Area A->B C Storage B->C Post-use D Waste Collection B->D Waste Generated E Spill or Exposure Event B->E C->B Retrieval for Use H Disposal via Approved Vendor D->H F First Aid & Emergency Response E->F G Decontamination F->G G->D Contaminated Materials

Caption: Safe handling and disposal workflow.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate
Reactant of Route 2
Reactant of Route 2
4-Chloro-2-(trifluoroacetyl)aniline hydrochloride hydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.